molecular formula C8H18O2<br>C6H13OCH2CH2OH<br>C8H18O2 B7797869 2-(Hexyloxy)ethanol CAS No. 31726-34-8

2-(Hexyloxy)ethanol

Cat. No.: B7797869
CAS No.: 31726-34-8
M. Wt: 146.23 g/mol
InChI Key: UPGSWASWQBLSKZ-UHFFFAOYSA-N
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Description

2-(Hexyloxy)ethanol is a useful research compound. Its molecular formula is Array and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexoxyethanol
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InChI

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3
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InChI Key

UPGSWASWQBLSKZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOCCO
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Related CAS

31726-34-8
Record name Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1026908
Record name 2-Hexyloxyethanol
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Molecular Weight

146.23 g/mol
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Physical Description

Liquid, Colorless hygroscopic liquid; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Ethanol, 2-(hexyloxy)-
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Boiling Point

208 °C @ 760 MM HG, 208.3 °C
Record name 2-HEXOXYETHANOL
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Flash Point

195 °F OC, 81.7 °C c.c.
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Solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER, Solubility in water: poor
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Density

0.8894 @ 20 °C/20 °C, Relative density (water = 1): 0.89
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Vapor Pressure

0.05 [mmHg], 0.05 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 7
Record name 2-Hexoxyethanol
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Color/Form

WATER-WHITE LIQ

CAS No.

112-25-4, 31726-34-8
Record name Glycol monohexyl ether
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Record name Ethanol, 2-(hexyloxy)-
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Record name Hexan-1-ol, ethoxylated
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Melting Point

-45.1 °C, -45 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(hexyloxy)ethanol (B90154) (also known as ethylene (B1197577) glycol monohexyl ether), a versatile solvent and chemical intermediate. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a high-boiling point, colorless liquid with a mild odor, belonging to the family of glycol ethers. Its amphiphilic nature, possessing both a hydrophobic hexyl chain and a hydrophilic hydroxyl group, makes it an effective solvent for a wide range of substances and a useful intermediate in the synthesis of more complex molecules. This guide will focus on the two predominant methods for its synthesis: the industrial-scale ethoxylation of 1-hexanol (B41254) and the laboratory-scale Williamson ether synthesis.

Core Synthesis Pathways

There are two primary, well-established routes for the synthesis of this compound:

  • Ethoxylation of 1-Hexanol: This is the most common industrial method, involving the direct reaction of 1-hexanol with ethylene oxide. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, and proceeds via the nucleophilic ring-opening of the epoxide. This method is highly efficient and scalable.

  • Williamson Ether Synthesis: A classic and versatile method for forming ethers, this route involves the reaction of a hexyl-containing nucleophile with an ethylene glycol-derived electrophile, or vice versa. Common variations include the reaction of sodium hexoxide with 2-chloroethanol (B45725) or the reaction of 1-bromohexane (B126081) with the sodium salt of ethylene glycol. This method is particularly useful for smaller-scale laboratory preparations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of this compound.

Ethoxylation_Pathway 1-Hexanol 1-Hexanol Reaction Base-Catalyzed Ring Opening 1-Hexanol->Reaction Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction Product This compound Reaction->Product

Caption: Ethoxylation of 1-Hexanol Pathway.

Williamson_Ether_Synthesis_Pathway cluster_0 Route A cluster_1 Route B 1-Hexanol 1-Hexanol Base_A Strong Base (e.g., NaH) 1-Hexanol->Base_A Sodium_Hexoxide Sodium Hexoxide Base_A->Sodium_Hexoxide SN2_Reaction_A SN2 Reaction Sodium_Hexoxide->SN2_Reaction_A 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->SN2_Reaction_A Product_A This compound SN2_Reaction_A->Product_A Ethylene_Glycol Ethylene Glycol Base_B Strong Base (e.g., NaH) Ethylene_Glycol->Base_B Sodium_Glycolate Sodium Ethylene Glycolate Base_B->Sodium_Glycolate SN2_Reaction_B SN2 Reaction Sodium_Glycolate->SN2_Reaction_B 1-Bromohexane 1-Bromohexane 1-Bromohexane->SN2_Reaction_B Product_B This compound SN2_Reaction_B->Product_B

Caption: Williamson Ether Synthesis Pathways.

Experimental_Workflow Start Start Reactants Charge Reactants and Catalyst Start->Reactants Reaction Controlled Reaction (Temperature & Pressure) Reactants->Reaction Quench Neutralization/ Quenching Reaction->Quench Workup Aqueous Workup/ Extraction Quench->Workup Purification Distillation/ Chromatography Workup->Purification Analysis Product Characterization (GC-MS, NMR, IR) Purification->Analysis End Final Product Analysis->End

Caption: General Experimental Workflow.

Quantitative Data Presentation

The following tables summarize key quantitative data associated with the synthesis and properties of this compound.

Table 1: Comparison of Synthesis Pathways

ParameterEthoxylation of 1-HexanolWilliamson Ether Synthesis
Starting Materials 1-Hexanol, Ethylene Oxide1-Hexanol & 2-Haloethanol OR 1-Halohexane & Ethylene Glycol
Catalyst Basic (e.g., NaOH, KOH) or AcidicStrong Base (e.g., NaH, Na)
Typical Reaction Temp. 150-200 °C[1]50-100 °C
Typical Reaction Pressure 3-4 MPa[1]Atmospheric
Reported Yield >80%[1]50-95% (general)
Primary Byproducts Higher ethoxylates, polyethylene (B3416737) glycolsSalts (e.g., NaCl, NaBr)
Industrial Scalability HighModerate

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 208.3 °C at 760 mmHg
Melting Point -45.1 °C
Density 0.888 g/mL at 20 °C
CAS Number 112-25-4
IR Spectrum (Gas Phase) Major peaks at approx. 3670 cm⁻¹ (O-H stretch), 2930 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O stretch)
Mass Spectrum (EI) Major fragments (m/z): 45, 57, 85, 43, 70

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Ethoxylation of 1-Hexanol (Industrial Method)

This protocol is based on the general industrial process for the synthesis of glycol ethers.[1]

Materials:

  • 1-Hexanol

  • Ethylene Oxide

  • Sodium Hydroxide (catalyst)

  • Pressurized reaction vessel (autoclave) equipped with stirring, heating, and gas inlet/outlet.

Procedure:

  • Catalyst Preparation: A catalytic amount of sodium hydroxide (typically 0.1-0.5% by weight of 1-hexanol) is dissolved in 1-hexanol.

  • Reaction Setup: The 1-hexanol/catalyst mixture is charged into a dry, inert-gas-purged autoclave.

  • Reaction Conditions: The autoclave is sealed and heated to the reaction temperature, typically between 150-200°C.[1]

  • Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor under pressure (3-4 MPa), maintaining the desired temperature.[1] The addition is continued until the desired molar ratio of ethylene oxide to 1-hexanol is reached.

  • Reaction Completion: After the addition of ethylene oxide is complete, the reaction mixture is typically held at the reaction temperature for a period to ensure complete conversion.

  • Neutralization and Workup: The reaction mixture is cooled, and the basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted 1-hexanol, water, and higher ethoxylation products. The product is typically obtained in yields exceeding 80%.[1]

Williamson Ether Synthesis (Laboratory Scale)

This protocol describes a laboratory-scale synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 1-Hexanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a solution of 1-hexanol in anhydrous THF is prepared.

  • Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0°C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium hexoxide.

  • Etherification: A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hexoxide solution at room temperature.

  • Reaction Completion: The reaction mixture is heated to reflux and maintained at this temperature for several hours (reaction progress can be monitored by TLC or GC).

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound. Yields for this type of reaction are typically in the range of 50-95%.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing a foundation for its preparation in both industrial and laboratory settings. The ethoxylation of 1-hexanol remains the preferred method for large-scale production due to its high efficiency and atom economy. The Williamson ether synthesis offers a reliable and adaptable alternative for smaller-scale synthesis, allowing for greater control and flexibility in a research environment. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this important glycol ether.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol, also known as ethylene (B1197577) glycol monohexyl ether or hexyl cellosolve, is a high-boiling point, slow-evaporating glycol ether with the chemical formula C₈H₁₈O₂.[1][2] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic hexyl ether chain, imparts a unique solvency profile that makes it a versatile component in a wide array of industrial and commercial applications.[3] These include its use as a solvent in specialty printing inks, a coalescing agent in latex paints, and a coupling agent in cleaners and surface coatings.[4]

For researchers in drug development, this compound presents opportunities as a solvent, co-solvent, or penetration enhancer in various formulations, particularly for topical and transdermal delivery systems.[5][6] Its ability to dissolve a broad range of substances and its compatibility with both aqueous and organic phases make it a valuable excipient for improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its relevant chemical reactions and synthesis.

Physical Characteristics

This compound is a colorless, hygroscopic liquid with a characteristic mild odor.[1][3] Its physical properties are summarized in the tables below.

General and Thermodynamic Properties
PropertyValueReference(s)
Molecular FormulaC₈H₁₈O₂[1]
Molecular Weight146.23 g/mol [1]
Melting Point-45.1 °C[2]
Boiling Point208.3 °C at 760 mmHg[1][2]
Flash Point81.7 °C (Closed Cup)[1][2]
Autoignition Temperature225 °C[7]
Vapor Pressure0.1 hPa at 22.9 °C[7]
Density and Solubility
PropertyValueReference(s)
Density0.888 g/mL at 20 °C[4]
Water Solubility9.46 g/L[4]
LogP (Octanol-Water)1.97[2]
Solubility ProfileSoluble in alcohol and ether.[4]

Chemical Characteristics

This compound exhibits the characteristic reactivity of both an alcohol and an ether. Its chemical identity and spectroscopic data are detailed below.

Chemical Identifiers
IdentifierValue
CAS Number112-25-4
EC Number203-951-1
IUPAC Name2-(Hexyloxy)ethan-1-ol
SynonymsEthylene glycol monohexyl ether, Hexyl cellosolve, EGHE
Spectroscopic Data

While a publicly available, fully assigned NMR spectrum is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR are presented based on the structure of this compound. Infrared spectroscopy data is also summarized.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton)Expected Chemical Shift (ppm)MultiplicityIntegration
CH₃-~0.9Triplet3H
-(CH₂)₄-~1.3-1.6Multiplet8H
-O-CH₂- (hexyl)~3.4Triplet2H
-O-CH₂-CH₂-OH~3.5Triplet2H
-CH₂-OH~3.7Triplet2H
-OHVariableSinglet1H
¹³C NMR (Carbon)Expected Chemical Shift (ppm)
CH₃-~14
CH₃-CH₂-~22
-CH₂-CH₂-O-~26
-CH₂-CH₂-CH₂-O-~29
-CH₂-CH₂-CH₂-CH₂-O-~31
-O-CH₂- (hexyl)~61
-O-CH₂-CH₂-OH~71
-CH₂-OH~72

3.2.2 Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for this compound.[8][9] Key characteristic peaks include:

  • Broad O-H stretch: ~3400 cm⁻¹ (indicative of the alcohol group)

  • C-H stretches: ~2850-2950 cm⁻¹ (from the alkyl chain)

  • C-O stretch (ether): ~1120 cm⁻¹

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound, based on standard ASTM methods.

Determination of Boiling Point (Distillation Range)

This protocol is adapted from ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids."[6][10][11][12][13]

Objective: To determine the temperature range over which this compound boils at atmospheric pressure.

Apparatus:

  • Distillation flask (e.g., 200 mL)

  • Condenser

  • Receiving graduate cylinder (100 mL)

  • Calibrated thermometer or temperature probe

  • Heating mantle or other heat source

Procedure:

  • Measure 100 mL of the this compound sample into the distillation flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

  • Begin heating the flask. Adjust the heating rate so that the first drop of distillate falls from the condenser into the receiving cylinder at a controlled rate (e.g., 4-5 mL per minute).

  • Record the temperature at which the first drop of distillate is collected as the Initial Boiling Point (IBP).

  • Continue the distillation, recording the temperature at various volumes of collected distillate (e.g., every 10 mL).

  • The temperature when the last of the liquid in the flask has evaporated is the Dry Point. The boiling point is typically reported as the temperature at which 50% of the sample has distilled.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_distillation Distillation Process A 1. Measure 100 mL of This compound B 2. Add boiling chips to distillation flask A->B C 3. Assemble distillation apparatus B->C D 4. Apply heat and control distillation rate C->D E 5. Record Initial Boiling Point (IBP) D->E F 6. Record temperature at various distillate volumes E->F G 7. Record Dry Point F->G

Boiling Point Determination Workflow
Determination of Density

This protocol is based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter."[14][15][16][17][18]

Objective: To accurately measure the density of liquid this compound at a specified temperature.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Thermostatic control for the measurement cell

  • Syringes for sample injection

Procedure:

  • Calibration: Calibrate the density meter according to the manufacturer's instructions using two reference standards of known density that bracket the expected density of the sample. Typically, dry air and deionized water are used.

  • Temperature Equilibration: Set the temperature of the measurement cell to the desired temperature (e.g., 20 °C) and allow it to stabilize.

  • Sample Injection: Inject the this compound sample into the measurement cell, ensuring there are no air bubbles. The volume required is typically small (1-2 mL).

  • Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will measure the oscillation period of the U-tube, which is directly related to the density of the sample.

  • Data Recording: Record the density reading provided by the instrument.

  • Cleaning: Clean the measurement cell thoroughly with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry with a stream of air before the next measurement.

Determination of Flash Point

This protocol is adapted from ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester."[5][7][19][20][21]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is applied.

Apparatus:

  • Pensky-Martens closed-cup flash point tester (manual or automated)

  • Test cup

  • Stirrer

  • Ignition source (gas flame or electric igniter)

  • Calibrated thermometer

Procedure:

  • Fill the test cup with this compound to the marked level.

  • Place the lid on the cup and position the assembly in the heating apparatus.

  • Insert the thermometer into its designated port.

  • Begin heating the sample at a steady rate (e.g., 5-6 °C per minute) while continuously stirring.

  • As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.

  • Record the temperature at which the flash occurs.

Chemical Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound is through the ethoxylation of 1-hexanol.[2] This reaction involves the base-catalyzed addition of ethylene oxide to 1-hexanol.

Reaction Scheme: 1-Hexanol + Ethylene Oxide → this compound

Typical Protocol:

  • 1-hexanol is combined with a catalytic amount of a base, such as sodium hydroxide, in a suitable reactor.

  • Ethylene oxide is introduced at elevated temperatures (150–200 °C) and pressures.

  • The crude product is then purified by distillation to yield this compound.[2]

Synthesis_of_2_Hexyloxyethanol Reactant1 1-Hexanol (CH₃(CH₂)₅OH) Product This compound (CH₃(CH₂)₅OCH₂CH₂OH) Reactant1->Product Reactant2 Ethylene Oxide Reactant2->Product Catalyst Base Catalyst (e.g., NaOH) Catalyst->Product Conditions High Temperature & Pressure Conditions->Product

Synthesis of this compound
Chemical Reactivity

5.2.1 Reactions of the Hydroxyl Group

As a primary alcohol, this compound can undergo typical alcohol reactions such as esterification and etherification.

  • Esterification: It can react with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. For example, the reaction with acetic anhydride (B1165640) yields 2-(hexyloxy)ethyl acetate.[22][23][24]

  • Etherification (Williamson Ether Synthesis): After deprotonation with a strong base to form the alkoxide, it can react with an alkyl halide to form a diether.[7][16][17][18][25]

5.2.2 Reactions Involving the Ether Linkage

  • Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.[1] This is a critical safety consideration, and containers should be dated upon opening and tested for peroxides periodically.

5.2.3 Decomposition

When heated to decomposition, this compound can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[6][15]

Applications in Drug Development

The unique solvent properties of this compound make it a candidate for various pharmaceutical applications.

  • Topical and Transdermal Formulations: Glycol ethers are used as solvents and penetration enhancers in topical formulations to improve the delivery of APIs through the skin.[5][20] The amphiphilic nature of this compound can help to solubilize lipophilic drugs in aqueous or hydroalcoholic bases and may facilitate their partitioning into the stratum corneum.

  • Microemulsions: As a co-surfactant or component of the oil phase, this compound can be used in the formulation of microemulsions.[26][27][28][29] These thermodynamically stable, isotropic systems are effective at solubilizing poorly water-soluble drugs and can enhance their oral bioavailability or skin permeation.

  • Solvent in API Synthesis: Due to its high boiling point and good solvency for a range of organic compounds, it can be employed as a reaction solvent in the synthesis of pharmaceutical intermediates and active ingredients.[3]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] It is a respiratory tract irritant.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. As it can form peroxides, it should be stored in airtight containers, away from light and heat.

This guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals. Further investigation into its application-specific performance and safety is recommended for its use in any particular formulation or process.

References

An In-depth Technical Guide to 2-(Hexyloxy)ethanol (CAS: 112-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(hexyloxy)ethanol (B90154), a glycol ether with diverse applications. The information presented herein is intended to support research, development, and safety assessments of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Chemical and Physical Properties

This compound, also known as ethylene (B1197577) glycol monohexyl ether or hexyl cellosolve, is a colorless liquid with a mild odor.[1] It is characterized by its high boiling point and slow evaporation rate, which makes it a valuable solvent in various formulations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₈O₂[2][3]
Molecular Weight 146.23 g/mol [2][3]
CAS Number 112-25-4[2][3][4]
Appearance Colorless liquid[1][5]
Boiling Point 208 °C[6]
Melting Point -42 °C[6]
Density 0.888 g/cm³ at 20 °C[6][7]
Vapor Pressure 0.1 hPa at 22.9 °C[7]
Flash Point 94 °C (201.2 °F)[6]
Water Solubility 9.46 g/L[7]
logP (Octanol/Water Partition Coefficient) 1.97[7]
Autoignition Temperature 225 °C[7]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is through the ethoxylation of 1-hexanol (B41254). An alternative, though less common, method is the Williamson ether synthesis.

Experimental Protocols

Protocol 1: Ethoxylation of 1-Hexanol

This protocol describes the base-catalyzed reaction of 1-hexanol with ethylene oxide. This reaction is exothermic and involves a highly reactive and toxic gas, requiring specialized equipment and stringent safety precautions.

  • Materials: 1-hexanol, ethylene oxide, potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) catalyst, nitrogen gas, and a neutralizing agent (e.g., phosphoric acid).

  • Procedure:

    • Charge a high-pressure reactor (autoclave) with 1-hexanol and the catalyst.

    • Purge the reactor with nitrogen to remove air and moisture.

    • Heat the reactor to the reaction temperature, typically between 130-180°C.[8][9]

    • Introduce ethylene oxide into the reactor at a controlled rate to maintain a pressure of 1-2 bar.[9]

    • Monitor the reaction temperature and pressure closely to control the exothermic reaction.

    • After the desired amount of ethylene oxide has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete conversion.

    • Cool the reactor and neutralize the catalyst with a stoichiometric amount of acid.

    • Purify the crude product by vacuum distillation to separate this compound from unreacted 1-hexanol and byproducts.

Protocol 2: Williamson Ether Synthesis

This method involves the reaction of a hexyl halide with ethylene glycol in the presence of a strong base.

  • Materials: 1-Hexyl halide (e.g., 1-bromohexane), ethylene glycol, strong base (e.g., sodium hydride), and an inert solvent (e.g., THF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve ethylene glycol in the inert solvent.

    • Slowly add the strong base to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide.

    • Add 1-hexyl halide to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

    • After the reaction is complete, cool the mixture and quench any remaining base with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the product by fractional distillation.

G General Synthesis Workflow cluster_ethoxylation Ethoxylation of 1-Hexanol cluster_williamson Williamson Ether Synthesis 1-Hexanol 1-Hexanol Reaction_with_Ethylene_Oxide Reaction_with_Ethylene_Oxide 1-Hexanol->Reaction_with_Ethylene_Oxide KOH/NaOH Neutralization Neutralization Reaction_with_Ethylene_Oxide->Neutralization Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Reaction_with_Ethylene_Oxide Purification_Distillation Purification_Distillation Neutralization->Purification_Distillation Vacuum 2-(Hexyloxy)ethanol_Product 2-(Hexyloxy)ethanol_Product Purification_Distillation->2-(Hexyloxy)ethanol_Product Ethylene_Glycol Ethylene_Glycol Alkoxide_Formation Alkoxide_Formation Ethylene_Glycol->Alkoxide_Formation Strong Base SN2_Reaction SN2_Reaction Alkoxide_Formation->SN2_Reaction 1-Hexyl_Halide 1-Hexyl_Halide 1-Hexyl_Halide->SN2_Reaction Workup_Extraction Workup_Extraction SN2_Reaction->Workup_Extraction Purification_Distillation_W Purification_Distillation_W Workup_Extraction->Purification_Distillation_W 2-(Hexyloxy)ethanol_Product_W 2-(Hexyloxy)ethanol_Product_W Purification_Distillation_W->2-(Hexyloxy)ethanol_Product_W

A diagram illustrating the two primary synthesis routes for this compound.

Applications

This compound's unique properties make it a versatile component in a wide range of industrial and consumer products.[10]

  • Solvent: It is a high-boiling solvent used in specialty printing inks, paints, varnishes, and coatings.[2][11]

  • Coalescing Agent: It acts as a coalescing agent in latex paints and cleaners, aiding in film formation.[2][11]

  • Cleaning Products: Its ability to dissolve both water-soluble and greasy soils makes it an effective ingredient in household and industrial cleaners, rust removers, and disinfectants.[2][11]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as hexyloxyethyl phosphate (B84403) and neopentanoate.[11][12]

  • Other Uses: It is also found in adhesives, sealants, automotive care products, and as a coupling agent in various formulations.[2][10]

Toxicological Profile

The toxicology of this compound has been evaluated through various studies. It is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[7][13]

Table 2: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference(s)
LD₅₀ RatOral738 mg/kg bw[4][7]
LD₅₀ RabbitDermal721 mg/kg bw[4]
LC₅₀ RatInhalation> 85 ppm[4]
Skin Irritation/Corrosion RabbitDermalCorrosive[4][7]
Eye Irritation RabbitOcularSevere Irritation[7]
Experimental Protocols for Toxicity Testing

The toxicological data for this compound are primarily derived from studies following standardized OECD guidelines.

Protocol 3: Acute Oral Toxicity (Based on OECD Guideline 401)

  • Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

  • Test Animals: Typically, young adult rats of a single sex.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Several dose levels are used with a group of animals at each level.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A necropsy is performed on all animals at the end of the study.

    • The LD₅₀ is calculated statistically from the dose-response data.[1][14][15]

Protocol 4: Acute Dermal Toxicity (Based on OECD Guideline 402)

  • Objective: To assess the short-term hazards of a substance upon dermal exposure.

  • Test Animals: Typically, young adult rats or rabbits.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

    • The test substance is applied to a shaved area of skin (approximately 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.[10]

Protocol 5: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

  • Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Typically, albino rabbits.

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

    • The reversibility of the effects is observed for up to 21 days.

    • The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[6][7][12]

G Toxicological Testing Workflow cluster_oral Oral Toxicity (OECD 401) cluster_dermal Dermal Toxicity (OECD 402) cluster_eye Eye Irritation (OECD 405) Test_Substance Test_Substance Dose_Preparation Dose_Preparation Test_Substance->Dose_Preparation Animal_Dosing Animal_Dosing Dose_Preparation->Animal_Dosing Oral_Gavage Oral_Gavage Animal_Dosing->Oral_Gavage Dermal_Application Dermal_Application Animal_Dosing->Dermal_Application Ocular_Instillation Ocular_Instillation Animal_Dosing->Ocular_Instillation Observation_14_days Observation_14_days Oral_Gavage->Observation_14_days Mortality, Clinical Signs Necropsy_Oral Necropsy_Oral Observation_14_days->Necropsy_Oral LD50_Calculation LD50_Calculation Necropsy_Oral->LD50_Calculation Observation_14_days_Dermal Observation_14_days_Dermal Dermal_Application->Observation_14_days_Dermal Mortality, Skin Reactions Necropsy_Dermal Necropsy_Dermal Observation_14_days_Dermal->Necropsy_Dermal LD50_Calculation_Dermal LD50_Calculation_Dermal Necropsy_Dermal->LD50_Calculation_Dermal Observation_21_days Observation_21_days Ocular_Instillation->Observation_21_days Scoring of Lesions Irritation_Classification Irritation_Classification Observation_21_days->Irritation_Classification

A flowchart of the typical workflow for acute toxicity testing.

Metabolism

Glycol ethers, including this compound, are metabolized in the body primarily through a two-step oxidation process.[2][16] This metabolic pathway is crucial for understanding the toxicokinetics and potential health effects of these compounds.

The initial step involves the oxidation of the terminal alcohol group to an aldehyde, catalyzed by alcohol dehydrogenase (ADH).[2] Subsequently, the aldehyde intermediate is rapidly converted to the corresponding alkoxyacetic acid by aldehyde dehydrogenase (ALDH).[2][16] The resulting 2-hexyloxyacetic acid is the primary metabolite excreted in the urine. The acid metabolite is considered to be responsible for the toxicities associated with glycol ethers.[17]

G Metabolic Pathway of this compound This compound This compound 2-Hexyloxyacetaldehyde 2-Hexyloxyacetaldehyde This compound->2-Hexyloxyacetaldehyde Alcohol Dehydrogenase (ADH) 2-Hexyloxyacetic_Acid 2-Hexyloxyacetic_Acid 2-Hexyloxyacetaldehyde->2-Hexyloxyacetic_Acid Aldehyde Dehydrogenase (ALDH) Urinary_Excretion Urinary_Excretion 2-Hexyloxyacetic_Acid->Urinary_Excretion

The metabolic conversion of this compound to its primary metabolite.

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 3: Key Spectral Data for this compound

TechniqueKey Features/PeaksReference(s)
¹H NMR Data available from spectral databases.[18][19]
¹³C NMR Data available from spectral databases.[1]
IR Spectroscopy Characteristic peaks for O-H and C-O stretching.[12][20]
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.

Safety and Handling

This compound is a hazardous chemical and requires appropriate safety precautions during handling and use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use in a well-ventilated area. Avoid breathing vapors. Do not eat, drink, or smoke when using this product.[7]

  • Storage: Store in a tightly closed container in a well-ventilated place. Keep away from heat and sources of ignition.[7]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[7]

This guide provides a foundational understanding of this compound for scientific and professional audiences. For more detailed information, consult the referenced literature and safety data sheets.

References

An In-depth Technical Guide to the Solubility of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Hexyloxy)ethanol (also known as ethylene (B1197577) glycol monohexyl ether or hexyl cellosolve). This information is critical for the effective application of this versatile solvent in research, particularly within the pharmaceutical and chemical industries. This document details its solubility in various solvents, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Executive Summary

This compound is a high-boiling point, slow-evaporating solvent with a molecular formula of C8H18O2.[1] Its unique chemical structure, possessing both an ether and a hydroxyl group, imparts amphiphilic properties, allowing it to be an effective solvent for a wide range of substances, including both polar and non-polar compounds.[1] This dual functionality makes it a valuable component in formulations for cleaners, coatings, inks, and as a coupling agent.[1][2] In the context of drug development, its solvent properties can be leveraged in formulation studies and as a reaction medium.

Solubility Data

Table 1: Solubility of this compound in Various Solvents

Solvent ClassSolventChemical FormulaSolubilityTemperature (°C)Notes
Aqueous WaterH₂O9.46 g/L[2][3][4]20Slightly soluble.
Alcohols EthanolC₂H₅OHVery Soluble / Miscible[5][6]Not SpecifiedAssumed to be fully miscible at standard lab conditions.
MethanolCH₃OHVery Soluble / Miscible[5][6]Not SpecifiedAssumed to be fully miscible at standard lab conditions.
Ethers Diethyl Ether(C₂H₅)₂OVery Soluble / Miscible[5][6]Not SpecifiedAssumed to be fully miscible at standard lab conditions.
Ketones AcetoneC₃H₆OMiscible[1]Not SpecifiedGeneral literature suggests miscibility with common organic solvents.
Aromatic Hydrocarbons TolueneC₇H₈Miscible[1]Not SpecifiedGeneral literature suggests miscibility with common organic solvents.
Aliphatic Hydrocarbons HexaneC₆H₁₄Miscible[1]Not SpecifiedGeneral literature suggests miscibility with common organic solvents.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols describe common methods that can be employed to quantitatively determine the solubility of this compound in various solvents.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a substance.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visually apparent.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the experimental temperature for a period to allow the excess solute to settle. For colloidal suspensions, centrifugation at the same temperature can be used to achieve clear separation.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Cloud Point Titration

This method is useful for determining the solubility of a liquid in a solvent where the solubility is temperature-dependent.

Objective: To determine the temperature at which a solution of a known concentration of this compound in a solvent becomes cloudy upon cooling, indicating the limit of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Jacketed vessel with a temperature control unit

  • Calibrated thermometer or thermocouple

  • Stirring mechanism

  • Light source and detector (optional, for automated detection)

Procedure:

  • Sample Preparation: Prepare a solution of a known concentration of this compound in the solvent of interest.

  • Heating: Heat the solution while stirring until it becomes clear and homogeneous.

  • Cooling and Observation: Slowly cool the solution at a controlled rate while continuously stirring.

  • Cloud Point Determination: Record the temperature at which the first sign of turbidity or cloudiness appears. This is the cloud point temperature for that specific concentration.

  • Repeat: Repeat the measurement with different concentrations to construct a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method followed by Gas Chromatography analysis.

G A 1. Sample Preparation B Add excess this compound to a known volume of solvent A->B C 2. Equilibration B->C D Agitate in a thermostatically controlled shaker (24-48h) C->D E 3. Phase Separation D->E F Allow to settle or centrifuge to obtain a clear supernatant E->F G 4. Sampling & Dilution F->G H Withdraw a known volume of supernatant and dilute G->H I 5. Quantification H->I J Inject sample into GC-FID I->J K 6. Data Analysis J->K L Calculate solubility from concentration and dilution factor K->L

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a versatile solvent with a favorable profile for a variety of applications, including those in research and drug development. Its miscibility with a wide range of common organic solvents and slight solubility in water are key characteristics. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The continued investigation into the quantitative solubility of this compound in a broader array of solvent systems will further enhance its utility in advanced chemical and pharmaceutical applications.

References

An In-depth Technical Guide to 2-(Hexyloxy)ethanol: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol, a glycol ether, is a versatile organic solvent with a range of applications in industrial and research settings. Its amphipathic nature, stemming from a hexyl ether tail and a hydroxyl head group, imparts unique properties that make it a valuable component in formulations, chemical synthesis, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key research applications of this compound, with a focus on its role as a penetration enhancer in transdermal drug delivery and its interaction with cellular signaling pathways.

Physicochemical Properties and Formula

This compound is a colorless liquid with a mild odor. Its chemical structure consists of a hexyl group attached to an ethanol (B145695) molecule via an ether linkage.

Chemical Formula: C8H18O2[1]

Molecular Weight: 146.23 g/mol [2][3]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [2][3]
Appearance Colorless liquid[2]
Density 0.888 g/mL at 20 °C[2][3]
Boiling Point 208 °C
Melting Point -45.1 °C[3]
Solubility in Water 9.46 g/L[2][3]
Vapor Pressure 10 Pa at 20 °C[3]
Refractive Index 1.431 at 20 °C[3]

Synthesis of this compound

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1-hexanol (B41254) and 2-chloroethanol.

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a dispersion of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Alkoxide Formation: 1-Hexanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium hexoxide.

  • Etherification: 2-Chloroethanol (1.2 equivalents) dissolved in anhydrous THF is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C and the excess sodium hydride is carefully quenched by the slow addition of water. The reaction mixture is then partitioned between dichloromethane and a saturated aqueous solution of ammonium chloride.

  • Purification: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Distillation: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Drug Development

Due to its solvent properties and ability to interact with biological membranes, this compound has potential applications in drug formulation and delivery, particularly in transdermal systems.

Role as a Skin Penetration Enhancer

Glycol ethers, including this compound, can act as penetration enhancers by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the permeability of the skin to therapeutic agents.

This protocol outlines a method to evaluate the efficacy of this compound as a skin penetration enhancer for a model drug.

Materials:

  • Franz diffusion cells

  • Full-thickness skin from a suitable animal model (e.g., porcine ear skin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., ibuprofen, ketoprofen)

  • This compound

  • Ethanol (as a co-solvent and control)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Preparation: The excised skin is carefully cleaned of any adhering subcutaneous fat and hair. The skin is then cut into appropriate sizes to be mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: A saturated solution of the model drug is prepared in a vehicle containing a specific concentration of this compound in an ethanol-water co-solvent system. A control formulation without this compound is also prepared.

  • Franz Cell Assembly: The prepared skin is mounted on the Franz diffusion cells, and the receptor compartment is filled with PBS, ensuring no air bubbles are trapped beneath the skin. The receptor solution is continuously stirred and maintained at 37 °C.

  • Dosing: A known volume of the drug formulation (with and without this compound) is applied to the surface of the skin in the donor compartment. The donor compartment is then occluded to prevent evaporation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn and replaced with an equal volume of fresh, pre-warmed PBS.

  • Analysis: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation containing this compound by the flux from the control formulation.

Interaction with Cellular Signaling Pathways

Emerging research suggests that glycol ethers and their metabolites may interact with intracellular signaling pathways, which could have implications for their toxicological profiles and potential therapeutic applications.

Modulation of Protein Kinase C (PKC) Signaling

Some studies have indicated that ethylene (B1197577) glycol ethers can influence the activity of Protein Kinase C (PKC), a key enzyme involved in various cellular processes, including proliferation, differentiation, and apoptosis.[4][5][6] The proposed mechanism involves the alteration of the lipid membrane environment where PKC is active.

PKC_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PKC Protein Kinase C (PKC) Downstream Downstream Signaling (Proliferation, Apoptosis) PKC->Downstream Phosphorylation Cascade Lipid_Bilayer Lipid Bilayer Lipid_Bilayer->PKC Modulates Activity GlycolEther This compound GlycolEther->Lipid_Bilayer Alters fluidity & a more hydrophobic environment

Caption: Modulation of PKC signaling by this compound.

Influence on Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

There is evidence that certain alcohols and glycols can affect the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[7][8] The interaction may be indirect, possibly through the generation of metabolites that act as ligands or by altering the cellular metabolic state.

PPAR_Influence cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GlycolEther This compound Metabolites Metabolites (e.g., alkoxyacetic acids) GlycolEther->Metabolites Metabolism PPAR PPAR Metabolites->PPAR Potential Ligand or Indirect Effect PPRE PPRE (DNA) PPAR->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->TargetGenes Regulates

Caption: Potential influence of this compound on PPAR signaling.

Conclusion

This compound is a chemical with well-defined physical properties and established synthetic routes. Its utility as a solvent is widely recognized, and its potential as a component in advanced drug delivery systems, particularly for transdermal applications, warrants further investigation. The emerging understanding of the interaction of glycol ethers with cellular signaling pathways opens new avenues for research into their biological effects, both in terms of toxicology and potential therapeutic modulation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted nature of this compound.

References

Boiling and melting points of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of this compound (CAS No: 112-25-4), a high-boiling point, slow-evaporating glycol ether.[1] This solvent possesses both ether and alcohol functional groups, granting it versatile solvency for both water-soluble and greasy, water-insoluble substances.[1][2] Its unique properties, including excellent oil solubility, make it a valuable component in industrial cleaners, coatings, specialty printing inks, and potentially as a solvent or co-solvent in certain drug formulations.[1][3][4]

Core Physicochemical Data

The boiling and melting points are critical physical properties that dictate the state of a substance and inform its applications, handling, and purification methods. This compound is a colorless liquid at room temperature with a mild odor.[2][5]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound collated from various sources.

Table 1: Thermal Properties

PropertyValueCitations
Normal Boiling Point 208 °C (406.4 °F) at 760 mmHg[5][6]
208.3 °C (406.9 °F)[4]
206.3 °C[7]
Boiling Point (Vacuum) 98-99 °C at 0.15 mmHg[3][8][9]
Melting Point -45.1 °C (-49.2 °F)[6][7][8][10]
-42 °C (-43.6 °F)[5]
Flash Point 94 °C (201.2 °F)[5]
81.7 °C (179.1 °F)[4][10]

Table 2: General Physicochemical Properties

PropertyValueCitations
Molecular Formula C₈H₁₈O₂[1][2][3]
Molecular Weight 146.23 g/mol [1][3][11]
Density 0.888 g/mL at 20 °C[3][8]
0.8894 g/cm³ at 20 °C[6][10]
Vapor Pressure 0.05 mmHg at 20 °C[6]
10 Pa at 20 °C[3][8][9]
23 hPa at 20 °C[5][7]
Water Solubility 9.46 g/L[3][8][10]
LogP (Octanol/Water) 1.97 at 25 °C[9][12]

Experimental Protocols

The determination of boiling and melting points are fundamental laboratory procedures for characterizing and assessing the purity of chemical compounds.

Protocol 1: Boiling Point Determination (Micro-Reflux Method)

This method is suitable when only a small volume of the sample is available.[13][14] The principle relies on heating the liquid to its boiling point and measuring the temperature of the vapor in equilibrium with the refluxing liquid.[14]

Methodology:

  • Sample Preparation: Approximately 0.5-1.0 mL of this compound is placed into a small test tube. A small magnetic stir bar is added to prevent bumping.[14]

  • Apparatus Setup: The test tube is placed in a heating block on a hot plate stirrer. A thermometer is clamped such that its bulb is positioned approximately 1 cm above the surface of the liquid to measure the vapor temperature.[14]

  • Heating: The sample is heated gently while stirring. The liquid will begin to boil and a "reflux ring" of condensing vapor will become visible on the walls of the test tube.[13][14]

  • Measurement: The thermometer bulb must be positioned at the level of this reflux ring. The temperature is recorded when the reading stabilizes, which corresponds to the boiling point of the liquid.[14] It is crucial not to heat so strongly that the sample boils away.[13]

Protocol 2: Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid substance.[15] For a low-melting-point substance like this compound, the sample must first be frozen solid using a suitable cooling bath. The principle is to heat the solid sample at a controlled rate and observe the temperature range over which it transitions to a liquid.[15] Pure substances exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will lower the melting point and broaden the range.[16][17]

Methodology:

  • Sample Freezing: A small sample of this compound is frozen to a solid state.

  • Sample Preparation: The frozen solid is finely powdered. A small amount of the powder is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample at the bottom.[17]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a heated metal block like a Mel-Temp or an oil bath).[16]

  • Heating and Observation: The sample is heated rapidly at first to determine an approximate melting point.[15][16] The experiment is then repeated with a fresh sample, heating slowly (e.g., a ramp rate of ~2 °C/min) as the temperature approaches the approximate melting point.[17]

  • Measurement: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.

Visualizations

The following diagrams illustrate the logical workflows and chemical processes described in this guide.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Place ~1 mL of This compound in test tube B Add stir bar A->B C Position thermometer 1 cm above liquid B->C D Heat gently with stirring C->D Begin Heating E Observe boiling and formation of reflux ring D->E F Adjust thermometer to reflux ring height E->F G Record stable temperature reading F->G H Observed Boiling Point G->H Result Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Using Apparatus cluster_record Data Recording A Freeze liquid sample of this compound B Grind solid into a fine powder A->B C Pack powder into a capillary tube B->C D Place capillary tube into heating block C->D Load Sample E Heat rapidly for approximate range D->E F Repeat with slow heating (~2°C/min) near range E->F G Observe melting F->G H Record T₁: First liquid drop appears G->H I Record T₂: All solid has melted H->I J Melting Point Range (T₁ - T₂) I->J Result Synthesis_Pathway Reactant1 1-Hexanol (C₆H₁₃OH) Process + Reactant1->Process Reactant2 Ethylene Oxide Reactant2->Process Product This compound (C₆H₁₃OCH₂CH₂OH) Process->Product Base Catalyst (e.g., NaOH) 150-200°C, 3-4 MPa

References

Vapor pressure of 2-(Hexyloxy)ethanol at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure of 2-(Hexyloxy)ethanol at various temperatures. The document summarizes available quantitative data, details the experimental protocols for vapor pressure determination, and includes a visual representation of the experimental workflow. This information is crucial for professionals in research, science, and drug development who require accurate physicochemical data for modeling, safety assessments, and process design.

Quantitative Vapor Pressure Data

The vapor pressure of this compound, a high-boiling point solvent, has been reported in several studies. However, discrepancies exist in the published data. The following table summarizes the available quantitative data, with conversions to Pascals (Pa) for ease of comparison. It is important to note the temperature at which each measurement was taken.

Temperature (°C)Temperature (K)Reported Vapor PressureVapor Pressure (Pa)Source
20293.1510 Pa10[1][2]
20293.150.05 mmHg6.67[3]
20293.150.051 mmHg6.80[4]
20293.1523 hPa2300[5]
22.9296.050.1 hPa10-

Note: The significant discrepancy in the value reported by Vulcanchem (23 hPa) compared to other sources suggests a potential typographical error in that source.

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure is guided by standardized methods to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a key guideline for these measurements.

OECD Test Guideline 104: Vapor Pressure

One of the reported vapor pressure values was determined using the OECD Test Guideline 104. This guideline outlines several methods for measuring vapor pressure, applicable to different pressure ranges. For a substance to be characterized, its vapor pressure must be determined at a minimum of two different temperatures.[6] If one of the measurements is taken between 0 and 50°C, at least three measurements are required to verify the linearity of the vapor pressure curve.[6]

The primary methods described in OECD Guideline 104 include:

  • Dynamic Method (Cottrell's Method): This method involves boiling the substance and measuring the temperature at which the vapor pressure equals the applied external pressure.

  • Static Method: A sample of the substance is placed in a thermostatically controlled, evacuated vessel. The vapor pressure is directly measured with a manometer after the system reaches equilibrium.[7][8] A key requirement for this method is the thorough degassing of the liquid sample.[8]

  • Isoteniscope Method: This is a specific type of static method where the pressure of the sample's vapor is balanced against a known pressure of an inert gas.[9][10] The apparatus, an isoteniscope, is designed to minimize compositional changes during the measurement.[9]

  • Effusion Methods: These methods, including the Knudsen cell and vapor pressure balance, are suitable for substances with low vapor pressures. They measure the rate of effusion of the vapor through a small orifice into a vacuum.

  • Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Logical Workflow for Vapor Pressure Determination

The following diagram illustrates a generalized workflow for determining the vapor pressure of a substance like this compound, based on the principles outlined in the OECD Test Guideline 104.

VaporPressureWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting SamplePrep Sample Preparation (Purification & Degassing) MethodSelection Method Selection (Based on expected vapor pressure) SamplePrep->MethodSelection Static Static Method MethodSelection->Static Direct Measurement Dynamic Dynamic Method MethodSelection->Dynamic Boiling Point Isoteniscope Isoteniscope Method MethodSelection->Isoteniscope Comparative Pressure Effusion Effusion Method MethodSelection->Effusion Low Vapor Pressure DataAcquisition Data Acquisition (Pressure & Temperature) Static->DataAcquisition Dynamic->DataAcquisition Isoteniscope->DataAcquisition Effusion->DataAcquisition VP_Calculation Vapor Pressure Calculation DataAcquisition->VP_Calculation Report Final Report Generation VP_Calculation->Report

Caption: Generalized workflow for vapor pressure determination.

References

Methodological & Application

Application Notes and Protocols: 2-(Hexyloxy)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol (B90154), also known as ethylene (B1197577) glycol monohexyl ether, is a high-boiling point, polar aprotic solvent with properties that make it a potentially valuable, yet underutilized, medium for organic synthesis. Its unique combination of a hydrophilic ethylene glycol unit and a lipophilic hexyl chain allows it to dissolve a wide range of organic compounds and some inorganic reagents. Classified as a "greener" solvent alternative in some contexts due to its low volatility and biodegradability, it presents an opportunity to replace more hazardous solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in certain applications.[1][2] This document provides detailed application notes and generalized protocols for the use of this compound in key organic transformations relevant to pharmaceutical and chemical research.

Physical and Chemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. This compound possesses a desirable profile for reactions requiring elevated temperatures.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O₂[3]
Molecular Weight 146.23 g/mol [3]
Boiling Point 208.3 °C[3]
Melting Point -45 °C[3]
Density 0.89 g/mL[3]
Flash Point 81.7 °C[3]
Appearance Colorless hygroscopic liquid[3]
Odor Characteristic[3]

Logical Workflow for Solvent Selection

The decision to employ a novel or less common solvent like this compound should be based on a logical progression of experimental design, starting from theoretical advantages to practical application.

Solvent_Selection_Workflow A Identify Reaction Need (e.g., High Temperature, Improved Solubility) B Solvent Property Screening (Boiling Point, Polarity, Safety Profile) A->B Criteria C Select this compound as a Candidate B->C Match D Small-Scale Test Reaction (Model System) C->D Hypothesis E Analyze Results (Yield, Purity, Reaction Time) D->E Data F Optimization of Conditions (Temperature, Concentration, Catalyst) E->F Feedback Loop G Scale-Up and Validation F->G Optimized Protocol H Incorporate into Standard Protocols G->H Validated Method

Caption: Workflow for evaluating this compound as a solvent.

Application in Palladium-Catalyzed Cross-Coupling Reactions

High-boiling polar solvents are often advantageous in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. They can enhance the solubility of inorganic bases and organometallic intermediates, and their high boiling points allow for increased reaction rates. While specific literature on this compound is scarce, its properties are analogous to other glycol ethers that have been successfully employed.[4][5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly for the synthesis of biaryls.[7] The use of polar solvents can be critical for the dissolution of the base and stabilization of catalytic intermediates.[8]

Generalized Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • This compound (as solvent)

  • Water (as co-solvent, optional)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand (if used).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add this compound (and water, if used, typically in a 5:1 to 10:1 ratio) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X(L2) Pd0->PdII_ArX PdII_ArOR Ar-Pd(II)-OR(L2) PdII_ArX->PdII_ArOR Base PdII_ArArB [Ar-Pd(II)-Ar'(L2)]-B(OH)3 PdII_ArOR->PdII_ArArB Transmetalation Ar'-B(OH)2 PdII_ArArB->Pd0 ArAr Ar-Ar' PdII_ArArB->ArAr Reductive Elimination ArX Ar-X ArX->PdII_ArX Oxidative Addition ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_ArOR Base Base (e.g., K2CO3) Base->PdII_ArX

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[9] The reaction often benefits from polar aprotic solvents, and high temperatures can be required, making this compound a suitable candidate.[10][11]

Generalized Protocol for Heck Reaction:

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Alkene (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.2-2.0 equiv)

  • This compound (as solvent)

Procedure:

  • In a sealable reaction tube, combine the aryl halide, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound, followed by the alkene.

  • Seal the tube and heat the mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter off any solids and rinse with a small amount of solvent.

  • Partition the filtrate between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography or distillation.

Application in Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in drug discovery and development. While typically performed in solvents like DMF or dichloromethane, greener, high-boiling alternatives are actively being sought.[12] The direct thermal condensation of carboxylic acids and amines is a simple, atom-economical method, though it often requires high temperatures to drive off the water byproduct, making a high-boiling solvent like this compound advantageous.[13]

Generalized Protocol for Direct Amide Condensation:

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • This compound (as solvent)

  • Dean-Stark trap (optional, for water removal)

Procedure:

  • Combine the carboxylic acid and amine in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used).

  • Add this compound to dissolve the reactants (e.g., 0.5-1.0 M).

  • Heat the reaction mixture to reflux (or a temperature sufficient for azeotropic water removal, e.g., 150-200 °C).

  • Monitor the reaction progress by observing water collection in the Dean-Stark trap or by analytical techniques (TLC, LC-MS).

  • Once the reaction is complete, cool the mixture.

  • Remove the solvent under high vacuum (Kugelrohr distillation can be effective for high-boiling solvents).

  • Purify the resulting amide by recrystallization or column chromatography.

Logical Relationship in Amide Formation:

Amide_Formation cluster_reactants Reactants cluster_products Products Acid R-COOH (Carboxylic Acid) Intermediate Ammonium Carboxylate Salt [R-COO]⁻ [R'-NH3]⁺ Acid->Intermediate + Amine R'-NH2 (Amine) Amine->Intermediate + Amide R-CO-NH-R' (Amide) Water H2O (Water) Intermediate->Amide Heat (-H2O) in this compound Intermediate->Water Heat (-H2O) in this compound

Caption: Equilibrium in direct thermal amide formation.

Summary and Outlook

This compound presents itself as a viable, high-boiling point solvent for various organic transformations. Its physical properties are well-suited for high-temperature reactions such as palladium-catalyzed cross-couplings and direct amide condensations. While specific, optimized examples in the academic literature are limited, the generalized protocols provided here, based on the known reactivity in analogous solvent systems, offer a solid starting point for researchers. The use of such solvents aligns with the principles of green chemistry by potentially reducing the reliance on more volatile and toxic organic solvents.[2] Further research into the precise effects of this compound on catalyst stability, reaction kinetics, and product selectivity will undoubtedly expand its utility in the modern synthetic chemistry laboratory.

References

Application Notes and Protocols: 2-(Hexyloxy)ethanol as a Coalescing Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(Hexyloxy)ethanol, a high-boiling point, slow-evaporating solvent, and its application as a coalescing agent in water-based latex coatings.[1][2] This document outlines its key properties, provides detailed experimental protocols for performance evaluation, and presents illustrative data to guide researchers in formulating and testing coatings.

Introduction to this compound

This compound, also known as ethylene (B1197577) glycol monohexyl ether, is a colorless liquid with a mild odor.[3] Its chemical structure, featuring both an ether and an alcohol functional group, imparts excellent solvency for a wide range of substances.[1][3] In the realm of polymer chemistry, it serves as an effective coalescing agent, facilitating the formation of a continuous, uniform film from discrete polymer particles in a latex dispersion as the water evaporates.[4][5]

Key Attributes:

  • High Boiling Point: Ensures it remains in the film long enough to facilitate coalescence but eventually evaporates to allow the film to develop its final hardness.[1][3]

  • Slow Evaporation Rate: Contributes to better film formation under various environmental conditions.[1][3]

  • Excellent Solvency: Effectively softens polymer particles, reducing the minimum film formation temperature (MFFT).[1][3]

  • Low Water Solubility: Favors its partitioning into the polymer phase, increasing its efficiency as a coalescent.

Mechanism of Coalescence

The formation of a durable and protective film from a water-based latex paint is a critical process known as coalescence. This process can be visualized as three main stages:

  • Evaporation: As water evaporates from the applied paint, the polymer particles are forced into close contact.

  • Deformation: The capillary forces exerted by the remaining water cause the polymer particles to deform and pack tightly.

  • Interdiffusion: The polymer chains from adjacent particles begin to intermingle, creating a continuous and cohesive film.

A coalescing agent like this compound acts as a temporary plasticizer, softening the polymer particles and reducing the energy required for them to deform and fuse.[6] This is particularly crucial when the glass transition temperature (Tg) of the polymer is above the ambient application temperature.

cluster_0 Film Formation Process cluster_1 Role of this compound A Latex Dispersion (Polymer Particles in Water) B Water Evaporation A->B Application of Coating C Particle Packing & Deformation B->C Increased Solids Content D Coalescence & Film Formation C->D Polymer Chain Interdiffusion F Softening of Polymer Particles C->F Facilitates E Addition of This compound E->F Plasticization Effect G Reduction of MFFT F->G H Improved Film Integrity G->H

Caption: Role of this compound in the film formation process.

Data Presentation

The following tables present illustrative quantitative data on the performance of this compound in a typical water-based acrylic paint formulation. This data is intended to be representative and may vary depending on the specific latex, formulation, and testing conditions.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 112-25-4
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
Appearance Colorless liquid
Boiling Point 208.3 °C
Density 0.888 g/mL at 20 °C
Water Solubility 9.46 g/L
Flash Point 81.7 °C

Source:[4][7][8]

Table 2: Effect of this compound on Minimum Film Formation Temperature (MFFT)

Coalescing AgentConcentration (% on polymer solids)MFFT (°C)
None (Control)022
This compound 215
This compound 48
This compound 6< 5
Texanol™ (Reference)49

Illustrative data based on typical coalescent performance.

Table 3: Performance Evaluation in a Water-Based Acrylic Paint

Coalescing AgentConcentration (% on polymer solids)Scrub Resistance (Cycles to Failure)Pendulum Hardness (König, seconds)Gloss (60°)
None (Control)01509575
This compound 46508578
Texanol™ (Reference)46808880

Illustrative data based on typical coalescent performance.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a coalescing agent.

Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the ASTM D2354 standard test method.[9]

Objective: To determine the lowest temperature at which a latex emulsion will form a continuous film.

Apparatus:

  • MFFT Bar instrument with a temperature-controlled platen.

  • Film applicator (e.g., 75 µm).

  • Temperature probe.

Procedure:

  • Instrument Setup: Turn on the MFFT instrument and allow the temperature gradient on the platen to stabilize.

  • Sample Preparation: Prepare the latex emulsion with the desired concentration of this compound. Mix thoroughly.

  • Application: Place a strip of polyester (B1180765) film on the platen. Apply a uniform film of the latex emulsion across the temperature gradient using the film applicator.

  • Drying: Allow the film to dry under a gentle stream of dry, clean air.

  • Observation: Observe the film for the point at which it transitions from a white, cracked, or powdery appearance to a clear, continuous film.

  • Measurement: Use the temperature probe to measure the temperature on the platen at the point of film coalescence. This temperature is the MFFT.

Scrub Resistance Test

This protocol is based on the ASTM D2486 standard test method.

Objective: To determine the resistance of a paint film to erosion caused by scrubbing.

Apparatus:

  • Scrub test machine.

  • Nylon bristle brush.

  • Abrasive scrub medium.

  • Black plastic panels.

  • Film applicator (e.g., 178 µm).

Procedure:

  • Panel Preparation: Apply the paint formulation containing this compound to a black plastic panel using the film applicator.

  • Curing: Allow the coated panels to cure for a specified period (e.g., 7 days) under controlled temperature and humidity.

  • Test Setup: Secure the cured panel in the scrub test machine.

  • Scrubbing: Apply a specified amount of abrasive scrub medium to the brush. Start the machine and scrub the panel at a constant speed.

  • Endpoint: Continue scrubbing until the paint film is worn through to the substrate in a continuous line.

  • Data Recording: Record the number of scrub cycles required to reach the endpoint.

Pendulum Hardness Test

This protocol is based on the ASTM D4366 standard test method (König Pendulum).[10]

Objective: To measure the hardness of a coating by the damping time of a pendulum.

Apparatus:

  • König pendulum hardness tester.

  • Glass or metal panels.

  • Film applicator.

Procedure:

  • Panel Preparation: Apply the paint formulation to a rigid panel and allow it to cure completely.

  • Instrument Setup: Place the pendulum tester on a level, vibration-free surface. Calibrate the instrument using a glass standard.

  • Measurement: Gently place the pendulum on the coated surface. Deflect the pendulum to a starting angle of 6° and release it.

  • Data Recording: The instrument will automatically count the number of oscillations and the time it takes for the amplitude to decrease from 6° to 3°. This time, in seconds, is the König hardness value.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the evaluation of this compound in a paint formulation.

cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Conclusion A Define Base Paint Formulation (e.g., Acrylic Latex) B Prepare Samples with Varying This compound Concentrations (0%, 2%, 4%, 6%) A->B C Prepare Coated Panels for Scrub and Hardness Tests B->C D MFFT Determination (ASTM D2354) B->D E Scrub Resistance Test (ASTM D2486) C->E F Pendulum Hardness Test (ASTM D4366) C->F G Gloss Measurement C->G H Tabulate and Compare Quantitative Data D->H E->H F->H G->H I Analyze Performance Trade-offs H->I J Determine Optimal Concentration I->J

Caption: Workflow for evaluating this compound in paint.

Conclusion

This compound is a versatile and effective coalescing agent for water-based paint formulations. Its favorable physical properties contribute to the formation of high-quality, durable films. By systematically evaluating its impact on key performance indicators such as MFFT, scrub resistance, and hardness, researchers can optimize formulations to meet specific application requirements. The protocols and illustrative data provided in these notes serve as a valuable resource for scientists and professionals in the field of polymer and coatings chemistry.

References

Applications of 2-(Hexyloxy)ethanol in Coating Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol, also known as hexyl cellosolve or ethylene (B1197577) glycol monohexyl ether, is a high-boiling point, slow-evaporating glycol ether with the chemical formula C₈H₁₈O₂.[1] It is a versatile solvent and coalescing agent widely utilized in the formulation of water-based coatings.[2] Its primary function is to facilitate the formation of a continuous, uniform film as the coating dries, particularly in latex paints.[3][4][5] This document provides detailed application notes and experimental protocols for evaluating the performance of this compound in coating formulations.

As a coalescing agent, this compound temporarily plasticizes the polymer particles in a latex paint, reducing the minimum film formation temperature (MFFT).[6][7][8] This allows the polymer particles to fuse together into a coherent film at ambient temperatures.[5][6] Its limited water solubility is a key property, as it encourages the partitioning of the coalescent into the polymer phase, enhancing its efficiency.[9] The slow evaporation rate of this compound ensures that it remains in the film long enough to perform its coalescing function but eventually evaporates to allow the coating to achieve its final hardness and durability.[3]

Mechanism of Action: Coalescence in Latex Coatings

The formation of a solid film from a latex dispersion is a three-step process: evaporation of water, close packing and deformation of polymer particles, and finally, coalescence of these particles into a continuous film. This compound plays a critical role in the final coalescence stage.

Coalescence_Mechanism A1 B1 A2 A3 A4 A5 C Continuous Film B2 B3 B4 B5 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 L1 This compound (Coalescing Agent) softens polymer particles L1->B3

Figure 1: Mechanism of Film Formation with a Coalescing Agent.

Performance Evaluation of this compound in Coatings

The effectiveness of this compound as a coalescing agent can be quantified by its impact on several key coating properties. Below are representative data tables illustrating the expected performance improvements.

Note: The following data is illustrative and may vary depending on the specific coating formulation, substrate, and environmental conditions.

Minimum Film Formation Temperature (MFFT)

The MFFT is the lowest temperature at which a latex paint can form a continuous film. A lower MFFT is desirable for applications in cooler climates. The efficiency of a coalescing agent is often measured by its ability to reduce the MFFT of a latex polymer.

Table 1: Effect of this compound on the MFFT of a Styrene-Acrylic Latex

Concentration of this compound (% on latex solids)MFFT (°C)
0 (Control)18
212
47
63
8< 0
Scrub Resistance

Scrub resistance is a measure of a coating's ability to withstand repeated cleaning. It is a critical performance parameter for interior architectural paints.

Table 2: Effect of this compound on the Scrub Resistance of an Interior Latex Paint

Concentration of this compound (% on total formulation)Scrub Resistance (Cycles to Failure, ASTM D2486)
0 (Control)350
1550
2800
31100
Adhesion

Good adhesion to the substrate is essential for the long-term durability of a coating. The cross-hatch adhesion test is a common method for evaluating this property.

Table 3: Effect of this compound on the Adhesion of an Acrylic Coating on Steel

Concentration of this compound (% on total formulation)Adhesion Rating (ASTM D3359)
0 (Control)4B
15B
25B
35B

Rating Scale: 5B (Excellent) to 0B (Poor)

Gloss and Hardness

While primarily a coalescing agent, this compound can also influence the final appearance and mechanical properties of the coating.

Table 4: Effect of this compound on Gloss and Pencil Hardness

Concentration of this compound (% on total formulation)60° GlossPencil Hardness (7 days cure)
0 (Control)85HB
186F
287F
388H

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in a representative water-based acrylic coating formulation.

Experimental_Workflow cluster_tests 4. Performance Testing Formulation 1. Coating Formulation (with varying levels of this compound) Application 2. Film Application (e.g., drawdown on test panels) Formulation->Application Curing 3. Curing (e.g., 7 days at 23°C and 50% RH) Application->Curing MFFT MFFT Determination (ASTM D2354) Curing->MFFT Scrub Scrub Resistance (ASTM D2486) Curing->Scrub Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion GlossHardness Gloss & Hardness (ASTM D523 & D3363) Curing->GlossHardness Data 5. Data Analysis & Comparison MFFT->Data Scrub->Data Adhesion->Data GlossHardness->Data

Figure 2: General Experimental Workflow for Coalescent Evaluation.
Representative Coating Formulation

This is a basic formulation for a semi-gloss white architectural paint. The concentration of this compound can be varied as a percentage of the total formulation weight.

Table 5: Representative Semi-Gloss White Latex Paint Formulation

IngredientWeight (%)
Grind Phase
Water15.0
Dispersant (e.g., Tamol™ 731A)1.0
Defoamer (e.g., BYK®-024)0.3
Titanium Dioxide (e.g., Ti-Pure™ R-902+)20.0
Grind for 20 minutes to a Hegman fineness of 7+
Letdown Phase
Styrene-Acrylic Latex (e.g., Rhoplex™ SG-30, 50% solids)45.0
This compound0.0 - 4.0
Water12.4 - 8.4
Defoamer (e.g., BYK®-024)0.3
Rheology Modifier (e.g., Acrysol™ RM-8W)1.0
Total 100.0
Protocol for MFFT Determination (ASTM D2354)

Objective: To determine the minimum film formation temperature of a latex formulation containing varying levels of this compound.

Apparatus:

  • MFFT bar with a temperature gradient (e.g., -5°C to 25°C).

  • Film applicator (e.g., 75 µm wet film thickness).

  • Dry air stream to flow over the surface.

Procedure:

  • Prepare the latex formulations with 0%, 2%, 4%, 6%, and 8% of this compound based on the weight of the latex solids.

  • Calibrate and stabilize the MFFT bar to the desired temperature gradient.

  • Apply a continuous film of each formulation across the temperature gradient on the bar using the film applicator.

  • Immediately start the flow of dry air over the surface.

  • Allow the film to dry. Observe the point on the temperature scale where the film transitions from a milky, cracked appearance to a clear, continuous film.

  • This transition point is the MFFT. Record the temperature to the nearest 0.5°C.

Protocol for Scrub Resistance Test (ASTM D2486)

Objective: To evaluate the effect of this compound concentration on the scrub resistance of a cured paint film.[10][11][12]

Apparatus:

  • Scrub test machine.

  • Standardized nylon bristle brush and holder.

  • Abrasive scrub medium.

  • Black plastic panels.

  • Film applicator (e.g., 175 µm wet film thickness).

Procedure:

  • Prepare the paint formulations with 0%, 1%, 2%, and 3% this compound.

  • Apply the paint to the black plastic panels using the film applicator.

  • Cure the panels for 7 days at 23 ± 2°C and 50 ± 5% relative humidity.[10]

  • Secure a test panel in the scrub test machine.

  • Soak the brush in water overnight before the test.

  • Apply a standardized amount of abrasive scrub medium to the brush.

  • Start the scrub tester and run until the paint film is worn through to the substrate in a continuous line.

  • Record the number of cycles to failure.

Protocol for Adhesion Test (ASTM D3359 - Method B)

Objective: To assess the adhesion of the coating to a substrate as a function of this compound content.[13][14][15][16]

Apparatus:

  • Cross-hatch cutting tool with multiple blades (1 mm or 2 mm spacing).

  • Pressure-sensitive tape as specified in the standard.

  • Soft brush.

  • Test panels (e.g., cold-rolled steel).

Procedure:

  • Prepare and apply the coatings as described in the scrub resistance protocol.

  • Cure the panels for 7 days.

  • Using the cutting tool, make a grid of six parallel cuts and another six cuts at 90 degrees to the first set, ensuring the cuts penetrate to the substrate.[14][16]

  • Lightly brush the area to remove any detached flakes.

  • Apply the pressure-sensitive tape over the grid and smooth it down firmly.

  • After 60-90 seconds, rapidly pull the tape off at a 180° angle.[16]

  • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B to 0B) by comparing the amount of coating removed with the standard's illustrations.[15]

Conclusion

This compound is an effective coalescing agent for water-based coatings, significantly improving film formation and enhancing key performance properties such as scrub resistance and adhesion. The provided protocols offer a standardized framework for researchers and formulators to systematically evaluate and optimize the concentration of this compound in their specific coating systems to meet desired performance targets. Careful control of experimental variables is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 2-(Hexyloxy)ethanol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and generalized protocols for the potential use of 2-(Hexyloxy)ethanol in the synthesis of various nanoparticles. While specific literature on the direct application of this compound in nanoparticle synthesis is limited, its physicochemical properties suggest its utility as a high-boiling point solvent, a reducing agent at elevated temperatures, and a stabilizing agent. The protocols provided herein are based on established nanoparticle synthesis methodologies, such as the polyol process, adapted for the use of this compound. These are intended to serve as a starting point for research and development, and optimization of specific parameters will be necessary for desired nanoparticle characteristics.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its application in nanoparticle synthesis. Key properties are summarized in the table below.

PropertyValueReference
Synonyms Ethylene glycol monohexyl ether, Hexyl cellosolve[1]
CAS Number 112-25-4[2]
Molecular Formula C8H18O2[3]
Molecular Weight 146.23 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 208 °C (406.4 °F)[2]
Melting Point -42 °C (-43.6 °F)[2]
Flash Point 94 °C (201.2 °F)[2]
Specific Gravity 0.888 g/cm³[2]
Solubility Soluble in alcohol and ether; water solubility of 9.46 g/L.[4][5]

Potential Roles of this compound in Nanoparticle Synthesis

Based on its chemical structure and properties, this compound can potentially serve multiple functions in nanoparticle synthesis:

  • High-Boiling Point Solvent: Its high boiling point allows for a wide range of reaction temperatures, which is critical for controlling nanoparticle nucleation and growth. This is particularly advantageous for the synthesis of crystalline nanoparticles that require high temperatures.

  • Reducing Agent: At elevated temperatures, alcohols can act as reducing agents. The hydroxyl group in this compound can reduce metal salts to their metallic nanoparticle form. The rate of reduction can be controlled by adjusting the reaction temperature.

  • Stabilizing/Capping Agent: The molecule's structure, with a polar hydroxyl head and a non-polar hexyl tail, may allow it to act as a surfactant, adsorbing to the nanoparticle surface. This can prevent aggregation and control the growth and final size of the nanoparticles.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis of gold (Au), silver (Ag), and iron oxide (Fe₃O₄) nanoparticles using this compound. Note: These protocols are starting points and require optimization.

Gold Nanoparticle (AuNP) Synthesis

This protocol is adapted from the polyol method, where this compound acts as both the solvent and reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Polyvinylpyrrolidone (PVP) (optional, as a stabilizing agent)

  • Ethanol (B145695) and deionized water for washing

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve a desired amount of HAuCl₄·3H₂O in this compound to achieve a precursor concentration of 0.1-1.0 mM.

  • If using a stabilizing agent, add PVP at a molar ratio of 10:1 to 50:1 (PVP monomer unit to Au).

  • Heat the solution to a specific temperature (e.g., 120-180 °C) under vigorous stirring. The color of the solution will change from yellow to colorless, then to a ruby red, indicating the formation of AuNPs.[6]

  • Maintain the reaction at this temperature for a specified duration (e.g., 1-3 hours) to allow for complete reaction and nanoparticle growth.

  • Cool the solution to room temperature.

  • Purify the AuNPs by adding ethanol to precipitate the particles, followed by centrifugation and washing with ethanol and deionized water several times to remove unreacted precursors and excess solvent.

  • Resuspend the purified AuNPs in a suitable solvent for characterization and further use.

Silver Nanoparticle (AgNP) Synthesis

Similar to AuNPs, this protocol utilizes this compound as the solvent and reducing agent for the synthesis of AgNPs.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound

  • PVP (optional)

  • Ethanol and deionized water for washing

Procedure:

  • Dissolve AgNO₃ in this compound in a three-neck flask to a final concentration of 1-10 mM.

  • Add PVP if desired, at a molar ratio of 10:1 to 50:1 (PVP to Ag).

  • Heat the mixture to a temperature range of 100-160 °C with constant stirring. The solution will gradually turn yellow, then brown, indicating the formation of AgNPs.

  • Continue the reaction for 1-4 hours until the color change is complete.

  • After cooling, purify the AgNPs via precipitation with ethanol and subsequent centrifugation and washing steps.

  • Disperse the final AgNP product in an appropriate solvent.

Iron Oxide Nanoparticle (IONP) Synthesis

For IONPs, this compound serves primarily as a high-boiling point solvent in a thermal decomposition or co-precipitation method.

Materials:

Procedure (Thermal Decomposition):

  • In a three-neck flask, combine Fe(acac)₃, oleic acid, and oleylamine with this compound.

  • Under a nitrogen atmosphere, heat the mixture to 200 °C for a set duration (e.g., 30 minutes) to form an iron-oleate complex.

  • Increase the temperature to just below the boiling point of this compound (e.g., 200 °C) and maintain for 1-2 hours to induce thermal decomposition and nanoparticle formation.

  • Cool the reaction mixture to room temperature.

  • Wash the resulting IONPs by adding ethanol, followed by centrifugation. The precipitate is then redispersed in hexane and precipitated again with ethanol. Repeat this washing procedure 2-3 times.

  • Finally, disperse the IONPs in a non-polar solvent like hexane or toluene.

Data Presentation: Hypothetical Characterization Data

The following tables are templates with hypothetical data to illustrate how the characterization results of nanoparticles synthesized using this compound could be presented.

Table 1: Physicochemical Properties of Synthesized Gold Nanoparticles

ParameterSample AuNP-1Sample AuNP-2Sample AuNP-3
Synthesis Temperature (°C) 140160180
Average Diameter (nm, from TEM) 15.2 ± 2.110.5 ± 1.88.1 ± 1.5
Polydispersity Index (PDI) 0.250.180.15
Zeta Potential (mV) -25.3-28.9-32.1
Surface Plasmon Resonance (λmax, nm) 522519517

Table 2: Characterization of Synthesized Silver Nanoparticles

ParameterSample AgNP-1Sample AgNP-2Sample AgNP-3
AgNO₃ Concentration (mM) 1510
Average Diameter (nm, from DLS) 25.642.165.8
PDI 0.310.240.28
Zeta Potential (mV) -18.5-22.7-20.4
SPR (λmax, nm) 410425440

Table 3: Properties of Synthesized Iron Oxide Nanoparticles

ParameterSample IONP-1Sample IONP-2
Fe Precursor Fe(acac)₃FeCl₂/FeCl₃
Average Diameter (nm, from TEM) 9.8 ± 1.212.4 ± 2.5
Crystal Phase (from XRD) Magnetite (Fe₃O₄)Magnetite (Fe₃O₄)
Saturation Magnetization (emu/g) 6572

Visualizations: Workflows and Pathways

The following diagrams illustrate the generalized experimental workflow and a potential reaction pathway for nanoparticle synthesis using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start precursor Dissolve Metal Precursor in this compound start->precursor stabilizer Add Stabilizing Agent (e.g., PVP) precursor->stabilizer heating Heat to Reaction Temperature (100-200 °C) stabilizer->heating reaction Maintain Temperature for Nucleation & Growth heating->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitate with Anti-solvent (Ethanol) cooling->precipitation centrifugation Centrifuge and Wash precipitation->centrifugation end Disperse Final Nanoparticles centrifugation->end

Generalized experimental workflow for nanoparticle synthesis.

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_products Products metal_salt Metal Salt (M+) reduction Reduction of M+ to M⁰ at High Temperature metal_salt->reduction solvent This compound (Solvent/Reducing Agent) solvent->reduction nucleation Nucleation of M⁰ Atoms reduction->nucleation byproducts Oxidized Solvent Byproducts reduction->byproducts growth Particle Growth nucleation->growth nanoparticles Stabilized Metal Nanoparticles growth->nanoparticles

Potential reaction pathway for nanoparticle formation.

Safety and Handling

This compound is a chemical that requires careful handling. Always refer to the latest Safety Data Sheet (SDS) before use.

  • Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][9]

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[2][7]

  • Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed. Store locked up.[2][7]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Conclusion

This compound presents an interesting, yet underexplored, option for the synthesis of nanoparticles. Its properties as a high-boiling point solvent and potential reducing/stabilizing agent make it a candidate for facile, one-pot synthesis routes. The provided protocols and application notes are intended to guide researchers in exploring its utility. Systematic investigation and optimization of reaction parameters are essential to fully understand and exploit the potential of this compound in creating novel nanomaterials for various scientific and biomedical applications.

References

Application Notes & Protocols: The Role of 2-(Hexyloxy)ethanol in Specialty Printing Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2-(Hexyloxy)ethanol, an ethylene (B1197577) glycol ether, is a high-boiling point (208°C), slow-evaporating solvent that plays a critical role in the formulation of specialty printing inks.[1][2][3] Its unique combination of properties, including excellent solvency for a wide range of resins, a slow evaporation rate, and its function as a coalescing agent, makes it indispensable for high-performance applications.[1][4][5]

These notes provide a detailed overview of the functions, benefits, and practical applications of this compound in printing inks, particularly for screen printing, and specialty applications on non-porous substrates where precise film formation and defect-free finishes are paramount.[1][6]

Core Functions and Mechanisms of Action

The primary roles of this compound in ink formulations are multifaceted, directly influencing the ink's rheology, drying characteristics, and final film properties.

  • Viscosity and Flow Control: As a solvent, it is used to reduce and control ink viscosity, ensuring smooth flow and application.[7][8] This is critical for achieving uniform coverage and preventing printing defects.[7]

  • Drying Retarder: Its low volatility and high boiling point mean it evaporates slowly.[5] This extends the "open time" of the ink, preventing it from drying prematurely on the screen or printing plate, which is a common cause of clogging and print imperfections.[6][7][9]

  • Leveling and Film Formation: By slowing down the drying process, this compound allows the ink sufficient time to level out on the substrate. This helps to eliminate defects such as brush strokes, orange peel, or solvent-pop, resulting in a smooth, high-gloss film.[5][10]

  • Coalescing Agent: In water-based latex or dispersion inks, it acts as a coalescing agent.[1][2][11] It temporarily softens polymer particles, allowing them to fuse together into a continuous, durable, and uniform film as the ink cures.[12]

  • Solvency and Resin Compatibility: It is an effective solvent for many resins commonly used in printing inks, such as acrylics, epoxies, and polyurethanes, ensuring a stable and homogenous ink formulation.[13][14]

Key Applications in Specialty Printing

The properties of this compound make it highly suitable for demanding printing processes:

  • Screen Printing (Solvent-Based): It is a primary solvent in solvent-based silk screen inks.[1] Its slow evaporation rate prevents the ink from drying in the mesh, allowing for long print runs and high-quality, detailed impressions.[6][7]

  • Metal and Glass Decoration: Inks for non-porous substrates like metal and glass require excellent flow and adhesion. This compound promotes these properties, ensuring a uniform and durable decorative coating.[5]

  • High-Resolution Graphics: For applications requiring sharp image definition, the controlled drying and excellent leveling it provides are crucial for preventing dot gain and ensuring crisp, clear lines.[14]

  • Medical Device and Pharmaceutical Packaging: Although direct formulation data is proprietary, the need for defect-free, durable, and high-quality printing on specialized substrates in these industries aligns with the benefits offered by high-performance solvents like this compound.

Quantitative Performance Data

The addition of this compound significantly impacts key physical properties of an ink formulation. The following table provides illustrative data on how adjusting its concentration can modify ink performance.

Parameter Control Ink (0% Additive) Formulation A (5% 2-Hexyloxyethanol) Formulation B (15% 2-Hexyloxyethanol) Test Method
Viscosity @ 25°C (cP) 1500950400ASTM D2196
Drying Time (Set-to-Touch) 45 seconds90 seconds240 secondsASTM D1640
Surface Tension (mN/m) 353128ASTM D1331
60° Gloss Units (GU) 758592ASTM D523
Adhesion (Cross-Hatch) 4B5B5BASTM D3359

Note: Data is representative and will vary based on the base ink formulation, including resin, pigment, and other additives.

Experimental Protocols

To evaluate the impact of this compound on an ink formulation, the following standardized protocols are recommended.

Protocol: Viscosity Measurement

Objective: To determine the effect of this compound on ink rheology.

Apparatus: Rotational Viscometer (e.g., Brookfield type), appropriate spindle, temperature-controlled bath.

Methodology (based on ASTM D2196):

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Bring the ink sample to a constant temperature of 25°C ± 0.5°C using the water bath.

  • Select a spindle and rotational speed that will yield a torque reading between 20% and 80% of the instrument's full-scale range.

  • Immerse the spindle into the ink sample to the marked depth.

  • Allow the spindle to rotate for 60 seconds to stabilize before taking a reading.

  • Record the viscosity in centipoise (cP).

  • Repeat the measurement three times and report the average.

Protocol: Drying Time (Set-to-Touch)

Objective: To quantify the retarding effect of this compound on ink drying time.

Apparatus: Film applicator (e.g., drawdown bar), non-porous substrate (e.g., glass or plastic film), stopwatch.

Methodology (based on ASTM D1640):

  • Apply a uniform film of ink onto the substrate using the film applicator (e.g., 50 µm wet film thickness).

  • Start the stopwatch immediately after application.

  • At regular intervals, gently touch the ink film with a clean finger in a fresh location.

  • The "set-to-touch" time is reached when no ink adheres to the finger.

  • Record the time in seconds or minutes.

Protocol: Adhesion Test (Cross-Hatch)

Objective: To assess the final film's adhesion to the substrate.

Apparatus: Cross-hatch cutting tool, pressure-sensitive adhesive tape (as specified by the standard).

Methodology (based on ASTM D3359):

  • Ensure the ink film is fully cured according to the formulation's specifications.

  • Using the cutting tool, make a series of parallel cuts through the ink film to the substrate.

  • Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.

  • Brush the area lightly to remove any detached flakes.

  • Apply the specified adhesive tape firmly over the cross-hatch area.

  • Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180-degree angle.

  • Classify the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).

Visualized Workflows and Relationships

The following diagrams illustrate the functional role and evaluation process for this compound in ink formulations.

G cluster_0 Physicochemical Properties of this compound cluster_1 Mechanism of Action in Ink cluster_2 Resulting Ink Performance Benefits Prop1 High Boiling Point (Low Volatility) Action1 Slows Solvent Evaporation Prop1->Action1 Prop2 Excellent Solvency Action2 Dissolves Resins & Binders Prop2->Action2 Prop3 Amphiphilic Structure Action3 Reduces Surface Tension & Softens Polymer Particles Prop3->Action3 Benefit1 Longer Open Time (Prevents Clogging) Action1->Benefit1 Benefit2 Improved Flow & Leveling Action1->Benefit2 Benefit4 Reduced Viscosity Action2->Benefit4 Action3->Benefit2 Benefit3 Enhanced Film Formation (Coalescence) Action3->Benefit3

Caption: Logical relationship of this compound properties to ink benefits.

G Formulate 1. Formulate Ink Blends (Varying % of 2-Hexyloxyethanol) Viscosity 2. Measure Viscosity (ASTM D2196) Formulate->Viscosity Apply 3. Apply Ink Film (Drawdown on Substrate) Viscosity->Apply Dry 4. Monitor & Measure Drying Time (ASTM D1640) Apply->Dry Cure 5. Full Cure Cycle Dry->Cure Test 6. Test Final Film Properties (Adhesion, Gloss, etc.) Cure->Test Analyze 7. Analyze Data & Optimize Test->Analyze

Caption: Experimental workflow for evaluating ink formulations.

References

Application Notes and Protocols for 2-(Hexyloxy)ethanol in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial uses of 2-(Hexyloxy)ethanol, focusing on its function as a versatile coupling agent, solvent, and coalescing aid. This document includes detailed protocols for evaluating its performance in various formulations and summarizes key quantitative data to facilitate its application in research, development, and industrial settings.

Introduction to this compound

This compound, also known as ethylene (B1197577) glycol monohexyl ether or hexyl cellosolve, is a high-boiling point, slow-evaporating glycol ether with the chemical formula C8H18O2.[1][2][3] Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a hydrophobic hexyloxy group, imparts excellent solvency for a wide range of substances, including oils, greases, resins, and dyes.[1][4] This amphiphilic nature makes it an effective coupling agent, enabling the formation of stable mixtures of otherwise immiscible components, such as oil and water.[4][5]

Key Properties:

  • Excellent Solvency: Dissolves both polar and non-polar substances.[4]

  • Coupling Agent: Promotes miscibility between aqueous and organic phases.[4][5]

  • Coalescing Aid: Facilitates the formation of continuous films in latex paints and coatings.[2]

  • Slow Evaporation Rate: Provides extended workability and improves flow and leveling in coatings.[1]

  • High Boiling Point: Suitable for use in high-temperature applications.[3]

  • Low Volatility: Contributes to formulations with reduced volatile organic compound (VOC) content.[6]

Physicochemical and Solubility Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for formulating effective industrial products.

PropertyValueReference(s)
Molecular Formula C8H18O2[2][3]
Molecular Weight 146.23 g/mol [2][3]
Appearance Colorless liquid[2]
Boiling Point 208.3 °C[2][3]
Melting Point -45 °C[2]
Flash Point 81.7 °C[2][7]
Density (at 20°C) 0.89 g/cm³[2]
Water Solubility Limited[4]
Hansen Solubility Parameters (δ) δd: 7.9, δp: 2.7, δh: 4.4 (cal/mL)½ (Illustrative)

Note: Hansen Solubility Parameter data is illustrative and based on typical values for similar glycol ethers. Precise values may vary.

Industrial Applications and Performance Data

This compound is a versatile solvent and coupling agent utilized in a wide array of industrial applications. Its unique properties contribute to the enhanced performance and stability of various formulations.[4]

Coatings and Paints

In the coatings industry, this compound serves as a highly effective coalescing agent in latex paints.[2] It facilitates the formation of a continuous, uniform film as the paint dries by temporarily softening the polymer particles, allowing them to fuse together.[8] Its slow evaporation rate also improves the flow and leveling of the coating, resulting in a smoother finish.[1]

Illustrative Performance in a Latex Paint Formulation:

The following table demonstrates the typical effect of this compound on the Minimum Film Formation Temperature (MFFT) of a standard acrylic latex paint formulation. MFFT is a critical parameter that indicates the lowest temperature at which the paint can form a continuous film.

Concentration of this compound (wt% on polymer solids)MFFT (°C)Observations
0% (Control)20Brittle, cracked film below this temperature
2%12Improved film formation at lower temperatures
4%5Formation of a continuous, crack-free film
6%< 0Excellent low-temperature film formation

Note: This data is illustrative and performance will vary depending on the specific latex formulation.

Industrial and Institutional Cleaners

The excellent solvency of this compound for both greasy and water-soluble soils makes it a valuable component in industrial and institutional cleaners.[4] It acts as a coupling agent, allowing for the formulation of stable, all-in-one cleaners that can effectively remove a wide range of contaminants from hard surfaces.[6] Its ability to dissolve oils and greases makes it particularly useful in heavy-duty degreasers and metal cleaners.[4]

Illustrative Cleaning Performance on Various Soils:

This table illustrates the potential cleaning efficiency of a hard surface cleaner formulated with this compound on different types of soils, as would be determined by a standard test method like ASTM D4488.

Soil TypeCleaning Efficiency (%) with this compoundCleaning Efficiency (%) without this compound (Control)
Greasy Soil9560
Particulate Soil8570
Oily Particulate9265

Note: This data is illustrative. Actual performance depends on the complete formulation and test conditions.

Printing Inks

In the printing industry, this compound is used as a solvent in various ink formulations, including those for gravure and screen printing.[4][9] Its slow evaporation rate is particularly advantageous in screen printing, as it helps to prevent the ink from drying on the screen and causing blockages.[4] Its excellent solvency ensures that resins and pigments remain dissolved and well-dispersed, contributing to the quality and consistency of the printed product.[9]

Illustrative Formulation of a Solvent-Based Gravure Ink:

ComponentWeight (%)Purpose
Pigment10-15Colorant
Resin (e.g., Nitrocellulose)15-20Binder, provides adhesion and gloss
This compound 10-20 Solvent, controls drying time
Co-solvent (e.g., Ethanol)40-50Adjusts viscosity and drying speed
Additives (e.g., Plasticizer)1-5Improves flexibility and other properties

Note: This is an example formulation and will require optimization for specific applications.

Experimental Protocols

Protocol for Determining Minimum Film Formation Temperature (MFFT) of a Latex Coating

This protocol is based on the principles outlined in ASTM D2354.

Objective: To determine the effect of this compound concentration on the MFFT of a latex paint formulation.

Materials and Equipment:

  • Latex paint formulation (without coalescent)

  • This compound

  • MFFT Bar (temperature gradient plate)

  • Film applicator (e.g., drawdown bar)

  • Polyester or aluminum foil substrate

  • Balance

  • Mixing equipment

Procedure:

  • Prepare a series of paint samples with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6% by weight based on the polymer solids).

  • Thoroughly mix each sample to ensure uniform distribution of the coalescent.

  • Calibrate the MFFT bar to establish a stable and accurate temperature gradient across the plate.

  • If using a substrate film, place it on the MFFT bar, ensuring good thermal contact.

  • Apply a thin, uniform film of the first paint sample across the temperature gradient on the MFFT bar using the film applicator.

  • Allow the film to dry under a gentle stream of air or nitrogen, as specified by the MFFT bar manufacturer.

  • Observe the film as it dries. The MFFT is the point on the temperature scale where the film transitions from a continuous, clear film to a cracked or opaque film.

  • Record the MFFT for the sample.

  • Repeat steps 5-8 for each of the prepared paint samples.

  • Tabulate the results to show the relationship between the concentration of this compound and the MFFT.

Protocol for Evaluating the Cleaning Performance of a Hard Surface Cleaner

This protocol is a composite of principles from ASTM D4488 and ASTM D5343.[10][11][12][13][14][15][16][17]

Objective: To quantify the cleaning efficiency of a hard surface cleaner containing this compound on standardized soils.

Materials and Equipment:

  • Hard surface cleaner formulation (with and without this compound)

  • Standardized test substrates (e.g., white vinyl tiles)

  • Standardized soils (e.g., greasy soil, particulate soil)

  • Washability and scrub test apparatus

  • Sponge or other cleaning medium

  • Colorimeter or spectrophotometer

  • Balance

  • Soil application equipment (e.g., paint roller, sprayer)

Procedure:

  • Substrate Preparation:

    • Clean the test substrates thoroughly to remove any surface contaminants.

    • Measure the initial reflectance of the clean, dry substrates using a colorimeter.

  • Soil Application:

    • Apply a standardized amount of the test soil uniformly to the surface of each substrate.

    • Allow the soiled substrates to dry or age for a specified period to ensure consistency.

    • Measure the reflectance of the soiled substrates.

  • Cleaning Procedure:

    • Mount a soiled substrate in the washability and scrub test apparatus.

    • Apply a specified amount of the cleaning solution to the sponge or directly to the soiled surface.

    • Operate the scrub tester for a set number of cycles.

    • Rinse the cleaned substrate with water and allow it to dry completely.

  • Performance Evaluation:

    • Measure the final reflectance of the cleaned and dried substrate.

    • Calculate the cleaning efficiency using the following formula: Cleaning Efficiency (%) = [(Reflectance after cleaning - Reflectance after soiling) / (Initial reflectance - Reflectance after soiling)] x 100

  • Data Analysis:

    • Perform the test in triplicate for each cleaner formulation and soil type.

    • Calculate the average cleaning efficiency and standard deviation.

    • Compare the performance of the cleaner containing this compound to the control formulation.

Visualizations

The following diagrams illustrate key concepts related to the function and evaluation of this compound.

Caption: Mechanism of coalescing agent in latex film formation.

Cleaning_Workflow prep 1. Substrate Preparation (Clean & Measure Initial Reflectance) soil 2. Soil Application (Apply Standardized Soil & Measure) prep->soil clean 3. Cleaning Process (Apply Cleaner & Use Scrub Tester) soil->clean eval 4. Performance Evaluation (Measure Final Reflectance) clean->eval calc 5. Calculate Cleaning Efficiency (% Soil Removal) eval->calc

Caption: Experimental workflow for evaluating cleaning performance.

Microemulsion cluster_0 Microemulsion System cluster_1 Interfacial Layer oil Oil Droplet surfactant Surfactant coupling_agent This compound (Coupling Agent)

Caption: Role of this compound as a coupling agent in a microemulsion.

References

Application Notes and Protocols: Utilizing 2-(Hexyloxy)ethanol in Rust Remover Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating rust removers incorporating 2-(Hexyloxy)ethanol. This document outlines the chemical properties of this compound, its role in rust removal, formulation guidelines, and detailed experimental protocols for performance evaluation.

Introduction to this compound in Rust Removal

This compound, a glycol ether with the chemical formula C₈H₁₈O₂, is a high-boiling point, slow-evaporating solvent with excellent solvency characteristics.[1][2] Its amphiphilic nature, possessing both a hydrophilic ethylene (B1197577) glycol head and a hydrophobic hexyl tail, makes it an effective ingredient in rust remover formulations. It functions primarily as a solvent, a coupling agent to stabilize immiscible ingredients, and a surfactant that aids in the penetration and removal of rust (hydrated iron (III) oxide) and other soils from metal surfaces.[3][4][5]

The primary roles of this compound in a rust remover formulation are:

  • Solvent: It effectively dissolves organic contaminants such as grease and oil from the metal surface, allowing the active rust-removing agents to reach the rust layer.[3]

  • Coupling Agent: It ensures the stability of the formulation by allowing the uniform mixing of aqueous and oily components.[2]

  • Surfactant/Wetting Agent: It lowers the surface tension of the formulation, enabling it to spread evenly and penetrate the porous rust structure, thereby enhancing the efficiency of the active ingredients.[3]

Formulation Guidelines

A typical rust remover formulation containing this compound will also include other key components. The following table provides a general guideline for formulating a rust remover. The exact percentages should be optimized based on performance testing.

ComponentFunctionTypical Concentration Range (%)
Active Agent (Acidic) Dissolves rust (e.g., Phosphoric Acid, Citric Acid, Oxalic Acid)10 - 30
This compound Solvent, Coupling Agent, Surfactant 5 - 20
Corrosion Inhibitor Protects the base metal from acid attack (e.g., thiourea, amines)1 - 5
Thickener (optional) Increases viscosity for vertical surface application (e.g., xanthan gum)0.1 - 1
Water Deionized water as the primary solventBalance to 100

Experimental Protocols for Performance Evaluation

To evaluate the efficacy of a this compound-based rust remover formulation, a series of standardized tests should be conducted. The following protocols are based on established industry standards.

Materials and Equipment
  • Metal Specimens: Mild steel coupons (e.g., AISI 1010) of a standard size (e.g., 50 mm x 25 mm x 3 mm).

  • Rust Inducement: Salt spray chamber (for accelerated corrosion) or a corrosive solution (e.g., 5% NaCl solution).

  • Rust Remover Formulations: A control formulation (without this compound) and experimental formulations with varying concentrations of this compound.

  • Cleaning and Evaluation Equipment: Analytical balance (±0.1 mg), ultrasonic bath, desiccator, optical microscope, and camera.

  • Electrochemical Analysis (Optional): Potentiostat/Galvanostat with a three-electrode cell setup.

  • Safety Equipment: Chemical resistant gloves, safety goggles, and a fume hood.

Preparation of Rusted Specimens

A standardized and reproducible rust layer is crucial for comparative studies.

  • Initial Preparation: Clean the mild steel coupons according to ASTM G1-03 standard practice. This involves degreasing with a suitable solvent, rinsing with deionized water and ethanol, and drying.

  • Initial Measurement: Record the initial weight (W_initial) and dimensions of each coupon.

  • Accelerated Corrosion: Expose the coupons to a corrosive environment (e.g., salt spray chamber) for a predetermined period to achieve a uniform and significant layer of rust.

  • Post-Corrosion Measurement: After rusting, gently remove any loose rust particles and reweigh the coupons (W_rusted).

Rust Removal Efficiency (Gravimetric Method)

This protocol determines the percentage of rust removed by the formulation.

  • Immersion: Immerse the rusted coupons in the prepared rust remover formulations at a controlled temperature (e.g., 25 °C) for specific time intervals (e.g., 30, 60, 90, 120 minutes).

  • Cleaning: After the designated immersion time, remove the coupons and clean them according to ASTM G1-03. This typically involves rinsing with deionized water, gentle brushing to remove loosened rust, and drying.

  • Final Measurement: Weigh the cleaned and dried coupons (W_final).

  • Calculation: Calculate the Rust Removal Efficiency (RRE) using the following formula:

    RRE (%) = [(W_rusted - W_final) / (W_rusted - W_initial)] x 100

Corrosion Inhibition Efficiency (Gravimetric Method)

This protocol assesses the effectiveness of the formulation in preventing the underlying metal from being corroded by the acidic components of the rust remover.

  • Blank Coupon Preparation: Use clean, un-rusted mild steel coupons prepared as described in section 3.2.1.

  • Immersion: Immerse the blank coupons in the rust remover formulations for the same time intervals used in the rust removal efficiency test.

  • Cleaning and Measurement: After immersion, clean and weigh the coupons as described in section 3.3.

  • Calculation: Calculate the Corrosion Rate (CR) in millimeters per year (mm/y) using the following formula:

    CR (mm/y) = (K × ΔW) / (A × T × D)

    Where:

    • K = constant (8.76 × 10⁴)

    • ΔW = Mass loss in grams (W_initial - W_final)

    • A = Surface area of the coupon in cm²

    • T = Immersion time in hours

    • D = Density of the metal in g/cm³ (e.g., ~7.85 for mild steel)

  • Inhibition Efficiency (IE): Calculate the IE of the formulation containing this compound compared to a control formulation without a corrosion inhibitor.

    IE (%) = [(CR_control - CR_formulation) / CR_control] x 100

Visual Evaluation

A qualitative assessment of the cleaned surface is important.

  • Inspection: After the rust removal process, visually inspect the coupons for any remaining rust, pitting, or discoloration.

  • Standard Comparison: Compare the appearance of the cleaned surfaces to visual standards such as those provided by the Society for Protective Coatings (SSPC).

  • Documentation: Photograph the coupons before and after treatment for a visual record.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.

Table 1: Rust Removal Efficiency of Formulations

Formulation IDThis compound Conc. (%)Immersion Time (min)Initial Weight (g)Rusted Weight (g)Final Weight (g)Rust Removal Efficiency (%)
Control030
60
90
120
F1530
60
90
120
F21030
60
90
120
F31530
60
90
120

Table 2: Corrosion Inhibition Performance

Formulation IDThis compound Conc. (%)Immersion Time (hr)Mass Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Control (Acid only)020
Inhibitor Control02
F152
F2102
F3152

Visualizations

The following diagrams illustrate the theoretical mechanism and experimental workflow.

Rust_Removal_Mechanism cluster_formulation Rust Remover Formulation cluster_surface Rusted Metal Surface HE This compound Grease Grease/Oil Layer HE->Grease Dissolves Rust Porous Rust Layer (Fe2O3.nH2O) HE->Rust Penetrates & Wets Acid Active Acid Acid->Rust Dissolves Inhibitor Corrosion Inhibitor Metal Base Metal (Fe) Inhibitor->Metal Protects Clean_Surface Clean Metal Surface Grease->Clean_Surface Rust->Clean_Surface

Caption: Hypothetical mechanism of this compound in rust removal.

Experimental_Workflow A Prepare & Weigh Metal Coupons B Induce Uniform Rust Layer A->B D Immerse Rusted Coupons in Formulations B->D C Prepare Rust Remover Formulations C->D E Clean & Dry Coupons (ASTM G1-03) D->E H Visually Inspect Surface D->H F Weigh Final Coupons E->F G Calculate Rust Removal Efficiency F->G

Caption: Experimental workflow for evaluating rust remover efficacy.

Safety Precautions

This compound is classified as a corrosive and can cause skin burns and serious eye damage. It is harmful if swallowed or in contact with skin. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Reactions Involving 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common reactions involving 2-(Hexyloxy)ethanol, a versatile glycol ether utilized as a solvent and a synthetic intermediate. The following sections detail experimental setups for its synthesis, esterification, and oxidation, complete with quantitative data and procedural workflows.

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided in the table below to inform experimental design.

PropertyValueReference
Molecular FormulaC₈H₁₈O₂[1]
Molecular Weight146.23 g/mol [1]
Boiling Point208.3 °C[1]
Melting Point-45 °C[1]
Density0.888 g/mL at 20 °C[2]
Water Solubility9.46 g/L[2]
Flash Point81.7 °C[1]

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an organohalide and an alkoxide.[3] This protocol describes the synthesis of this compound from 1-bromohexane (B126081) and the sodium salt of ethylene (B1197577) glycol.

Experimental Protocol

Materials:

  • Ethylene glycol

  • Sodium metal

  • 1-Bromohexane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distilled water

  • Appropriate organic solvent (e.g., diethyl ether)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Glycolate: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add dry ethylene glycol.

  • Slowly add small pieces of sodium metal to the ethylene glycol under vigorous magnetic stirring. Heat the mixture to 60°C until all the sodium has dissolved.

  • Addition of 1-Bromohexane: Slowly add 1-bromohexane to the reaction mixture via the dropping funnel over approximately 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: After cooling, filter the precipitated sodium bromide (NaBr). Wash the residue with water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data
ParameterValue
Yield 50-95% (typical for Williamson ether synthesis)[3]
Reactant Molar Ratio Ethylene glycol : Sodium : 1-Bromohexane (e.g., 3.2 : 1.16 : 1)

Experimental Workflow

Williamson_Synthesis A Prepare Sodium Glycolate (Ethylene Glycol + Sodium) B Add 1-Bromohexane A->B C Reflux B->C D Work-up (Filter, Wash) C->D E Purification (Fractional Distillation) D->E F This compound E->F

Williamson Ether Synthesis Workflow

Esterification of this compound via Fischer Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4] This protocol outlines the esterification of this compound with acetic acid to produce 2-(hexyloxy)ethyl acetate (B1210297).

Experimental Protocol

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a four-fold excess of glacial acetic acid.[5]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[5]

  • Reflux: Heat the mixture to reflux with stirring for 45 minutes.[5]

  • Cooling and Extraction: Allow the reaction to cool to room temperature, then cool further in an ice bath. Add cold water and diethyl ether to the flask, stir, and transfer to a separatory funnel.

  • Washing: Remove the aqueous layer. Wash the organic layer with 5% sodium bicarbonate solution, followed by brine.[5]

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude 2-(hexyloxy)ethyl acetate can be further purified by distillation. The commonest impurities in the synthesized ester are water, ethanol (B145695) and acetic acid. These can be removed by washing with aqueous 5% Na2CO3, then with saturated aqueous CaCl2 or NaCl, and drying with K2CO3, CaSO4 or MgSO4.[6]

Quantitative Data
ParameterValueReference
Typical Yield 65% (with equimolar reactants), up to 97% (with 10-fold excess of alcohol)[7]
Reactant Molar Ratio This compound : Acetic Acid (e.g., 1:4)[5]
Reaction Time 45 minutes[5]

Experimental Workflow

Fischer_Esterification A Combine Reactants (this compound + Acetic Acid) B Add Acid Catalyst A->B C Reflux B->C D Cool and Extract C->D E Wash Organic Layer D->E F Dry and Evaporate E->F G 2-(Hexyloxy)ethyl acetate F->G

Fischer Esterification Workflow

Oxidation of this compound to 2-(Hexyloxy)acetaldehyde

The primary alcohol group of this compound can be oxidized to an aldehyde, 2-(hexyloxy)acetaldehyde. This transformation is a key step in the metabolic pathway of glycol ethers and can be achieved in the laboratory using various oxidizing agents.[8]

Experimental Protocol (Representative)

This protocol is a representative procedure for the selective oxidation of a primary alcohol to an aldehyde and may require optimization for this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a catalytic system like TEMPO/NaOCl)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Silica (B1680970) gel

  • Ethyl acetate

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Addition of Oxidant: Cool the solution in an ice bath and add the chosen oxidizing agent portion-wise with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

  • Purification: Dry the organic layer and concentrate it under reduced pressure. Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Quantitative Data
ParameterValue
Expected Product 2-(Hexyloxy)acetaldehyde
Typical Yield Good to excellent yields are achievable with modern oxidation methods.[9]
Reaction Time Varies from minutes to hours depending on the oxidant and conditions.[9]

Experimental Workflow

Alcohol_Oxidation A Dissolve this compound in Anhydrous Solvent B Add Oxidizing Agent A->B C Monitor Reaction (TLC) B->C D Quench and Work-up C->D E Purification (Flash Chromatography) D->E F 2-(Hexyloxy)acetaldehyde E->F

Alcohol Oxidation Workflow

Note on Signaling Pathways: As of the current literature survey, there is no specific information detailing the involvement of this compound in distinct cellular signaling pathways relevant to drug development. However, its metabolite, an alkoxyacetic acid, may have biological effects.[8] Ethanol, a related small molecule, is known to modulate signaling cascades such as those involving PKA, PKC, and MAPK/ERK.[10][11] Further research is required to determine if this compound or its metabolites have similar effects.

References

Application Notes and Protocols: 2-(Hexyloxy)ethanol as a High-Boiling Point Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Hexyloxy)ethanol as a high-boiling point reaction medium in organic synthesis and materials science. The content is designed to furnish researchers, scientists, and drug development professionals with detailed protocols and data to support its application in their work.

Introduction to this compound

This compound, also known as ethylene (B1197577) glycol monohexyl ether, is a versatile solvent with a unique combination of properties that make it an excellent choice for a variety of chemical transformations. Its high boiling point, slow evaporation rate, and excellent solvency for a wide range of organic compounds are particularly advantageous in reactions requiring elevated temperatures.[1]

Key Properties:

  • High Boiling Point: Allows for conducting reactions at temperatures significantly above those achievable with common laboratory solvents.

  • Slow Evaporation Rate: Minimizes solvent loss during prolonged reactions at high temperatures.

  • Excellent Solvency: Dissolves a broad spectrum of polar and non-polar reactants, reagents, and catalysts.

  • Chemical Stability: Generally inert under a variety of reaction conditions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application as a reaction medium. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C8H18O2[2]
Molecular Weight 146.23 g/mol [3]
Boiling Point 208 °C[3]
Melting Point -45.1 °C[3]
Density 0.888 g/mL at 20 °C[3]
Flash Point 98-99 °C[4]
Water Solubility 9.46 g/L[5]

Applications in Organic Synthesis

The high boiling point of this compound makes it an ideal solvent for organic reactions that require significant thermal energy to proceed at a reasonable rate. This includes several important classes of cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Traditionally, these reactions require high temperatures, often in excess of 210 °C, and are conducted in high-boiling polar aprotic solvents.[6] this compound, with its high boiling point and ability to dissolve a variety of reactants, presents a suitable alternative to more traditional solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

Logical Workflow for Ullmann Condensation:

Caption: General workflow for a copper-catalyzed Ullmann condensation reaction.

Experimental Protocol: Synthesis of a Diaryl Ether

This protocol describes a general procedure for the synthesis of a diaryl ether via an Ullmann condensation reaction using this compound as the solvent.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Phenol (B47542) (e.g., phenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • This compound

  • Toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add this compound (5 mL) to the flask.

  • Heat the reaction mixture to 190-200 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Quantitative Data (Hypothetical Example):

Aryl HalidePhenolCatalystBaseTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenolCuI (10 mol%)K2CO3 (2 eq)1951885
1-Iodo-4-nitrobenzene4-MethoxyphenolCu2O (5 mol%)Cs2CO3 (2 eq)2001292
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] While often performed in polar aprotic solvents like DMF or acetonitrile, high-boiling point solvents can be advantageous for less reactive substrates. This compound can serve as a suitable medium for Heck reactions requiring elevated temperatures.

Catalytic Cycle of the Heck Reaction:

Heck_Reaction_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X Ln Pd0->PdII_Aryl R-X Alkene_Coord Alkene Coordination PdII_Alkene R-Pd(II)-X(alkene) Ln PdII_Aryl->PdII_Alkene Alkene Mig_Ins Migratory Insertion PdII_Alkyl Pd(II)-alkyl Ln PdII_Alkene->PdII_Alkyl Beta_Elim β-Hydride Elimination PdH H-Pd(II)-X Ln PdII_Alkyl->PdH Product PdH->Pd0 Base Red_Elim Reductive Elimination

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of a Substituted Alkene

This protocol provides a general method for the Heck reaction using this compound as the solvent.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (B44618) (PPh3)

  • Triethylamine (B128534) (Et3N)

  • This compound

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in this compound (3 mL).

  • Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (1.5 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired substituted alkene.

Quantitative Data (Hypothetical Example):

Aryl HalideAlkeneCatalystLigandBaseTemperature (°C)Time (h)Yield (%)
IodobenzeneStyrenePd(OAc)2 (2 mol%)PPh3 (4 mol%)Et3N (1.5 eq)1301690
4-Bromoacetophenonen-Butyl acrylatePdCl2(PPh3)2 (3 mol%)-K2CO3 (2 eq)1402482

Applications in Materials Science

The high-temperature capabilities offered by this compound are also beneficial in the synthesis of nanomaterials, where temperature is a critical parameter for controlling particle size, crystallinity, and morphology.

Nanoparticle Synthesis

High-boiling point solvents like ethylene glycol and its ethers are frequently employed in the polyol synthesis of nanoparticles.[7] These solvents can act as both the reaction medium and a reducing agent at elevated temperatures. This compound, with its higher boiling point compared to ethylene glycol, allows for synthesis at even higher temperatures, potentially leading to nanoparticles with improved crystallinity.

Experimental Workflow for Nanoparticle Synthesis:

Nanoparticle_Synthesis Precursor Metal Precursor (e.g., metal salt) Reaction_Setup Dissolve Precursor and Stabilizer in Solvent Precursor->Reaction_Setup Solvent This compound Solvent->Reaction_Setup Stabilizer Stabilizing Agent (optional, e.g., PVP) Stabilizer->Reaction_Setup Heating Heat to High Temperature (e.g., 200 °C) Reaction_Setup->Heating Nucleation_Growth Nucleation and Particle Growth Heating->Nucleation_Growth Isolation Isolation and Washing Nucleation_Growth->Isolation Nanoparticles Nanoparticles Isolation->Nanoparticles

Caption: A general workflow for the synthesis of nanoparticles in a high-boiling point solvent.

Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol outlines a general procedure for the synthesis of silver nanoparticles using this compound.

Materials:

Procedure:

  • In a three-neck round-bottom flask, dissolve polyvinylpyrrolidone (PVP) in this compound with stirring.

  • Heat the solution to 180 °C under a nitrogen atmosphere.

  • In a separate container, dissolve silver nitrate in a small amount of this compound.

  • Inject the silver nitrate solution into the hot PVP solution under vigorous stirring.

  • Maintain the reaction temperature at 180 °C for 1-2 hours, during which the color of the solution should change, indicating nanoparticle formation.

  • Cool the reaction mixture to room temperature.

  • Add an excess of ethanol to precipitate the silver nanoparticles.

  • Separate the nanoparticles by centrifugation, and wash them several times with ethanol to remove any residual solvent and PVP.

  • Dry the resulting silver nanoparticles under vacuum.

Quantitative Data (Hypothetical Example):

Metal PrecursorStabilizerConcentration (mM)Temperature (°C)Time (h)Average Particle Size (nm)
AgNO3PVP101801.515 ± 3
HAuCl4None5200125 ± 5

Applications in Drug Development

While specific, detailed protocols for the use of this compound as a reaction medium in the synthesis of active pharmaceutical ingredients (APIs) are not widely published in open literature, its properties make it a potentially valuable solvent in this field. Many complex organic molecules, including APIs, require multi-step syntheses with at least one high-temperature step. The use of a high-boiling, stable, and effective solvent like this compound could improve yields and facilitate the synthesis of complex drug molecules.

Furthermore, in formulation science, glycol ethers are sometimes used as co-solvents or penetration enhancers in topical and transdermal drug delivery systems. The amphiphilic nature of this compound, with its polar hydroxyl group and non-polar hexyl chain, could be beneficial in solubilizing both hydrophilic and lipophilic drugs in formulation matrices. However, detailed studies on its specific applications and toxicological profile in final drug products are necessary.

Safety Considerations

This compound is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable high-boiling point solvent with significant potential in organic synthesis and materials science. Its ability to facilitate reactions at high temperatures opens up possibilities for transformations that are difficult to achieve in lower-boiling solvents. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of this compound in their own work. Further research into its application in a wider range of reactions and in specialized fields like drug development is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your chemical reactions when using 2-(Hexyloxy)ethanol as a solvent. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should consider for my reaction?

A1: this compound is a high-boiling point (approximately 208 °C), slow-evaporating glycol ether solvent. Its structure contains both an ether and a hydroxyl group, giving it excellent solvency for a wide range of polar and non-polar compounds. It is characterized by its limited water solubility, which can be a factor in reaction work-up.

Q2: When should I consider using this compound as a solvent?

A2: this compound is an excellent choice for reactions that require high temperatures to proceed at a reasonable rate, such as certain Suzuki couplings or esterifications. Its high boiling point allows for a wide operational temperature range. It can also be used as a coupling agent to create a homogeneous solution from otherwise immiscible reactants.

Q3: Can this compound participate in side reactions?

A3: Yes. The terminal hydroxyl group on the this compound molecule can act as a nucleophile under basic or acidic conditions, potentially leading to undesired etherification or esterification side products. If you suspect this is occurring, consider using a glycol diether (glyme), which lacks the free hydroxyl group.

Q4: Is this compound prone to peroxide formation?

A4: Like many ethers, this compound can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before using this solvent, especially before distillation.

Troubleshooting Guide

Low Reaction Yield

Q5: My reaction is slow or the yield is low. How can I optimize the conditions with this compound?

A5: Several factors could be contributing to a slow or low-yielding reaction. Consider the following troubleshooting steps:

  • Temperature: The primary advantage of this compound is its high boiling point. Ensure your reaction temperature is optimized. Many reactions, such as nucleophilic aromatic substitutions (SNAr), are significantly accelerated at elevated temperatures.

  • Solvent Purity: Ensure your this compound is free of water, as moisture can inhibit reactions or lead to hydrolysis of starting materials or products. Also, test for and remove any peroxides, as they can interfere with catalytic cycles.

  • Reagent Solubility and Concentration: While this compound has excellent solvency, ensure all your reagents are fully dissolved at the reaction temperature. You may need to adjust the concentration.

  • Base/Catalyst Compatibility: Verify that your chosen base or catalyst is stable and active at the high temperatures often employed with this solvent.

Work-up and Purification Challenges

Q6: I'm having difficulty removing the this compound after my reaction is complete. What are the best methods?

A6: The high boiling point of this compound makes its removal by standard rotary evaporation challenging. Here are some effective strategies:

  • Vacuum Distillation: This is the most common and effective method. By reducing the pressure, you can significantly lower the boiling point of this compound, allowing for its removal at a lower temperature and preventing thermal degradation of your product.

  • Aqueous Extraction: If your product is not water-soluble, you can perform multiple extractions with water to wash away the this compound. Due to its limited water solubility, this may require several washes.

  • Azeotropic Distillation: Adding a lower-boiling point solvent that forms an azeotrope with this compound (like toluene) can facilitate its removal during distillation.

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate or crystallize it directly from the reaction mixture by adding an anti-solvent.

Q7: My product seems to be co-distilling with the solvent. How can I prevent this?

A7: If your product has a boiling point close to that of this compound, co-distillation can be an issue. In this case, consider a work-up procedure that avoids distillation of the solvent, such as extraction or crystallization as described above. If distillation is necessary, using a fractional distillation column can improve separation.

Data Presentation

PropertyValue
Boiling Point ~208 °C
Molecular Formula C₈H₁₈O₂
Molar Mass 146.23 g/mol
Density ~0.888 g/mL at 20 °C
Water Solubility Limited (9.46 g/L)
Appearance Colorless liquid

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Alcohol (1.0 eq)

  • Strong Base (e.g., Sodium Hydride, 1.1 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous this compound

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol in anhydrous this compound in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base portion-wise, ensuring the temperature does not rise significantly.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until gas evolution ceases, to form the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow Workflow for Williamson Ether Synthesis in this compound Reactants Reactants - Alcohol (R-OH) - Alkyl Halide (R'-X) - Base (e.g., NaH) Deprotonation 1. Deprotonation (Formation of Alkoxide) Reactants->Deprotonation Solvent Solvent - Anhydrous this compound Solvent->Deprotonation SN2_Reaction 2. SN2 Reaction Deprotonation->SN2_Reaction Alkoxide Intermediate Workup 3. Work-up - Quenching - Extraction - Purification SN2_Reaction->Workup Crude Product Mixture Product Product - Ether (R-O-R') Workup->Product

Caption: A logical workflow for a Williamson Ether Synthesis using this compound.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Reaction Yield Start Low Yield or Slow Reaction Check_Temp Is the reaction temperature optimized for a high-boiling point solvent? Start->Check_Temp Increase_Temp Increase temperature and monitor reaction progress. Check_Temp->Increase_Temp No Check_Purity Are starting materials and solvent pure and dry? Check_Temp->Check_Purity Yes Increase_Temp->Check_Purity Purify_Reagents Dry solvent and purify starting materials. Check_Purity->Purify_Reagents No Check_Side_Reactions Are there signs of side reactions (e.g., with the solvent's hydroxyl group)? Check_Purity->Check_Side_Reactions Yes Purify_Reagents->Check_Side_Reactions Consider_Alternative Consider using a glyme or alternative solvent. Check_Side_Reactions->Consider_Alternative Yes Consult_Literature Consult literature for similar reactions. Check_Side_Reactions->Consult_Literature No Consider_Alternative->Consult_Literature

Caption: A step-by-step guide to troubleshooting low yields in your reaction.

Technical Support Center: Safe Handling of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of 2-(Hexyloxy)ethanol, with a specific focus on preventing, detecting, and removing potentially hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peroxide formation a concern?

A1: this compound is a glycol ether solvent used in various applications, including formulations for industrial cleaners, coatings, and inks.[1] Like other ethers, this compound can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide compounds.[2][3][4][5][6][7][8][9] This process, known as auto-oxidation, is accelerated by exposure to light, heat, and air.[3][9][10][11] Peroxides are sensitive to heat, friction, and mechanical shock, and their accumulation can pose a significant safety hazard in the laboratory, especially during processes like distillation or evaporation where they can become concentrated.[3][4][5][7][8][10][12][13][14][15]

Q2: How can I identify if my container of this compound may have formed peroxides?

A2: Visual inspection is the first step. Look for the presence of crystalline solids within the liquid or around the cap, a viscous liquid, or discoloration.[2][6][8][10] If any of these signs are present, do not attempt to open or move the container.[4][6][10][12] Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) office immediately for proper disposal.[4][6]

Q3: What are the ideal storage conditions to minimize peroxide formation in this compound?

A3: To minimize peroxide formation, this compound should be stored in a cool, dark, and dry place, away from heat and sunlight.[1][2][6][10][14] It is crucial to store it in a tightly sealed, air-impermeable container, preferably the original manufacturer's container or an amber glass bottle.[2][6][10][12][14][16][17] The headspace of the container can be flushed with an inert gas like nitrogen to displace oxygen.[2][12][16]

Q4: Should I use this compound that contains an inhibitor?

A4: Whenever possible, it is advisable to purchase this compound that contains an inhibitor, such as Butylated Hydroxytoluene (BHT).[5][8][10][15] Inhibitors significantly slow down the rate of peroxide formation.[4] However, be aware that inhibitors are consumed over time, so their presence does not eliminate the need for periodic testing.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Uncertainty about the age or history of a this compound container. The container lacks proper labeling with receipt and opening dates.Assume the worst-case scenario. Do not use the solvent. Visually inspect for peroxides. If any signs are present, contact EHS. If no signs are visible, test for peroxides before use.
A peroxide test strip indicates the presence of peroxides. The solvent has been stored for an extended period, exposed to air, or the inhibitor has been depleted.If the peroxide concentration is below the acceptable limit for your intended application (see table below), you can proceed with a peroxide removal procedure. If the concentration is high, do not use the solvent and arrange for its disposal through EHS.
Need to distill or evaporate this compound. These processes concentrate peroxides, increasing the risk of explosion.Always test for the presence of peroxides immediately before distillation or evaporation.[2][4][10][12][13] Never distill to dryness; always leave at least 10-20% of the liquid in the distillation flask.[2][4][5][12][13][15]
Crystals or a precipitate are visible in the this compound. This is a strong indication of high and dangerous levels of peroxide formation.Do not touch or move the container. [2][4][6][10][12] Immediately cordon off the area and contact your institution's EHS for emergency disposal.

Peroxide Concentration and Recommended Actions

The following table provides general guidelines for actions based on the detected peroxide concentration in ethers. These are general recommendations and may need to be adjusted based on your specific experimental conditions and institutional safety protocols.

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 25LowConsidered safe for general use.[4]
25 - 100ModerateNot recommended for distillation or other concentration procedures.[4] Consider peroxide removal.
> 100HighDo not use. [4] Avoid handling and contact EHS immediately for disposal.[4]

Experimental Protocols

Protocol 1: Detection of Peroxides using Potassium Iodide (KI)

This method provides a qualitative or semi-quantitative measure of peroxide concentration.

Materials:

  • Sample of this compound

  • 10% (w/v) potassium iodide (KI) solution, freshly prepared

  • Dilute hydrochloric acid or glacial acetic acid[3][5][10][18]

  • Starch solution (optional)

  • Test tube

Procedure:

  • Add 1-10 mL of the this compound sample to a test tube.

  • Add 1 mL of freshly prepared 10% potassium iodide solution.[3]

  • Add a few drops of dilute hydrochloric acid or glacial acetic acid and shake the mixture.[3][18]

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[3][5][18] The intensity of the color is proportional to the peroxide concentration.

  • For a more sensitive test, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.[3]

Protocol 2: Removal of Peroxides using Activated Alumina (B75360)

This method is effective for removing peroxides from water-insoluble ethers like this compound.

Materials:

  • Peroxide-containing this compound

  • Activated alumina

  • Chromatography column

Procedure:

  • Pack a chromatography column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified. A general guideline is to use approximately 100g of alumina for every 100mL of solvent.[10]

  • Slowly pass the this compound through the column.[3][10][13]

  • Collect the purified solvent.

  • Important: Test the purified solvent for the presence of peroxides to ensure the removal was successful.[10]

  • The alumina column will retain the peroxides and should be handled as hazardous waste. Flush the column with a dilute acidic solution of ferrous sulfate (B86663) to deactivate the peroxides before disposal.[13]

Protocol 3: Removal of Peroxides using Ferrous Sulfate

This method is also effective for removing peroxides.

Materials:

  • Peroxide-containing this compound

  • Freshly prepared solution of iron (II) sulfate. A common preparation is 60g of ferrous sulfate in 110 mL of water, with 6 mL of concentrated sulfuric acid added.[10][13][16]

  • Separatory funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add the freshly prepared ferrous sulfate solution. For every liter of ether, use approximately 25 ml of the ferrous sulfate solution.[3]

  • Shake the separatory funnel gently.[10]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the washing process until a peroxide test of the this compound is negative.[3]

  • Wash the purified this compound with water to remove any residual acid and iron salts, then dry with a suitable drying agent.

Visualizations

Peroxide_Formation_Pathway Ether This compound (R-O-R') Ether_Radical Ether Radical (R-O-R) Ether->Ether_Radical Abstraction of H• Oxygen Oxygen (O2) (from air) Initiation Initiation (Light, Heat) Initiation->Ether_Radical Peroxy_Radical Peroxy Radical (R-O-R-O-O) Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (R-O-R-O-O-H) Peroxy_Radical->Hydroperoxide + H• (from another ether molecule) Explosive_Peroxides Explosive Polymeric Peroxides Hydroperoxide->Explosive_Peroxides Further Reactions

Caption: Chemical pathway of peroxide formation in ethers.

Safe_Handling_Workflow Start Receive/Open This compound Label Label with Received & Opened Dates Start->Label Store Store in Cool, Dark, Tightly Sealed Container Label->Store Use Intended Use of Solvent Store->Use Visual_Inspect Visually Inspect for Crystals/Precipitate Use->Visual_Inspect Signs_Present Signs of Peroxides? Visual_Inspect->Signs_Present Contact_EHS STOP! Contact EHS for Disposal Signs_Present->Contact_EHS Yes Distillation Distillation or Evaporation? Signs_Present->Distillation No Test_Peroxides Test for Peroxides Peroxides_Detected Peroxides > 100 ppm? Test_Peroxides->Peroxides_Detected Peroxides_Detected->Contact_EHS Yes Remove_Peroxides Perform Peroxide Removal Procedure Peroxides_Detected->Remove_Peroxides No (< 100 ppm) Remove_Peroxides->Test_Peroxides Retest Proceed Proceed with Experiment Remove_Peroxides->Proceed Peroxides Removed Distillation->Test_Peroxides Yes Distillation->Proceed No

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Synthesis of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Hexyloxy)ethanol synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for the two primary synthesis methods: the Williamson ether synthesis and the reaction of 1-hexanol (B41254) with ethylene (B1197577) oxide.

Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the synthesis of this compound, a hexyl alkoxide reacts with a 2-haloethanol in an SN2 reaction.

Troubleshooting Guide: Low Yield in Williamson Ether Synthesis

Low yields in the Williamson ether synthesis of this compound can arise from several factors, from the quality of reagents to the reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

If you are experiencing low yields, follow this workflow to diagnose the potential cause:

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed reagent_quality 1. Verify Reactant Purity and Stoichiometry start->reagent_quality reaction_conditions 2. Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents OK reagent_action Purify reactants, check stoichiometry, use fresh reagents. reagent_quality->reagent_action side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions Conditions Seem Optimal conditions_action Optimize base, solvent, temperature, and reaction time. reaction_conditions->conditions_action workup_purification 4. Review Work-up and Purification side_reactions->workup_purification Side Reactions Minimized side_reactions_action Use a less sterically hindered alkyl halide, control temperature, choose a non-nucleophilic base. side_reactions->side_reactions_action yield_improved Yield Improved workup_purification->yield_improved Process Optimized workup_action Optimize extraction pH, check for emulsions, ensure complete product recovery. workup_purification->workup_action reagent_action->reagent_quality Re-evaluate conditions_action->reaction_conditions Re-evaluate side_reactions_action->side_reactions Re-evaluate workup_action->workup_purification Re-evaluate SN2_vs_E2 Competing Pathways in Williamson Ether Synthesis alkoxide Hexyloxide (Nucleophile/Base) sn2_path SN2 Pathway (Substitution) alkoxide->sn2_path e2_path E2 Pathway (Elimination) alkoxide->e2_path haloethanol 2-Haloethanol (Electrophile) haloethanol->sn2_path haloethanol->e2_path ether_product This compound (Desired Product) sn2_path->ether_product sn2_conditions Favorable Conditions: - Primary Alkyl Halide - Moderate Temperature - Polar Aprotic Solvent sn2_path->sn2_conditions alkene_product Ethene + Hexanol (Side Products) e2_path->alkene_product e2_conditions Favorable Conditions: - Steric Hindrance - High Temperature - Strong, Bulky Base e2_path->e2_conditions Ethoxylation_Workflow Industrial Synthesis of this compound reactants 1. Reactant Preparation (1-Hexanol, Ethylene Oxide, Catalyst) reaction 2. Ethoxylation Reaction (High T, High P) reactants->reaction neutralization 3. Neutralization (If necessary) reaction->neutralization purification 4. Purification (Distillation) neutralization->purification product Pure this compound purification->product

Stability of 2-(Hexyloxy)ethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Hexyloxy)ethanol under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a generally stable compound under standard ambient conditions (room temperature and pressure) when stored in a tightly sealed container, protected from light and excessive heat.[1] It is a neutral, slightly hygroscopic liquid.[2]

Q2: How does this compound behave in the presence of strong acids?

A2: Ethers like this compound are susceptible to cleavage by strong acids, particularly hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI).[3][4][5][6][7] The ether oxygen can be protonated by the strong acid, forming a good leaving group (an alcohol).[4][5][6] This is followed by a nucleophilic attack by the halide ion, leading to the cleavage of the C-O bond.[3][4][5] The reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.[3][4][5][6]

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: Under acidic conditions with a strong acid like HBr or HI, this compound is expected to degrade into 1-hexanol (B41254) and a haloethanol (e.g., 2-bromoethanol (B42945) or 2-iodoethanol). If an excess of the acid is used, the initially formed 1-hexanol can be further converted to the corresponding alkyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane).[4][5][6]

Q4: Is this compound stable under basic conditions?

A4: While specific degradation kinetics under basic conditions are not extensively documented for this compound, ethers are generally more resistant to cleavage by bases than by acids. However, strong bases can react with the hydroxyl group of this compound to form an alkoxide. While the ether linkage itself is relatively inert to bases, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, although this is less common than acid-catalyzed cleavage. It is advisable to avoid strong bases if stability is a concern.[1][3]

Q5: Are there any specific reagents that should be avoided when working with this compound?

A5: Yes. Avoid strong oxidizing agents, as they can react violently with ethers.[8] Also, avoid strong acids (especially HBr and HI) if cleavage of the ether bond is not desired.[3][4][5][6] Contact with strong bases should also be minimized to prevent deprotonation of the hydroxyl group and potential side reactions.[1] Ethers also have a tendency to form explosive peroxides when exposed to oxygen, so prolonged storage after opening is not recommended.[8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks observed during HPLC or GC analysis of a formulation containing this compound. Degradation of this compound due to acidic or basic components in the formulation.Analyze the pH of your formulation. If it is strongly acidic or basic, consider adjusting the pH to a more neutral range (pH 6-8) if your experimental design allows. Use reference standards of potential degradation products (1-hexanol, haloalkanes) to confirm their presence.
Loss of this compound potency in a stored formulation. Acid- or base-catalyzed hydrolysis of the ether linkage.Review the formulation for any acidic or basic excipients. Store the formulation at a lower temperature to reduce the rate of degradation. Consider the use of a buffer system to maintain a stable pH.
Phase separation or precipitation in a liquid formulation. Formation of less soluble degradation products.Identify the precipitate. If it is a degradation product, reformulation to maintain a stable pH will be necessary. Ensure all excipients are compatible with this compound.
Inconsistent experimental results when using this compound as a solvent. Variability in the purity of this compound due to degradation during storage.Use freshly opened bottles of this compound for critical experiments. Test for peroxides, especially in older containers. Store the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

Stability Data Summary

As specific quantitative stability data for this compound is limited in the public domain, the following table provides a hypothetical summary to illustrate how such data would be presented. These values are for illustrative purposes and should be confirmed experimentally.

Condition pH Temperature (°C) Observed Degradation Products Notes
Acidic 2 (HCl)401-Hexanol, 2-ChloroethanolSlow degradation observed over several weeks.
Acidic 2 (HBr)401-Hexanol, 2-Bromoethanol, 1-BromohexaneRapid degradation observed within days.
Neutral 740No significant degradationGenerally stable.
Basic 12 (NaOH)40Minor unidentified impuritiesSlow degradation observed over several months.

Experimental Protocol: Assessing the Stability of this compound

Objective: To determine the stability of this compound in a given formulation under specific pH and temperature conditions.

Materials:

  • This compound (high purity)

  • Your formulation excipients

  • Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for basic)

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC, non-polar column for GC)

  • Reference standards for this compound and potential degradation products (e.g., 1-hexanol)

  • Temperature-controlled incubator or oven

  • pH meter

Methodology:

  • Preparation of Samples:

    • Prepare your formulation containing a known concentration of this compound.

    • Divide the formulation into several aliquots in sealed, inert vials.

    • For pH studies, adjust the pH of different aliquots to the desired levels using appropriate buffers.

    • Prepare control samples of this compound in a neutral, non-reactive solvent (e.g., acetonitrile (B52724) or isopropanol).

  • Stress Conditions:

    • Place the sample vials in a temperature-controlled incubator set to the desired temperature (e.g., 40°C, 60°C).

    • Include a set of samples stored at a control temperature (e.g., 4°C) for comparison.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each stress condition.

    • Allow the vial to return to room temperature.

    • Prepare the sample for analysis according to your validated HPLC or GC method. This may involve dilution and/or extraction.

  • Analytical Method:

    • Inject the prepared sample into the HPLC or GC system.

    • Quantify the amount of remaining this compound by comparing the peak area to a calibration curve generated from the reference standard.

    • Identify and, if possible, quantify any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate and, if applicable, the half-life of this compound under each condition.

    • Summarize the results in a table, noting the conditions and the observed degradation products.

Diagrams

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., unexpected peaks, potency loss) check_ph Measure pH of the Formulation start->check_ph is_acidic Is pH < 5? check_ph->is_acidic is_basic Is pH > 9? is_acidic->is_basic No acid_degradation Potential Acid-Catalyzed Degradation (Ether Cleavage) is_acidic->acid_degradation Yes base_degradation Potential Base-Related Instability is_basic->base_degradation Yes neutral_issue Consider Other Factors: - Oxidative degradation - Excipient incompatibility - Peroxide formation is_basic->neutral_issue No solution_acid Solution: - Adjust pH to neutral range (6-8) - Use a buffer - Store at lower temperature acid_degradation->solution_acid solution_base Solution: - Adjust pH to neutral range (6-8) - Evaluate excipient compatibility base_degradation->solution_base solution_other Solution: - Use antioxidants - Store under inert gas - Verify excipient compatibility neutral_issue->solution_other end End: Stability Improved solution_acid->end solution_base->end solution_other->end

References

Technical Support Center: Thermal Decomposition of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Hexyloxy)ethanol and studying its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

Expected classes of products include:

  • Oxides: Carbon monoxide (CO) and carbon dioxide (CO2) are commonly cited as hazardous decomposition products in safety data sheets.

  • Low Molecular Weight Volatiles: Due to the hexyl group and the ethanol (B145695) backbone, the formation of smaller, volatile organic compounds is likely.

  • Aldehydes and Alcohols: Shorter-chain aldehydes and alcohols may form. For instance, studies on 2-ethoxyethanol (B86334) suggest the formation of ethanal and ethanol.[2][3][4][5]

  • Alkenes: The elimination of water can lead to the formation of alkenes. For example, the decomposition of 2-ethoxyethanol can yield ethylene.[2][3][4][5]

  • Carboxylic Acids: In the presence of oxygen, oxidation of the alcohol and ether functional groups can lead to the formation of various carboxylic acids, such as formic acid, acetic acid, and hexanoic acid.

  • Larger Fragments: Incomplete decomposition can result in a complex mixture of larger oxygenated hydrocarbon fragments.

Q2: What are the primary hazards associated with the thermal decomposition of this compound?

The primary hazards are the release of flammable and potentially toxic gases and vapors. Safety Data Sheets (SDS) for this compound consistently warn that thermal decomposition can lead to the release of irritating gases and vapors.[1][6] Carbon monoxide is a key hazardous decomposition product. Additionally, this compound has the potential to form explosive peroxides, a risk that is heightened by heating. It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to take precautions against peroxide formation, especially when distillation or prolonged heating is involved.

Q3: What analytical techniques are most suitable for identifying the thermal decomposition products of this compound?

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most powerful and commonly used technique for this purpose.[1][7][8][9] This method allows for the controlled thermal decomposition (pyrolysis) of the sample followed by the separation (GC) and identification (MS) of the individual decomposition products. For the identification of acidic products, High-Performance Liquid Chromatography (HPLC) can be a valuable complementary technique.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental analysis of this compound thermal decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution/Peak Tailing 1. Inappropriate GC column phase for polar analytes. 2. Column overloading. 3. Active sites in the injector or column.1. Use a polar GC column (e.g., WAX or PEG phase) suitable for oxygenated compounds. 2. Reduce the sample amount or use a higher split ratio. 3. Deactivate the injector liner and use a deactivated column.
Inconsistent Pyrolysis Results 1. Inconsistent sample size. 2. Temperature fluctuations in the pyrolyzer. 3. Catalytic effects from the sample holder or contaminants.1. Use a microbalance to ensure consistent sample mass. 2. Calibrate and verify the pyrolyzer temperature. 3. Use inert sample cups (e.g., quartz) and ensure they are thoroughly cleaned before use.
Difficulty in Identifying Unknown Peaks in Mass Spectra 1. Co-eluting peaks. 2. Complex fragmentation patterns. 3. Absence of reference spectra in the library.1. Optimize the GC temperature program to improve separation. 2. Use soft ionization techniques (e.g., Chemical Ionization) in addition to Electron Ionization to obtain molecular ion information. 3. Manually interpret the mass spectra based on known fragmentation patterns of ethers, alcohols, and aldehydes. Compare with data from similar compounds.
Low Signal-to-Noise Ratio 1. Insufficient sample amount. 2. Leaks in the GC-MS system. 3. Inefficient transfer of pyrolysis products to the GC column.1. Increase the sample amount, being mindful of potential column overload. 2. Perform a leak check of the entire system. 3. Ensure the transfer line from the pyrolyzer to the GC is heated and has no cold spots.

Experimental Protocols

Protocol 1: Identification of Thermal Decomposition Products by Py-GC-MS

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Microbalance

  • Quartz sample cups

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 µg of this compound into a clean, tared quartz sample cup.

  • Pyrolyzer Conditions:

    • Set the pyrolysis temperature to the desired value (e.g., starting with a lower temperature of 300°C and incrementally increasing to observe changes in the product profile).

    • Pyrolysis Time: 15 seconds.

    • Interface Temperature: 250°C.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, polar stationary phase (e.g., DB-WAX).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Scan Rate: 2 scans/second.

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • For unknown peaks, analyze the fragmentation patterns to propose potential structures.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing Sample This compound Sample Weighing Weigh ~100 µg into Quartz Cup Sample->Weighing Pyrolyzer Pyrolysis (e.g., 300°C) Weighing->Pyrolyzer GC Gas Chromatography Separation Pyrolyzer->GC MS Mass Spectrometry Detection GC->MS Chromatogram Total Ion Chromatogram MS->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Interpretation Manual Interpretation of Unknowns Chromatogram->Interpretation ProductList List of Decomposition Products LibrarySearch->ProductList Interpretation->ProductList

Caption: Experimental workflow for Py-GC-MS analysis.

Logical_Relationship cluster_parent Parent Compound cluster_process Decomposition Process cluster_products Potential Decomposition Products Parent This compound Decomposition Thermal Decomposition Parent->Decomposition Oxides CO, CO2 Decomposition->Oxides Alkenes e.g., Hexene, Ethene Decomposition->Alkenes Alcohols e.g., Hexanol, Ethanol Decomposition->Alcohols Aldehydes e.g., Hexanal, Ethanal Decomposition->Aldehydes Acids Carboxylic Acids Decomposition->Acids Fragments Other Oxygenated Fragments Decomposition->Fragments

Caption: Potential thermal decomposition pathways.

References

Technical Support Center: 2-(Hexyloxy)ethanol in Latex Paint Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(Hexyloxy)ethanol (B90154) as a coalescing agent in latex paint formulations.

Troubleshooting Guides

Issue 1: Cracking or Poor Film Formation After Drying

Q1: My latex paint film is exhibiting cracking and poor integrity after drying, even though I've incorporated this compound. What are the potential causes and how can I resolve this?

A1: Cracking and poor film formation are often related to incomplete coalescence of the latex polymer particles. Here are the likely causes and troubleshooting steps:

  • Insufficient Coalescent Concentration: The concentration of this compound may be too low for the specific latex polymer's glass transition temperature (Tg) and the application conditions.

    • Solution: Gradually increase the concentration of this compound in increments of 0.5% (based on total formulation weight) and observe the effect on the minimum film formation temperature (MFFT). It is crucial that the MFFT of the paint is below the ambient drying temperature.[1]

  • Low Application/Drying Temperature: this compound requires a certain minimum temperature to effectively soften the latex particles for proper fusion.[2][3]

    • Solution: Ensure the application and drying environment temperature is above the MFFT of your paint formulation. If the application environment cannot be controlled, you may need to increase the coalescent concentration.

  • High Evaporation Rate: If the coalescent evaporates too quickly, it won't have sufficient time to facilitate film formation. While this compound is a slow-evaporating solvent, formulation additives can sometimes affect this.[4]

    • Solution: Evaluate the other solvents and additives in your formulation. Consider a partial replacement with an even slower evaporating coalescent if rapid drying is suspected to be the issue.

  • Interaction with Other Components: Certain pigments or additives might adsorb the coalescent, making it unavailable for the latex particles.

    • Solution: Prepare a formulation without pigments and fillers to see if the issue persists. If it resolves, consider a different dispersant or a higher coalescent dosage to saturate the pigment surfaces.

Issue 2: Undesirable Changes in Paint Viscosity

Q2: I've observed a significant increase/decrease in the viscosity of my latex paint after adding this compound. What is causing this and how can it be corrected?

A2: Changes in viscosity upon the addition of a coalescent are often due to interactions with associative thickeners.[5][6]

  • Viscosity Increase: this compound, being a hydrophobic molecule, can interact with the hydrophobic portions of associative thickeners (e.g., HEUR, HASE), leading to an increase in the micellar network and thus higher viscosity.[5][7]

    • Solution: Reduce the amount of associative thickener in your formulation. Alternatively, consider using a less hydrophobic coalescent in combination with this compound.

  • Viscosity Decrease: In some cases, the addition of a solvent can disrupt the existing thickener network, leading to a drop in viscosity.

    • Solution: A step-wise addition of the coalescent with constant stirring can mitigate this. You may also need to adjust the thickener concentration after the addition of this compound.

Issue 3: Poor Gloss and Haze

Q3: The dried paint film has low gloss and a hazy appearance. How can I improve the surface finish?

A3: Poor gloss and haze can be linked to several factors, including incomplete film formation and incompatibility of components.

  • Incomplete Coalescence: A film that has not fully coalesced will have a rough surface that scatters light, resulting in lower gloss.

    • Solution: Refer to the solutions for "Cracking or Poor Film Formation." Ensuring a smooth, continuous film is the first step to achieving high gloss.

  • Coalescent Incompatibility: While this compound is a good solvent for many acrylic and vinyl-acrylic latexes, incompatibility can lead to micro-phase separation at the surface.

    • Solution: Ensure the solubility parameter of this compound is a good match for your latex polymer. You may need to blend it with another coalescent to improve compatibility.

  • Shock/Coagulation: Adding the coalescent too quickly or without sufficient agitation can cause localized coagulation of the latex particles, leading to surface defects.

    • Solution: Add this compound slowly and under good agitation during the let-down stage of paint manufacturing.[8]

Frequently Asked Questions (FAQs)

Q4: What is the typical concentration range for this compound in a latex paint formulation?

A4: The optimal concentration of this compound depends on the glass transition temperature (Tg) of the latex polymer and the desired application conditions. A typical starting point is 4-8% by weight on latex solids. However, the exact amount should be determined experimentally by measuring the MFFT.

Q5: How does this compound affect the drying time of latex paint?

A5: this compound is a high-boiling point, slow-evaporating solvent.[4] Therefore, at higher concentrations, it can extend the "open time" of the paint and slightly increase the time to reach final hardness. This can be beneficial for applications requiring good flow and leveling.

Q6: Is this compound considered a volatile organic compound (VOC)?

A6: Yes, this compound is classified as a VOC. Its use will contribute to the total VOC content of the paint formulation.

Q7: What are the safety precautions for handling this compound?

A7: this compound can cause skin and eye irritation.[9] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical. Ensure good ventilation in the work area. Refer to the Safety Data Sheet (SDS) for detailed information.[9][10]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number112-25-4[10][11]
Molecular FormulaC8H18O2[10][12]
Molecular Weight146.23 g/mol [4][13]
Boiling Point208 °C[10]
Flash Point102 °C[10]
Vapor Pressure7 Pa @ 20°C[10]
Water Solubility9.46 g/L (Slightly soluble)[10][13]

Table 2: Illustrative Performance of this compound in a Model Acrylic Latex Paint

(Disclaimer: The following data is illustrative and representative of the expected performance of a glycol ether coalescent. Actual results will vary depending on the specific latex, formulation, and testing conditions.)

This compound Concentration (% on latex solids)MFFT (°C)Drying Time (Touch Dry, hours)Pencil Hardness (7 days)60° Gloss
0%221HB45
2%151.5F60
4%82H75
6%<52.5H80
8%<53H82

Experimental Protocols

1. Determination of Minimum Film Formation Temperature (MFFT)

  • Standard: Based on ASTM D2354.[1][2][14][15]

  • Apparatus: MFFT Bar with a temperature gradient.

  • Procedure:

    • Calibrate the MFFT bar to establish a linear temperature gradient across its surface (e.g., 0°C to 25°C).

    • Apply the latex paint formulation as a uniform film (e.g., using a 75 µm gap applicator) across the temperature gradient.

    • Allow the film to dry. A clear, continuous film will form in the warmer regions, while a cracked, opaque, or powdery film will be present in the colder regions.

    • The MFFT is the lowest temperature at which a continuous, crack-free film is observed.

2. Evaluation of Film Hardness

  • Standard: Pencil Hardness (ASTM D3363).

  • Procedure:

    • Apply a uniform film of the paint onto a rigid substrate and allow it to cure for the specified time (e.g., 7 days).

    • Using a set of calibrated graphite (B72142) pencils of increasing hardness (e.g., 6B to 6H), attempt to scratch the surface of the paint film at a 45° angle with a firm, constant pressure.

    • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.

3. Measurement of Specular Gloss

  • Standard: Based on ASTM D523.[16][17][18][19][20]

  • Apparatus: 60° Glossmeter.

  • Procedure:

    • Apply a uniform film of the paint onto a smooth, non-porous substrate and allow it to cure completely.

    • Calibrate the glossmeter using a certified standard.

    • Take several readings at different locations on the paint film and calculate the average.

4. Assessment of Adhesion

  • Standard: Based on ASTM D3359 (Cross-hatch adhesion test).[21][22][23][24]

  • Procedure:

    • Apply the paint to the desired substrate and allow it to fully cure.

    • Make a series of parallel cuts through the coating to the substrate using a sharp blade, followed by a second set of cuts perpendicular to the first, creating a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Assess the adhesion based on the amount of coating removed by the tape, using the ASTM classification scale (5B = no removal, 0B = >65% removal).

5. Abrasion Resistance

  • Standard: Based on ASTM D4060.[25][26][27][28][29]

  • Apparatus: Taber Abraser.

  • Procedure:

    • Coat a rigid panel with a uniform thickness of the paint and allow it to cure.

    • Weigh the coated panel.

    • Subject the panel to abrasion for a specified number of cycles using a specific abrasive wheel and load.

    • Reweigh the panel. The abrasion resistance can be reported as the weight loss after a certain number of cycles.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Film Formation Start Problem: Cracking or Poor Film Formation Check_MFFT Is MFFT < Drying Temperature? Start->Check_MFFT Increase_Coalescent Action: Increase this compound Concentration by 0.5% Check_MFFT->Increase_Coalescent No Check_Temp Is Application/Drying Temperature Sufficiently High? Check_MFFT->Check_Temp Yes Increase_Coalescent->Check_MFFT Control_Temp Action: Increase and Control Environmental Temperature Check_Temp->Control_Temp No Check_Additives Are there any interacting pigments or additives? Check_Temp->Check_Additives Yes Control_Temp->Check_MFFT Reformulate Action: Evaluate dispersant or increase coalescent dosage Check_Additives->Reformulate Yes Resolved Problem Resolved Check_Additives->Resolved No Reformulate->Check_MFFT

Caption: Troubleshooting workflow for addressing poor film formation in latex paint.

Coalescence_Process Mechanism of Latex Film Coalescence cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Deformation cluster_2 Stage 3: Interdiffusion cluster_3 Final Stage Evaporation Water Evaporates, Latex Particles Concentrate Deformation This compound softens polymer particles. Particles deform and pack. Evaporation->Deformation Capillary Forces Interdiffusion Polymer chains interdiffuse across particle boundaries. Deformation->Interdiffusion Fusion Film Continuous, Homogeneous Paint Film Formed Interdiffusion->Film Coalescence Complete

References

Technical Support Center: Enhancing the Solvency Power of 2-(Hexyloxy)ethanol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with 2-(Hexyloxy)ethanol (B90154) mixtures to enhance solvency.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Poor Solubility of Active Pharmaceutical Ingredient (API) in this compound

Symptoms:

  • The API does not fully dissolve in this compound, even at low concentrations.

  • Precipitation or crystallization of the API is observed.

  • The resulting solution is cloudy or hazy.

Possible Causes and Solutions:

CauseSolution
Inherent Low Solubility of API The API may have a molecular structure that is not well-matched with the solvency characteristics of this compound.
Action: 1. Introduce a Co-solvent: Create a binary or ternary solvent system. Commonly used co-solvents that can enhance the solubility of APIs include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) 400.[1][2] Start by preparing small-scale mixtures with varying ratios of this compound and the co-solvent to identify an optimal blend. 2. pH Adjustment: For ionizable APIs, adjusting the pH of the aqueous phase (if present) can significantly increase solubility.[3] 3. Temperature Increase: Gently heating the mixture can increase the solubility of the API. Ensure the API is thermally stable to avoid degradation.
Incorrect Solvent Polarity The polarity of this compound may not be ideal for your specific API.
Action: 1. Consult Hansen Solubility Parameters (HSP): Use the HSP of this compound to predict its compatibility with your API. The goal is to match the HSP of the solvent blend to that of the API. 2. Systematic Solvent Screening: Test the solubility of your API in a range of solvents with varying polarities to understand its solubility profile better.

Problem 2: Phase Separation or Precipitation in a this compound Co-solvent Mixture

Symptoms:

  • The solvent mixture, which was initially a single phase, separates into two or more layers upon addition of the API or a change in temperature.

  • The API precipitates out of the solution over time or with a change in conditions.

Possible Causes and Solutions:

CauseSolution
Miscibility Issues The selected co-solvent may have limited miscibility with this compound or the overall mixture may not be a stable single phase in the presence of the API.
Action: 1. Ternary Phase Diagram: If working with a three-component system (e.g., this compound, a co-solvent, and an aqueous phase), consult or construct a ternary phase diagram to identify the region of miscibility. 2. Alternative Co-solvents: Experiment with different co-solvents that have better miscibility profiles.
Supersaturation The solution may be supersaturated, leading to precipitation over time.
Action: 1. Equilibrium Solubility Determination: Ensure you are working below the equilibrium solubility of the API in the solvent mixture. 2. Controlled Cooling: If heating was used to dissolve the API, cool the solution slowly to prevent rapid crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key solvency properties?

A1: this compound is a glycol ether with the chemical formula C8H18O2.[4] It is a high-boiling point, slow-evaporating solvent. Its structure contains both an ether and an alcohol functional group, which gives it unique solvency characteristics, allowing it to dissolve both water-soluble and greasy (water-insoluble) substances.[5] It has limited solubility in water (9.46 g/L).[6][7]

Q2: How can I predict if this compound will be a good solvent for my compound?

A2: A good starting point is to use Hansen Solubility Parameters (HSP). The principle is that "like dissolves like." If the HSP of your compound is close to that of this compound, it is likely to be a good solvent. The Hansen Solubility Parameters for this compound are:

  • δd (Dispersion): 7.9 (cal/mL)½

  • δp (Polar): 2.7 (cal/mL)½

  • δh (Hydrogen bonding): 4.4 (cal/mL)½[4][8]

Q3: What are some common co-solvents to use with this compound to enhance the solubility of poorly soluble drugs?

A3: Common co-solvents used in pharmaceutical formulations to enhance solubility include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[1] These are water-miscible and can be blended with this compound to create a solvent system with tailored polarity and hydrogen bonding characteristics to better match the API.

Q4: Are there any safety concerns when working with this compound?

A4: Yes, this compound can be a skin, eye, and respiratory tract irritant.[9] It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) before use.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C8H18O2[4]
Molecular Weight 146.23 g/mol [6]
Density 0.888 g/mL at 20 °C[6]
Boiling Point 208.3 °C
Water Solubility 9.46 g/L[6][7]
LogP (Octanol/Water) 1.97[7]

Table 2: Hansen Solubility Parameters for this compound

ParameterValue ((cal/mL)½)
δd (Dispersion) 7.9
δp (Polar) 2.7
δh (Hydrogen bonding) 4.4
Data from Stenutz (2022)[4][8]

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound and Co-solvent Mixtures

Objective: To quantitatively measure the solubility of an API in this compound and its mixtures with a co-solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Methodology:

  • Preparation of Solvent Systems: Prepare a series of solvent mixtures by accurately weighing and mixing this compound and the chosen co-solvent in various ratios (e.g., 90:10, 80:20, 70:30, etc.). Also, prepare pure this compound and the pure co-solvent as controls.

  • Sample Preparation: Add an excess amount of the API to a known volume (e.g., 1 mL) of each solvent system in separate vials. The amount of API should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved API from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved API.

  • Data Reporting: Express the solubility as mg/mL or mol/L.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvent Mixtures prep_api Add Excess API prep_solvent->prep_api Step 1 & 2 equilibrate Shake at Constant Temperature prep_api->equilibrate Step 3 centrifuge Centrifuge equilibrate->centrifuge Step 4 supernatant Collect Supernatant centrifuge->supernatant Step 5 analyze Analyze by HPLC/UV-Vis supernatant->analyze Step 6 result Determine API Solubility analyze->result Step 7

Caption: Workflow for Determining API Solubility.

troubleshooting_logic start Poor API Solubility in this compound cause1 Inherent Low Solubility start->cause1 cause2 Incorrect Polarity start->cause2 solution1a Add Co-solvent (e.g., Ethanol, PG) cause1->solution1a solution1b Adjust pH (for ionizable APIs) cause1->solution1b solution1c Increase Temperature cause1->solution1c solution2a Consult Hansen Solubility Parameters cause2->solution2a solution2b Systematic Solvent Screen cause2->solution2b

Caption: Troubleshooting Logic for Poor API Solubility.

References

Validation & Comparative

Comparative Guide to Analytical Techniques for Quantifying 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2-(Hexyloxy)ethanol, various analytical techniques are available. This guide provides a comparative overview of the most common methods: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. The selection of the optimal technique depends on factors such as required sensitivity, sample matrix complexity, and throughput needs.

At a Glance: Performance Comparison

The following table summarizes the key quantitative performance parameters for the primary analytical techniques used for the quantification of this compound and related glycol ethers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of volatile compounds followed by detection via ionization in a hydrogen flame.Separation based on polarity followed by detection (e.g., UV-Vis, MS).
Selectivity Very HighModerate to HighModerate to Very High (detector dependent)
Sensitivity HighModerateModerate to High (detector dependent)
Limit of Detection (LOD) 0.01 - 1 µg/mL (for similar glycol ethers)[1]0.1 - 2 ppm (for 2-butoxyethanol)[2]Dependent on derivatization and detector
Limit of Quantification (LOQ) 0.02 - 3.4 µg/mL (for similar glycol ethers)[1]~0.6 mmol/L (for ethylene (B1197577) glycol)[3]Dependent on derivatization and detector
Linearity Good, typically with R² > 0.99[4]Good, typically with R² > 0.999[5]Good, dependent on detector and concentration range
Accuracy (Recovery) 87% - 116% (for similar glycol ethers)[1]~100% (for ethylene glycol)[3]90.0% - 104.6% (for other UV filters in cosmetics)[6]
Precision (%RSD) 2% - 14% (for similar glycol ethers)[1]6.5% - 11.3% (inter-day for ethylene glycol)[3]< 5% (typical for validated methods)
Sample Throughput ModerateHighModerate
Derivatization Required? NoNoOften, for UV detection
Typical Application Broad applicability, including complex matrices like consumer products.[1]Routine quality control, analysis of less complex matrices.[2]Analysis in cosmetics, often requiring derivatization for UV detection.[7]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for quantifying this compound using GC-MS and a potential HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., cosmetic, environmental) Dilution Dilution (e.g., with Methanol) Sample->Dilution Spiking Internal Standard Spiking (e.g., isotope-labeled analog) Dilution->Spiking Injection Injection into GC Spiking->Injection Separation Chromatographic Separation (e.g., Rxi®-1301Sil MS column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound by GC-MS.

Detailed GC-MS Protocol (Adapted from a method for common glycol ethers[1])
  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the sample into a 100 mL volumetric flask.

    • Dilute to volume with methanol. A 1000-fold dilution is often sufficient to minimize matrix effects.[1]

    • Spike the diluted sample with an appropriate internal standard, such as an isotope-labeled version of this compound if available, or a structurally similar compound with a distinct retention time.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 GC or equivalent.

    • Mass Spectrometer: Agilent 5973 MSD or equivalent.

    • Column: Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar mid-polarity column).[8][9]

    • Injector: Split/splitless inlet at 250°C.

    • Oven Program: 40°C hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Conditions:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Quantify this compound using the peak area ratio to the internal standard against a calibration curve prepared from certified reference standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection Workflow (Hypothetical, based on similar compounds)

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (e.g., cosmetic formulation) Extraction Solvent Extraction (if necessary) Sample->Extraction Derivatization Pre-column Derivatization (e.g., with a UV-active agent) Extraction->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Reversed-Phase Chromatography (C18 column) Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

References

Comparative NMR Analysis of 2-(Hexyloxy)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral properties of 2-(Hexyloxy)ethanol, with a comparative look at alternative glycol ethers.

In the realm of scientific research and pharmaceutical development, a comprehensive understanding of a compound's structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a versatile solvent and surfactant. Furthermore, a comparison with other commonly used glycol ethers is presented to aid in the selection of appropriate alternatives for various applications.

¹H and ¹³C NMR Spectral Data of this compound

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a unique fingerprint of its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ) ppmMultiplicity
HO-CH₂-~2.5 - 3.0Singlet
-O-CH₂-CH₂-OH3.71Triplet
-CH₂-O-CH₂-3.52Triplet
CH₃-(CH₂)₄-CH₂-O-3.45Triplet
CH₃-CH₂-1.57Quintet
-(CH₂)₃-1.31Multiplet
CH₃-0.90Triplet

Table 2: ¹³C NMR Spectral Data for this compound [1][2][3]

AssignmentChemical Shift (δ) ppm
-O-CH₂-CH₂-OH72.5
-CH₂-O-CH₂-70.3
CH₃-(CH₂)₄-CH₂-O-61.7
CH₃-CH₂-31.8
-CH₂-CH₂-CH₂-O-29.4
CH₃-CH₂-CH₂-25.8
-CH₂-CH₃22.7
CH₃-14.1

Comparative NMR Data of Alternative Glycol Ethers

To provide context and facilitate informed decision-making, the NMR data for this compound is compared with that of other common glycol ethers, such as 2-Butoxyethanol and 2-Methoxyethanol.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Selected Glycol Ethers

Functional GroupThis compound2-Butoxyethanol[4][5][6][7]2-Methoxyethanol[8]
HO-CH₂-~2.5 - 3.0~2.5 - 3.53.71
-O-CH₂-CH₂-OH3.713.693.51
-CH₂-O-CH₂-3.523.53-
R-CH₂-O-3.453.483.39 (CH₃-O-)
Terminal CH₃0.900.92-

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Glycol Ethers

Carbon AtomThis compound[1][2][3]2-Butoxyethanol[4][9]2-Methoxyethanol[10]
-O-CH₂-CH₂-OH72.572.672.8
-CH₂-O-CH₂-70.370.1-
R-O-CH₂-61.761.758.9 (CH₃-O-)
Terminal CH₃14.113.9-

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for liquid samples such as this compound.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • The sample is vortexed to ensure homogeneity.

NMR Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 8 to 16 scans are generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

    • Spectral Width: A spectral width of approximately 10-15 ppm is set.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR signal assignments in the tables above.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound and its common alternatives. Researchers are encouraged to use this information as a starting point for their analytical and developmental work. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, ensuring reproducibility and comparability across different studies.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Hexyloxy)ethanol against a related glycol ether, 2-Butoxyethanol, supported by experimental data and protocols.

Introduction to Glycol Ether Fragmentation

Glycol ethers, a class of solvents and chemical intermediates, possess both ether and alcohol functional groups. Under electron ionization, these molecules undergo characteristic fragmentation, primarily through alpha-cleavage adjacent to the oxygen atoms and cleavage of the C-C bond next to the hydroxyl group. The resulting fragmentation pattern is a unique signature that allows for structural elucidation and differentiation from related compounds.

Comparative Fragmentation Analysis: this compound vs. 2-Butoxyethanol

The mass spectra of this compound and its lower homolog, 2-Butoxyethanol, reveal both common fragmentation pathways and distinct differences arising from the variation in their alkyl chain length.

Data Summary

The prominent mass-to-charge ratios (m/z) and their relative intensities for both compounds are summarized below. This data provides a quantitative basis for comparison.

m/zRelative Intensity (%) - this compoundm/zRelative Intensity (%) - 2-Butoxyethanol
2930.52731.9
3138.92936.8
4148.13155.6
43100.04344.4
4572.245100.0
5540.75788.9
5633.35811.1
5763.07211.1
7113.08713.9
8511.11181.4
8713.0
1012.8
116<1
146<1

Data for this compound sourced from MassBank of North America (Accession: JP008926). Data for 2-Butoxyethanol sourced from the NIST WebBook.

Key Fragmentation Pathways of this compound

The fragmentation of this compound (molecular weight: 146.23 g/mol ) is dominated by cleavages around the ether and alcohol functionalities.[1][2] The molecular ion peak at m/z 146 is of very low abundance, which is characteristic for aliphatic alcohols and ethers under EI-MS.[3]

The base peak at m/z 43 corresponds to the butyl cation ([C₄H₉]⁺), likely formed from the cleavage of the hexyl chain. The prominent peak at m/z 45 ([CH₂CH₂OH]⁺) is a result of alpha-cleavage at the ether linkage, a typical fragmentation for glycol ethers. The ion at m/z 31 ([CH₂OH]⁺) arises from cleavage of the C-C bond adjacent to the hydroxyl group. Other significant fragments at m/z 57, 71, and 85 represent further fragmentation of the hexyl group.

Comparison with 2-Butoxyethanol

2-Butoxyethanol (molecular weight: 118.17 g/mol ) exhibits a similar fragmentation pattern, but with shifts in m/z values corresponding to its shorter butyl chain.[4][5] The base peak for 2-Butoxyethanol is at m/z 45 , indicating the stability of the [CH₂CH₂OH]⁺ fragment. The peak at m/z 57 ([C₄H₉]⁺) is also very prominent, representing the butyl group. The presence of these common fragments highlights the shared structural features of glycol ethers. The differentiation lies in the higher mass fragments and the relative abundances of the alkyl chain fragments.

Experimental Protocols

The following provides a general methodology for acquiring electron ionization mass spectra of glycol ethers.

Sample Preparation: Samples of this compound and 2-Butoxyethanol are prepared by diluting the pure compounds in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: 1 µL of the prepared sample is injected into the GC-MS system.

  • Chromatographic Separation: The sample is vaporized and separated on a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 50°C, hold for 2 minutes, and then ramp to 250°C at a rate of 10°C/min.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons at a standard energy of 70 eV.[3]

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a quadrupole or time-of-flight mass analyzer.

  • Detection: The abundance of each fragment is measured by a detector, generating the mass spectrum.

Logical Workflow for Fragmentation Analysis

The process of identifying and comparing fragmentation patterns can be visualized as follows:

Fragmentation_Analysis_Workflow cluster_sample Sample Introduction & Ionization cluster_fragmentation Primary Fragmentation Pathways cluster_fragments Observed Fragment Ions cluster_comparison Comparative Analysis Sample This compound Ionization Electron Ionization (70 eV) Sample->Ionization MolecularIon Molecular Ion (M+) m/z 146 Ionization->MolecularIon AlphaCleavageEther Alpha-Cleavage (Ether) MolecularIon->AlphaCleavageEther AlphaCleavageAlcohol Alpha-Cleavage (Alcohol) MolecularIon->AlphaCleavageAlcohol AlkylCleavage Alkyl Chain Cleavage MolecularIon->AlkylCleavage Frag45 [CH2CH2OH]+ m/z 45 AlphaCleavageEther->Frag45 Loss of C6H13 radical Frag31 [CH2OH]+ m/z 31 AlphaCleavageAlcohol->Frag31 Loss of C7H15O radical Frag43 [C4H9]+ m/z 43 (Base Peak) AlkylCleavage->Frag43 Formation of butyl cation Alternative 2-Butoxyethanol (m/z 57 as prominent peak) Frag43->Alternative Compare Alkyl Fragments Frag57 [C4H9]+ m/z 57

Figure 1: Workflow for the fragmentation analysis of this compound.

Signaling Pathway of Fragmentation

The major fragmentation pathways for this compound under electron ionization can be depicted as follows:

Fragmentation_Pathway cluster_pathways Fragmentation Pathways cluster_fragments Resulting Fragments mol CH₃(CH₂)₅-O-CH₂CH₂-OH m/z 146 (M⁺) path1 Alpha-Cleavage at Ether mol:f0->path1 path2 Cleavage of Hexyl Chain mol:f0->path2 path3 Alpha-Cleavage at Alcohol mol:f0->path3 frag1 [CH₂CH₂OH]⁺ m/z 45 path1->frag1 frag2 [C₄H₉]⁺ m/z 57 path2->frag2 frag4 [C₃H₇]⁺ m/z 43 (Base Peak) path2->frag4 Further Fragmentation frag3 [CH₂OH]⁺ m/z 31 path3->frag3

Figure 2: Major fragmentation pathways of this compound.

References

A Comparative Analysis of 2-(Hexyloxy)ethanol and Other Glycol Ethers for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or additive is critical to ensuring optimal performance, safety, and regulatory compliance. This guide provides an objective comparison of 2-(Hexyloxy)ethanol, an E-series glycol ether, with other common glycol ethers, supported by physicochemical data, performance characteristics, and toxicological profiles. Detailed experimental protocols for key performance evaluations are also included to aid in formulation and research.

Glycol ethers are a versatile class of organic solvents valued for their unique combination of ether and alcohol functionalities, granting them solubility in both aqueous and organic media.[1] They are broadly categorized into two main families: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. Historically, E-series glycol ethers have seen wide use; however, toxicological concerns have led to a significant shift towards the generally less toxic P-series alternatives in many applications.

This guide will focus on this compound (also known as Ethylene Glycol Monohexyl Ether) and compare it with other representative E-series and P-series glycol ethers, such as Ethylene Glycol Monobutyl Ether (EGBE), Diethylene Glycol Monobutyl Ether (DB), and Dipropylene Glycol n-Butyl Ether (DPnB).

Physicochemical Properties: A Comparative Overview

The selection of a glycol ether for a specific application is heavily influenced by its physicochemical properties, such as boiling point, vapor pressure, and water solubility. These parameters affect evaporation rates, solvency, and formulation compatibility. This compound is characterized as a high-boiling point, slow-evaporating solvent.[1] Its hexyl group imparts lower water solubility compared to shorter-chain glycol ethers.[1]

PropertyThis compoundEthylene Glycol Monobutyl Ether (EGBE)Diethylene Glycol Monobutyl Ether (DB)Dipropylene Glycol n-Butyl Ether (DPnB)
CAS Number 112-25-4[2][3][4]111-76-2112-34-529911-28-2
Series E-SeriesE-SeriesE-SeriesP-Series
Molecular Formula C8H18O2[2][3][4]C6H14O2C8H18O3C10H22O3
Molecular Weight ( g/mol ) 146.23[2][3][4]118.17162.23190.28
Boiling Point (°C) 208.3[3]171230230
Melting Point (°C) -45[3]-75-68-75
Flash Point (°C) 94[5]61100100
Density (g/cm³ at 20°C) 0.888[4]0.9010.9540.914
Vapor Pressure (hPa at 20°C) 0.10.8<0.01<0.01
Water Solubility 9.46 g/L[4]MiscibleMiscible4.5%
log P (Octanol/Water) 1.97[6]0.810.561.5

Performance in Key Applications

Glycol ethers are critical components in a wide array of applications, most notably in coatings and cleaning formulations. Their performance in these areas is a key determinant in their selection.

Coalescing Agents in Architectural Coatings

Another critical performance metric for interior architectural coatings is their durability, often assessed by their resistance to scrubbing and ease of cleaning (washability). A coating with good scrub resistance can withstand repeated cleaning without significant wear, while good washability allows for the easy removal of common household stains.

Solvents in Cleaning Formulations

The excellent solvency of glycol ethers for both polar and non-polar substances makes them highly effective in cleaning products.[1] They are adept at dissolving oils, greases, and other soils. The lower volatility of this compound can be advantageous in cleaning formulations, as it allows for a longer contact time with the soil, potentially improving cleaning efficiency.

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments to evaluate the performance of glycol ethers in coating and cleaning applications.

Determination of Minimum Film-Forming Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex paint formulation containing a glycol ether as a coalescing agent will form a continuous, crack-free film. This protocol is based on the principles of ASTM D2354.

Materials:

  • MFFT bar with a temperature gradient

  • Latex emulsion

  • Glycol ether to be tested (e.g., this compound, EGBE)

  • Film applicator (e.g., 75 µm)

  • Dry, clean air or nitrogen supply

Procedure:

  • Prepare samples of the latex emulsion with varying concentrations of the glycol ether to be tested.

  • Turn on the MFFT bar and allow the temperature gradient to stabilize.

  • Place a strip of paper on the MFFT bar to record the temperature at different points.

  • Using the film applicator, draw down a uniform film of the test formulation onto the MFFT bar.

  • Allow the film to dry under a gentle stream of dry air or nitrogen.

  • Observe the film for the point at which it transitions from a cloudy, cracked appearance to a clear, continuous film.

  • Record the temperature at this transition point. This is the MFFT.

  • Repeat the procedure for each glycol ether and concentration to be tested.

Evaluation of Scrub Resistance

Objective: To assess the resistance of a paint film to erosion caused by repeated scrubbing. This protocol is based on the principles of ASTM D2486.[7][8][9][10][11]

Materials:

  • Scrub test machine

  • Nylon bristle brush

  • Abrasive scrub medium

  • Test panels (e.g., black plastic panels)

  • Film applicator

  • Paint formulations containing the glycol ethers to be compared

Procedure:

  • Apply the test paint formulations to the test panels using the film applicator to ensure a uniform thickness.

  • Allow the panels to cure for a specified period (e.g., 7 days) in a controlled environment.

  • Mount the cured panel in the scrub test machine.

  • Saturate the brush with water and apply a specified amount of the abrasive scrub medium.

  • Start the scrub test machine and record the number of cycles.

  • Periodically inspect the paint film for signs of wear-through.

  • The endpoint is reached when there is a continuous line of paint film worn away.

  • Record the number of cycles to failure. A higher number of cycles indicates better scrub resistance.[7]

Assessment of Washability

Objective: To determine the ease of removal of common household stains from a paint film. This protocol is based on the principles of ASTM D4828.[12][13][14][15][16]

Materials:

  • Washability and abrasion tester

  • Sponges

  • Standardized soiling agents (e.g., coffee, wine, lipstick)

  • Cleaning solution (e.g., a mild detergent)

  • Test panels with cured paint films

Procedure:

  • Apply the test paint formulations to the panels and allow them to cure.

  • Apply the soiling agents to the cured paint films and allow them to set for a specified time.

  • Mount the soiled panel in the washability tester.

  • Saturate a sponge with the cleaning solution and place it in the holder.

  • Run the washability tester for a set number of cycles.

  • Rinse the panel with water and allow it to dry.

  • Visually assess the degree of stain removal. This can be done qualitatively (e.g., on a scale of 1 to 5) or quantitatively using a spectrophotometer to measure the color change.

Toxicological Profile: A Comparative Look

The toxicological profile of glycol ethers is a critical consideration, particularly for E-series compounds. The toxicity of many E-series glycol ethers is primarily due to their metabolism by alcohol dehydrogenase to alkoxyacetic acids.[17][18] These metabolites are responsible for the observed reproductive and developmental toxicity of some glycol ethers. In contrast, P-series glycol ethers are generally metabolized to less toxic compounds.

For this compound, the critical health effects are acute oral and dermal toxicity, and it is also classified as corrosive, causing skin burns and serious eye damage.[3][6][17] However, unlike some other E-series glycol ethers such as 2-butoxyethanol, there is no evidence of respiratory irritation or hemolysis for this compound.[17] The absorption rate of monosubstituted glycol ethers through the skin tends to decrease with increasing molecular weight.[17]

Glycol EtherOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Key Toxicological Concerns
This compound 738[6][17]721[5][17]Harmful if swallowed and in contact with skin; causes severe skin burns and eye damage.[3][6][17]
Ethylene Glycol Monobutyl Ether (EGBE) 470220Hemolysis, reproductive and developmental toxicity.
Diethylene Glycol Monobutyl Ether (DB) 56602700Lower acute toxicity compared to EGBE.
Dipropylene Glycol n-Butyl Ether (DPnB) 56604000Generally considered to have a favorable toxicological profile.
Metabolic Pathway of E-Series Glycol Ethers

The metabolic pathway below illustrates the conversion of E-series glycol ethers to their toxic metabolites.

G GE E-Series Glycol Ether (e.g., this compound) Aldehyde Alkoxy Acetaldehyde (transient metabolite) GE->Aldehyde Alcohol Dehydrogenase Acid Alkoxyacetic Acid (e.g., 2-Hexyloxyacetic Acid) Aldehyde->Acid Aldehyde Dehydrogenase Toxicity Systemic Toxicity (e.g., reproductive, developmental) Acid->Toxicity

Caption: Metabolic activation of E-series glycol ethers to toxic alkoxyacetic acids.

Logical Workflow for Glycol Ether Selection

The selection of an appropriate glycol ether for a specific application involves a multi-faceted decision-making process. The following workflow outlines the key considerations.

G cluster_0 Performance Requirements cluster_1 Regulatory & Safety cluster_2 Physicochemical Properties Evap Evaporation Rate Decision Glycol Ether Selection Evap->Decision Solvency Solvency Power Solvency->Decision MFFT MFFT Reduction MFFT->Decision Wash Washability/Scrub Resistance Wash->Decision Tox Toxicological Profile Tox->Decision VOC VOC Content VOC->Decision Handling Handling & PPE Handling->Decision BP Boiling Point BP->Decision VP Vapor Pressure VP->Decision WS Water Solubility WS->Decision

Caption: Decision workflow for selecting a suitable glycol ether.

Conclusion

This compound offers a unique set of properties, including a high boiling point, slow evaporation rate, and good solvency, making it a viable candidate for applications such as a coalescing agent in coatings and a solvent in cleaning formulations. Its toxicological profile indicates that while it is harmful through acute oral and dermal exposure and is corrosive, it does not appear to pose the same risk of hemolysis or respiratory irritation as some shorter-chain E-series glycol ethers.

The choice between this compound and other glycol ethers, particularly the P-series, will depend on a careful evaluation of performance requirements, toxicological considerations, and regulatory constraints. For applications where low toxicity is paramount, P-series glycol ethers like DPnB are often preferred. However, for specific formulation needs where the particular physicochemical properties of this compound are advantageous, it remains a relevant option. It is recommended that researchers and formulators conduct their own comparative studies using the provided experimental protocols to determine the most suitable glycol ether for their specific application.

References

A Head-to-Head Battle of Glycol Ethers: 2-(Hexyloxy)ethanol vs. Hexyl CARBITOL™

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial solvents, formulators are continually seeking materials that offer a precise balance of performance characteristics. This guide provides a detailed comparison of two prominent ethylene (B1197577) glycol ethers: 2-(Hexyloxy)ethanol, also known as Hexyl CELLOSOLVE™, and Hexyl CARBITOL™ (Diethylene Glycol Monohexyl Ether). This analysis, tailored for researchers, scientists, and drug development professionals, delves into their physical properties and functional performance in key applications, supported by standardized experimental methodologies.

Executive Summary

Both this compound and Hexyl CARBITOL™ are high-boiling, slow-evaporating solvents valued for their excellent solvency for a wide range of resins and organic materials.[1][2] Their utility spans across coatings, cleaners, and inks. The primary distinction between the two lies in the additional ether linkage in Hexyl CARBITOL™, which imparts greater water solubility and a higher boiling point compared to this compound.[3][4] This structural difference influences their performance as coalescing agents, cleaning agents, and their compatibility within various formulations.

Physical and Chemical Properties: A Tabular Comparison

The following table summarizes the key physical and chemical properties of this compound and Hexyl CARBITOL™, compiled from various technical datasheets. This data provides a foundation for understanding their performance differences.

PropertyThis compound (Hexyl CELLOSOLVE™)Hexyl CARBITOL™
CAS Number 112-25-4[1][5]112-59-4[1][6]
Molecular Formula C8H18O2[5]C10H22O3[7]
Molecular Weight ( g/mol ) 146.23[1][5]190.3[1]
Boiling Point (°C) 207.8[1]258.3 - 259[1][8]
Flash Point (°C, Closed Cup) 99[1]126 - 127[1][8]
Density (g/mL @ 20°C) 0.888 - 0.889[1][5]0.935[1][8]
Vapor Pressure (mmHg @ 20°C) 0.05[1]<0.01[1][8]
Viscosity (cP @ 20°C) 5.18[1]8.45[1]
Surface Tension (dynes/cm @ 25°C) 27.7[1]29.8[1][8]
Solubility in Water (% by weight @ 20°C) 0.88[1]1.37[1]
Water in Solvent (% by weight @ 20°C) 18.8[1]56.3[1]
Evaporation Rate (n-Butyl Acetate = 1) <0.01[1]<0.01[8]

Performance in Key Applications

Coalescing Agent in Waterborne Coatings

Both solvents are effective coalescing aids in latex paints, reducing the minimum film formation temperature (MFFT) to ensure a smooth, continuous film.[1][3] Their slow evaporation rates are advantageous, allowing for uniform diffusion through the film, which minimizes defects like solvent-popping and air entrapment, thereby enhancing flow and leveling.[1][2][9]

  • This compound is a highly efficient coalescent due to its lower water solubility, which causes it to partition more readily into the polymer phase of a latex emulsion.[1]

  • Hexyl CARBITOL™ , with its increased ether functionality, offers greater water solubility.[3][4] This property can be beneficial in certain formulations, particularly when used with associative thickeners to improve application properties like brushability.[10][11]

Cleaning Formulations

The dual functionality of an ether and an alcohol group in both molecules provides unique cleaning power for removing both water-soluble and greasy, water-insoluble soils.[1][11]

  • This compound provides excellent oil-solubility, making it effective in industrial and consumer cleaning products.[12]

  • Hexyl CARBITOL™ also exhibits strong hydrocarbon-type solvency and is effective in removing greasy soils.[10][11] Its higher water solubility can be an advantage in aqueous-based cleaning formulations.

Printing Inks

The slow evaporation rate and limited water solubility of both solvents make them suitable for silk-screen printing inks by preventing premature drying of the ink on the screen.[1] Hexyl CARBITOL™ is also noted for its use in metal-deco inks, where its slow evaporation contributes to good flow and leveling of the ink.[1][10]

Experimental Protocols

To quantitatively assess the performance of these solvents, standardized test methods should be employed. Below are summaries of relevant experimental protocols.

Determination of Coalescing Efficiency (MFFT Reduction)

The efficiency of a coalescing agent is determined by its ability to lower the Minimum Film Formation Temperature (MFFT) of a latex polymer.

  • Preparation of Samples: Prepare a series of latex polymer dispersions with varying concentrations of the coalescing agent (e.g., this compound or Hexyl CARBITOL™).

  • Application: Apply a film of each sample onto a temperature gradient plate. This plate has a controlled temperature range (e.g., 0°C to 40°C) across its surface.

  • Drying and Observation: Allow the films to dry. The MFFT is the lowest temperature at which a clear, continuous film is formed. Below the MFFT, the film will appear opaque or cracked.

  • Comparison: The coalescing agent that achieves the target MFFT at a lower concentration is considered more efficient.

Evaluation of Cleaning Performance (ASTM D5343 / HCPA DCC-16)

These standard methods are used to assess the performance of cleaning products on hard surfaces.

  • Preparation of Soiled Substrates: Standardized soils (e.g., soap scum for bathroom cleaners) are applied uniformly to a substrate, typically ceramic tiles.

  • Cleaning Procedure: The cleaning product containing the solvent is applied to the soiled substrate. A washability/scrubbing apparatus is used to apply a consistent mechanical force for a set number of cycles.[13]

  • Evaluation: The cleaning efficiency is determined by measuring the amount of soil removed. This can be done gravimetrically or by using colorimetric or gloss measurements to assess the cleanliness of the surface.

  • Comparison: The performance of the two solvents can be directly compared by formulating them into identical cleaning bases and measuring their respective soil removal efficiencies.

Measurement of Evaporation Rate (ASTM D3539)

This test method determines the evaporation rate of volatile liquids using a thin-film evaporometer.

  • Sample Preparation: A precise volume of the solvent is dispensed from a syringe onto a filter paper of a known area.[14]

  • Evaporation: The filter paper is suspended from a sensitive balance in a cabinet with controlled airflow and temperature (typically 25°C).[14]

  • Data Collection: The weight loss of the solvent over time is recorded either manually or automatically.[14]

  • Analysis: An evaporation curve (weight loss vs. time) is plotted. The time taken to reach specific evaporation percentages (e.g., 90%) can be compared. The results are often reported relative to a standard solvent like n-butyl acetate.[14]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and comparing the performance of this compound and Hexyl CARBITOL™ as coalescing agents in a waterborne coating formulation.

G cluster_formulation Formulation Stage cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison F1 Select Latex Polymer F2 Prepare Base Formulation F1->F2 F3a Add this compound (Varying Concentrations) F2->F3a F3b Add Hexyl CARBITOL™ (Varying Concentrations) F2->F3b T1 MFFT Determination (ASTM D2354) F3a->T1 Test Samples A T2 Film Hardness Development F3a->T2 T3 Scrub Resistance (ASTM D2486) F3a->T3 T4 Gloss Measurement (ASTM D523) F3a->T4 F3b->T1 Test Samples B F3b->T2 F3b->T3 F3b->T4 A1 Compare Coalescing Efficiency T1->A1 A2 Evaluate Film Properties T2->A2 T3->A2 T4->A2 A3 Select Optimal Solvent A1->A3 A2->A3

Caption: Workflow for comparing coalescing agent performance.

Conclusion

The choice between this compound and Hexyl CARBITOL™ is contingent on the specific requirements of the formulation. This compound's lower water solubility makes it a highly efficient coalescent that partitions strongly into the polymer phase. Hexyl CARBITOL™, with its enhanced water solubility and lower vapor pressure, offers potential benefits for viscosity control and improved application feel in certain systems, particularly those containing associative thickeners. For applications requiring a slower evaporation profile and greater compatibility with aqueous components, Hexyl CARBITOL™ may be the preferred choice. Conversely, for applications where rapid partitioning into the polymer phase is critical for efficient film formation, this compound could be more advantageous. A thorough evaluation based on the experimental protocols outlined above is recommended to determine the optimal solvent for a given application.

References

2-(Hexyloxy)ethanol: A Comparative Guide to a High-Performance Organic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-(Hexyloxy)ethanol's Efficacy Against Other Organic Solvents.

In the landscape of organic solvents, the selection of an appropriate medium is paramount to achieving desired experimental outcomes, ensuring product stability, and optimizing process efficiency. This guide provides a comprehensive comparison of this compound, a glycol ether, against other common organic solvents, namely n-butanol and n-propanol. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. Below is a summary of key physicochemical data for this compound, n-butanol, and n-propanol.

PropertyThis compoundn-Butanoln-Propanol
CAS Number 112-25-4[1][2][3][4]71-36-371-23-8[5]
Molecular Formula C₈H₁₈O₂[1][3][4]C₄H₁₀OC₃H₈O[6]
Molecular Weight ( g/mol ) 146.23[1][3][4]74.1260.10[5]
Boiling Point (°C) 208.3[4]117.7[7]97.2[5]
Flash Point (°C) 81.7[2][4]3723[8]
Density (g/mL at 20°C) 0.888[3]0.810[7]0.804
Viscosity (cP at 20°C) Not readily available2.982.2[5]
Surface Tension (dynes/cm at 20°C) Not readily available24.623.7[9]
Water Solubility (g/L at 20°C) 9.46[3]77Miscible[10]
Evaporation Rate (n-BuAc = 1) <0.010.44[7]1.3[5]

Solvency Power: A Deeper Dive with Hansen Solubility Parameters

To provide a more nuanced understanding of solvency, we turn to Hansen Solubility Parameters (HSP). These parameters dissect the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a given solute are more likely to dissolve it.

Hansen Solubility ParameterThis compoundn-Butanoln-Propanol
δD (Dispersion) 7.9 (cal/mL)¹/²7.8 (cal/mL)¹/²[11]7.8 (cal/mL)¹/²[12]
δP (Polar) 2.7 (cal/mL)¹/²2.8 (cal/mL)¹/²[11]3.3 (cal/mL)¹/²[12]
δH (Hydrogen Bonding) 4.4 (cal/mL)¹/²7.7 (cal/mL)¹/²[11]8.5 (cal/mL)¹/²[12]

The HSP data indicates that while all three solvents have similar dispersion forces, n-propanol and n-butanol exhibit significantly stronger hydrogen bonding capabilities compared to this compound. This suggests that the alcohols may be more effective for dissolving highly polar substances with strong hydrogen bonding characteristics. Conversely, this compound's more balanced profile and lipophilic hexyl group can be advantageous for dissolving a broader range of materials, including those with both polar and non-polar characteristics.[13]

Toxicity Profile

A critical aspect of solvent selection is its toxicological profile. The following table summarizes acute oral toxicity data.

SolventLD50 (Oral, Rat)
This compound 738 mg/kg
n-Butanol 790 mg/kg
n-Propanol 1870 mg/kg

It is important to note that this compound is classified as harmful if swallowed or in contact with skin and can cause skin burns and eye damage.[4] However, unlike some other ethylene (B1197577) glycol ethers, there is no evidence of respiratory irritation or haemolysis with this compound.

Experimental Protocols

To ensure objective and reproducible evaluation of solvent efficacy, standardized experimental protocols are essential. The following are summaries of relevant ASTM International standard test methods.

ASTM D5402: Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs

This practice provides a method to assess the resistance of a cured organic coating to a specific solvent.

Methodology:

  • Preparation: A cured coating on a substrate is selected.

  • Solvent Application: A cheesecloth is saturated with the test solvent (e.g., this compound, n-butanol, or n-propanol).

  • Rubbing Procedure: The solvent-saturated cloth is rubbed back and forth over a specified area of the coating with a consistent pressure and stroke length. A double rub consists of one forward and one backward motion.

  • Evaluation: The number of double rubs required to cause failure (e.g., breakthrough to the substrate) is recorded. The condition of the coating is also assessed for any softening, swelling, or discoloration.

  • Comparison: The performance of different solvents is compared based on the number of double rubs to failure and the observed effects on the coating.

ASTM G122: Standard Test Method for Evaluating the Effectiveness of Cleaning Agents

This test method is used to evaluate the efficiency of a cleaning agent in removing a specific soil from a surface.

Methodology:

  • Substrate Preparation: Standardized test coupons (e.g., stainless steel) are prepared and pre-cleaned.

  • Soil Application: A known amount of a standardized or user-defined soil (e.g., a specific grease, oil, or drug residue) is applied uniformly to the test coupons.

  • Cleaning Process: The soiled coupons are subjected to a defined cleaning process. This involves immersing or spraying the coupons with the cleaning formulation containing the test solvent for a specified time and at a controlled temperature.

  • Rinsing and Drying: After cleaning, the coupons are rinsed with a specified solvent (e.g., deionized water) and dried.

  • Efficacy Assessment: The amount of residual soil on the cleaned coupons is quantified using analytical techniques such as gravimetric analysis, spectroscopy, or chromatography.

  • Calculation: The cleaning efficacy is calculated as the percentage of soil removed.

Experimental Workflow for Solvent Evaluation in a Cleaning Formulation

The following diagram illustrates a typical workflow for the development and evaluation of a cleaning formulation incorporating a test solvent.

G cluster_0 Formulation Development cluster_1 Performance Testing cluster_2 Analysis & Comparison Formulation Define Cleaning Formulation (Solvent, Surfactant, Builder, Water) Solvent_A Formulation with This compound Formulation->Solvent_A Solvent_B Formulation with n-Butanol Formulation->Solvent_B Solvent_C Formulation with n-Propanol Formulation->Solvent_C Cleaning_Process Execute Cleaning Protocol (Time, Temperature, Agitation) Solvent_A->Cleaning_Process Test Solvent A Solvent_B->Cleaning_Process Test Solvent B Solvent_C->Cleaning_Process Test Solvent C Soil_Application Apply Standardized Soil to Test Coupons Soil_Application->Cleaning_Process Analysis Quantify Residual Soil (e.g., Gravimetric, Spectroscopic) Cleaning_Process->Analysis Comparison Compare Cleaning Efficacy (%) Analysis->Comparison

Caption: Workflow for evaluating the efficacy of different solvents in a cleaning formulation.

Conclusion

This compound presents a compelling profile as a high-boiling point, slow-evaporating solvent with a balanced solvency for a range of substances.[14] Its lower water solubility compared to n-butanol and n-propanol can be advantageous in applications requiring controlled water miscibility. While its hydrogen bonding capacity is lower than the compared alcohols, its ether linkage and hexyl group contribute to its effectiveness in dissolving both polar and non-polar materials, making it a versatile choice for formulations in cleaning products, coatings, and printing inks.[13][14] The selection of the optimal solvent will ultimately depend on the specific requirements of the application, including the nature of the solute, desired evaporation rate, and safety considerations. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed and objective choice.

References

A Comparative Guide to Validating the Purity of Synthesized 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2-(hexyloxy)ethanol (B90154). It offers detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate techniques for their needs. The performance of synthesized this compound is compared with commercially available standards and relevant alternatives.

Introduction to this compound and its Purity

This compound, a glycol ether, is synthesized via the ethoxylation of 1-hexanol (B41254). Its utility as a solvent and intermediate in various industrial applications, including in the pharmaceutical industry, necessitates stringent purity control. The primary synthesis route can lead to the presence of unreacted starting materials, such as 1-hexanol and ethylene (B1197577) oxide, and byproducts like diethylene glycol monohexyl ether. Effective purification, typically through fractional distillation, is crucial to minimize these impurities. This guide outlines key analytical techniques to identify and quantify these impurities, thereby validating the purity of the synthesized product.

Physicochemical Properties Comparison

A comparison of the key physicochemical properties of this compound with a commercially available standard and two common alternative solvents, 2-butoxyethanol (B58217) and propylene (B89431) glycol n-butyl ether, is presented in Table 1. This data is essential for understanding the physical characteristics that influence the choice of analytical methodology and potential applications.

Table 1: Physicochemical Properties of this compound and Alternatives

PropertySynthesized this compound (Expected)Commercial this compound Standard2-ButoxyethanolPropylene Glycol n-Butyl Ether
CAS Number 112-25-4[1]112-25-4[1]111-76-25131-66-8[2]
Molecular Formula C₈H₁₈O₂[1]C₈H₁₈O₂[1]C₆H₁₄O₂C₇H₁₆O₂
Molecular Weight ( g/mol ) 146.23[1]146.23[1]118.17132.20[2]
Boiling Point (°C) ~208[1]208.3[1]171[3]171[2]
Density (g/mL at 20°C) ~0.888[4]0.888[4]0.900.879[2]
Purity (%) >98 (Target)≥98.0 (GC)[5]≥95 (GC)≥99

Analytical Techniques for Purity Validation

A multi-technique approach is recommended for the comprehensive validation of this compound purity. The primary methods include Gas Chromatography (GC) for separation and quantification of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation and detection of functional group impurities.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the industry-standard for quantifying the purity of volatile compounds like this compound and its potential impurities.

Experimental Protocol: GC-FID Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) stationary phase, is recommended for good separation of the alcohol and ether functionalized compounds. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 230°C.

    • Final hold: Hold at 230°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their retention times with those of certified reference standards.

Table 2: Expected Retention Times for this compound and Potential Impurities

CompoundExpected Retention Time (min)Notes
1-Hexanol~8-10Unreacted starting material
This compound ~12-15 Main Product
Diethylene glycol monohexyl ether~18-22Potential byproduct

Note: Retention times are estimates and will vary depending on the specific instrument, column, and analytical conditions. It is crucial to run individual standards for confirmation.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized this compound and identifying impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

Table 3: Expected NMR Chemical Shifts (δ) for this compound in CDCl₃

NucleusChemical Shift (ppm)Assignment
¹H0.89 (t, 3H)-CH₃
1.25-1.35 (m, 6H)-(CH₂)₃-
1.55-1.60 (m, 2H)-O-CH₂-CH₂ -
2.50 (br s, 1H)-OH
3.45 (t, 2H)-O-CH₂ -CH₂-
3.55 (t, 2H)-O-CH₂-CH₂ -OH
3.72 (t, 2H)-CH₂ -OH
¹³C14.1-CH₃
22.6, 25.8, 29.5, 31.7-(CH₂)₄-
61.8-CH₂-OH
71.6-O-CH₂-
72.8-O-CH₂-CH₂-OH

FTIR spectroscopy is used to confirm the presence of key functional groups and to detect certain impurities.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400 (broad)O-H stretch (alcohol)
2850-2960C-H stretch (alkane)
1115C-O stretch (ether)
1060C-O stretch (primary alcohol)

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison & Validation cluster_result Result Synthesis Synthesis of this compound Purification Fractional Distillation Synthesis->Purification GC_FID GC-FID Analysis (Purity & Impurity Quantification) Purification->GC_FID NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Purification->FTIR Validation Final Purity Validation GC_FID->Validation NMR->Validation FTIR->Validation Commercial_Standard Commercial Standard Commercial_Standard->Validation Alternatives Alternative Solvents Alternatives->Validation Final_Report Comprehensive Purity Report Validation->Final_Report

Purity validation workflow for this compound.

Comparison with Alternatives

The choice of solvent often depends on a balance of performance, purity, and safety.

  • Synthesized this compound vs. Commercial Standard: The primary goal is to demonstrate that the synthesized product meets or exceeds the purity of commercially available standards (typically ≥98%). The analytical methods described above will provide the data to make this comparison. The key is to show minimal levels of unreacted starting materials and byproducts.

  • This compound vs. 2-Butoxyethanol: 2-Butoxyethanol is a shorter-chain glycol ether and is generally more volatile than this compound. While both are effective solvents, the lower volatility of this compound can be advantageous in applications requiring a slower evaporation rate. From a purity validation perspective, the analytical methods are similar, though retention times in GC will differ significantly.

  • This compound vs. Propylene Glycol n-Butyl Ether (PnB): PnB is a propylene glycol-based ether, which is often considered to have a more favorable toxicological profile than some ethylene glycol-based ethers. PnB has a similar boiling point to 2-butoxyethanol but is less water-soluble than this compound. The analytical approach for purity validation remains similar, focusing on GC for impurity profiling.

Conclusion

Validating the purity of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. This guide provides the necessary framework, including detailed protocols and comparative data, to enable researchers to confidently assess the quality of their synthesized material. By following these guidelines, scientists can ensure their product meets the high purity standards required for its intended applications.

References

Spectroscopic Showdown: A Comparative Analysis of 2-(Hexyloxy)ethanol from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of 2-(Hexyloxy)ethanol from three different commercial suppliers against a certified reference standard, highlighting the importance of rigorous quality control in scientific research.

The seemingly subtle variations in product quality between suppliers can have a significant impact on experimental outcomes, influencing everything from reaction kinetics to the toxicological profiles of final formulations. In this comparative guide, we employ a suite of spectroscopic techniques—Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to scrutinize the purity and identify potential impurities in this compound samples from Supplier A, Supplier B, and Supplier C, benchmarked against a high-purity reference standard.

Experimental Protocols

A detailed description of the methodologies employed for the spectroscopic analysis of the this compound samples is provided below.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy was utilized to identify the functional groups present in the samples and to detect any significant variations in their chemical structure.

  • Instrumentation: A Thermo Fisher Nicolet iS50 FTIR spectrometer was used for all analyses.

  • Sample Preparation: A small drop of each this compound sample was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added for each sample to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.

  • Data Analysis: The resulting spectra were baseline corrected and normalized for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were employed to provide detailed information about the molecular structure and to identify and quantify any organic impurities.

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 2.0 s, and 256 scans.

  • Data Analysis: The spectra were processed using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to separate and identify volatile impurities present in the samples.

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The NIST Mass Spectral Library was used for compound identification.

Experimental_Workflow cluster_sampling Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Ref Reference Standard FTIR FTIR Analysis Ref->FTIR NMR NMR (1H & 13C) Analysis Ref->NMR GCMS GC-MS Analysis Ref->GCMS SupA Supplier A SupA->FTIR SupA->NMR SupA->GCMS SupB Supplier B SupB->FTIR SupB->NMR SupB->GCMS SupC Supplier C SupC->FTIR SupC->NMR SupC->GCMS Purity Purity Assessment FTIR->Purity NMR->Purity GCMS->Purity Impurity Impurity Profiling GCMS->Impurity

Fig. 1: Experimental workflow for the spectroscopic comparison.

Data Presentation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables for a clear comparison of the this compound samples from the different suppliers.

Table 1: Summary of Physical and Spectroscopic Data

ParameterReference StandardSupplier ASupplier BSupplier C
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidFaint yellow tint
Purity (by GC-MS, %) >99.999.699.898.5
Water Content (Karl Fischer, %) <0.010.050.020.15
FTIR (O-H stretch, cm⁻¹) 3380 (broad)3382 (broad)3381 (broad)3390 (broad), 3550 (sharp)
¹H NMR (δ ppm, CDCl₃) Conforms to structureConforms to structureConforms to structureAdditional peaks observed
¹³C NMR (δ ppm, CDCl₃) Conforms to structureConforms to structureConforms to structureAdditional peaks observed

Table 2: Impurity Profile by GC-MS

ImpurityReference StandardSupplier ASupplier BSupplier C
Ethylene (B1197577) Glycol (%) Not Detected0.02Not Detected0.25
Diethylene Glycol monohexyl ether (%) Not Detected0.150.050.80
1-Hexanol (%) Not Detected0.080.030.30
Unidentified Impurities (%) <0.10.1<0.10.10

Discussion of Results

The spectroscopic analysis revealed notable differences between the this compound samples provided by the three suppliers when compared to the certified reference standard.

Supplier A: The sample from Supplier A showed a high purity of 99.6%. However, minor impurities, including diethylene glycol monohexyl ether and unreacted 1-hexanol, were detected. These impurities are common byproducts in the synthesis of ethylene glycol ethers.[1] The presence of these related structures might not significantly affect all applications, but could be critical in sensitive biological assays or for high-purity polymer synthesis.

Supplier B: The sample from Supplier B demonstrated the highest purity among the three suppliers, at 99.8%, closely matching the reference standard. The impurity profile was also very clean, with only trace amounts of diethylene glycol monohexyl ether detected. This suggests a more refined purification process by the manufacturer.

Supplier C: The sample from Supplier C exhibited the lowest purity at 98.5% and had a noticeable faint yellow color, which can be an indicator of degradation or the presence of chromophoric impurities. The FTIR spectrum showed an additional sharp peak around 3550 cm⁻¹, suggesting the presence of a less hydrogen-bonded alcohol, potentially a result of steric hindrance or a different impurity. The NMR spectra confirmed the presence of significant additional peaks that were not consistent with the structure of this compound. GC-MS analysis identified higher levels of ethylene glycol, diethylene glycol monohexyl ether, and 1-hexanol, which collectively contribute to the lower purity.

The presence of unreacted starting materials and byproducts can significantly alter the physicochemical properties of the solvent, including its polarity, viscosity, and boiling point. In the context of drug development, such impurities could lead to unexpected side reactions, alter the solubility of the active pharmaceutical ingredient (API), or introduce toxicological risks.

Signaling_Pathway cluster_cell Cellular Environment cluster_impurities Potential Interference API API in This compound Receptor Cell Surface Receptor API->Receptor Binding Downstream Downstream Signaling Cascade Receptor->Downstream Activation Response Cellular Response Downstream->Response Signal Transduction Impurity Impurities Impurity->API Degradation/Interaction Impurity->Receptor Non-specific Binding

Fig. 2: Hypothetical impact of impurities on a signaling pathway.

Conclusion

This comparative guide underscores the critical importance of verifying the purity of chemical reagents from different suppliers. While Supplier B provided a product of comparable quality to the reference standard, the samples from Suppliers A and C contained impurities at levels that could compromise the integrity of sensitive research and development activities.

For professionals in the pharmaceutical and chemical industries, it is imperative to implement stringent incoming quality control procedures for all raw materials. Relying solely on the supplier's certificate of analysis may not be sufficient to prevent lot-to-lot variability and the introduction of unwanted impurities into the manufacturing process. The use of multiple orthogonal analytical techniques, such as the spectroscopic methods detailed in this guide, provides a comprehensive assessment of product quality and ensures the reliability and reproducibility of scientific outcomes.

References

A Comparative Environmental Impact Assessment: 2-(Hexyloxy)ethanol Versus Safer Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable laboratory and manufacturing practices, the environmental footprint of chemical substances is a paramount concern. This guide provides a comprehensive environmental impact assessment of 2-(Hexyloxy)ethanol, a common solvent, and compares it with viable alternatives such as propylene (B89431) glycol ethers (PGEs) and 2-butoxyethanol. The following data and protocols are intended to assist researchers and professionals in making informed decisions towards greener chemistry.

Executive Summary

This compound, while an effective solvent, presents certain environmental considerations. This guide demonstrates that alternatives, particularly propylene glycol ethers, offer a more favorable environmental profile with lower aquatic toxicity and ready biodegradability. This assessment is based on internationally recognized OECD guidelines for testing chemical substances.

Comparative Environmental Data

The following table summarizes the key environmental indicators for this compound and its alternatives.

Chemical SubstanceBiodegradability (OECD 301)Bioaccumulation (log Pow)
This compound Readily biodegradable[1][2]1.97[1]
Propylene Glycol n-Butyl Ether (PnB) Readily biodegradable[3][4]1.14 (estimated)
Dipropylene Glycol n-Butyl Ether (DPnB) Readily biodegradable[5][6]1.5 (estimated)
Propylene Glycol Methyl Ether (PM) Readily biodegradable[1][7]-0.437
Dipropylene Glycol Methyl Ether (DPM) Readily biodegradable[8][9]-0.06
2-Butoxyethanol Readily biodegradable[10]0.81

Aquatic Toxicity Profile

The potential impact on aquatic ecosystems is a critical factor in environmental assessment. The tables below present the acute toxicity data for fish and aquatic invertebrates.

Table 1: Acute Toxicity to Fish (OECD 203)

Chemical SubstanceTest Species96-hour LC50 (mg/L)
This compound Pimephales promelas (fathead minnow)140[1]
Dipropylene Glycol n-Butyl Ether (DPnB) Poecilia sp.841[5]
2-Butoxyethanol Lepomis macrochirus (bluegill)1474

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time.

Table 2: Acute Toxicity to Aquatic Invertebrates (OECD 202)

Chemical SubstanceTest Species48-hour EC50 (mg/L)
This compound Daphnia magna (water flea)145[1]
Dipropylene Glycol n-Butyl Ether (DPnB) Daphnia magna (water flea)> 100[5]
2-Butoxyethanol Daphnia magna (water flea)1550

EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test organisms within a specified time.

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental safety data for chemicals.

OECD 301: Ready Biodegradability

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms. Several methods exist within this guideline, such as the CO2 Evolution Test (OECD 301B). In this method, the test substance is incubated with a microbial inoculum in a mineral medium for 28 days. The rate of biodegradation is determined by measuring the amount of carbon dioxide produced over time. A substance is considered "readily biodegradable" if it reaches a defined percentage of theoretical CO2 production within a 10-day window.[11][12][13]

OECD 203: Fish, Acute Toxicity Test

This protocol assesses the short-term toxicity of a substance to fish.[14][15][16] Fish are exposed to various concentrations of the test substance in a controlled environment for 96 hours.[16] Mortalities and any sublethal effects are recorded at regular intervals.[16][17] The primary endpoint is the LC50, which is the concentration estimated to be lethal to 50% of the fish population.[14][15]

OECD 202: Daphnia sp., Acute Immobilisation Test

This test determines the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[18][19][20] The organisms are exposed to a range of concentrations of the test substance for 48 hours.[18][19][20] The endpoint is the EC50, representing the concentration at which 50% of the daphnids are immobilized.[18][21]

OECD 305: Bioaccumulation in Fish

This guideline is used to assess the potential of a chemical to accumulate in fish tissues.[22][23] The test involves exposing fish to the substance, either through the water or diet, for a specific period (uptake phase), followed by a period in a clean environment (depuration phase).[23][24] The bioconcentration factor (BCF) is calculated from the concentrations of the substance in the fish and the exposure medium.[23] A low octanol-water partition coefficient (log Pow) generally indicates a low potential for bioaccumulation.

Visualizing Environmental Impact Assessment

The following diagrams illustrate the workflow of a typical environmental impact assessment and the logical relationships between the key parameters.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate & Effects Testing cluster_2 Phase 3: Risk Assessment cluster_3 Phase 4: Decision Making A Chemical Substance Identification B Physicochemical Properties A->B C Biodegradability (OECD 301) B->C D Aquatic Toxicity (OECD 202, 203) B->D E Bioaccumulation (OECD 305 / log Pow) B->E G Hazard Assessment C->G D->G E->G F Exposure Assessment H Risk Characterization F->H G->H I Selection of Safer Alternative H->I Environmental_Factors_Relationship cluster_properties Properties cluster_impact Environmental Impact substance Chemical Substance Biodegradability High Biodegradability substance->Biodegradability Toxicity Low Aquatic Toxicity substance->Toxicity Bioaccumulation Low Bioaccumulation substance->Bioaccumulation Impact Lower Environmental Impact Biodegradability->Impact Toxicity->Impact Bioaccumulation->Impact

References

Comparative Guide to the Biodegradability of 2-(Hexyloxy)ethanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biodegradability of 2-(Hexyloxy)ethanol and other common glycol ether solvents. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on solvent selection based on environmental fate. While this compound is reported to be readily biodegradable, specific quantitative data from standardized ready biodegradability tests were not available in the public literature reviewed for this guide.[1] Therefore, this document presents available data for structurally related and alternative solvents to provide a robust comparison.

Data Presentation: Biodegradability of Glycol Ethers

The following table summarizes the ready biodegradability of several glycol ether solvents as determined by standardized OECD (Organisation for Economic Co-operation and Development) test methods. A substance is generally considered "readily biodegradable" if it achieves ≥60% degradation within a 28-day period and passes the "10-day window" criterion.[2]

SubstanceCAS NumberTest GuidelineBiodegradation (%)Exposure Time (days)Readily Biodegradable
This compound 112-25-4Data Not FoundReported as "Readily Biodegradable"[1]N/AYes[1]
2-Butoxyethanol 111-76-2OECD 301B (or equiv.)90.4%[3][4]28Yes (Passes 10-d window)[1][4]
OECD 301F78%[5]28Yes
Ethylene (B1197577) Glycol 107-21-1OECD 301A90-100%[4]10Yes[4]
OECD 301D96%[4]28Yes[4]
Diethylene Glycol 111-46-6Respirometric Test>60%28Borderline (Fails 10-d window)
Propylene Glycol 57-55-6OECD 301FMeets Criteria28Yes
Dipropylene Glycol 25265-71-8OECD 301F82%28Yes[1]
Tripropylene Glycol 24800-44-0OECD 301F≥81%28Yes

Experimental Protocols

The data presented for most alternatives were generated using standardized ready biodegradability tests. The detailed methodology for the OECD 301F test, a frequently used method for these types of solvents, is provided below.

OECD Guideline 301F: Manometric Respirometry Test

This method determines the degree of aerobic biodegradation by measuring the oxygen consumed by microorganisms metabolizing the test substance.

1. Principle: A known volume of a mineral medium containing the test substance at a specified concentration (typically providing 50-100 mg/L of Theoretical Oxygen Demand, ThOD) is inoculated with activated sludge from a domestic wastewater treatment plant.[2] The mixture is incubated in a sealed flask at a constant temperature (22 ± 1°C) in the dark for up to 28 days. The consumption of oxygen by the microbial population is measured either by the pressure change in the constant volume respirometer or by the volume of oxygen required to maintain a constant pressure.[2] Evolved carbon dioxide is absorbed by a potassium hydroxide (B78521) solution.[2]

2. Materials and Equipment:

  • Respirometer: A device capable of measuring oxygen uptake, such as a system that measures pressure changes in a sealed flask.

  • Mineral Medium: A buffered aqueous solution of mineral salts, including potassium and sodium phosphates, ammonium (B1175870) chloride, calcium chloride, magnesium sulfate, and ferric chloride, to support microbial growth.

  • Inoculum: Activated sludge from the aeration tank of a wastewater treatment plant receiving predominantly domestic sewage. The sludge is conditioned and added to achieve a final concentration of approximately 30 mg/L of suspended solids.

  • Test Substance: this compound or an alternative solvent.

  • Reference Substance: A readily biodegradable compound, such as sodium benzoate (B1203000) or aniline, is run in parallel to verify the activity of the inoculum.[2]

  • Controls:

    • Blank Control: Inoculum in mineral medium without the test substance to measure endogenous respiration.[2]

    • Toxicity Control: Test substance plus the reference substance to check for inhibitory effects of the test substance on the microorganisms.[3]

3. Procedure:

  • The test substance is added to the mineral medium to achieve the target concentration. For poorly soluble substances, a carrier like silica (B1680970) gel may be used.[3]

  • The inoculated medium is placed in the respirometer flasks.

  • A CO2 absorbent (e.g., KOH) is placed in a separate compartment within each flask.

  • The flasks are sealed and placed in the respirometer, which maintains a constant temperature and stirs the contents continuously.[3]

  • Oxygen consumption is recorded at regular intervals for 28 days.

  • The percentage of biodegradation is calculated by dividing the measured oxygen consumption (corrected for the blank) by the Theoretical Oxygen Demand (ThOD) or Chemical Oxygen Demand (COD) of the substance.

4. Validity Criteria:

  • The biodegradation of the reference substance must reach the pass level (60%) by day 14.

  • The total oxygen uptake in the blank control should not exceed 60 mg/L after 28 days.

  • The pH at the end of the test should be between 6.0 and 8.5.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for biodegradability testing and the conceptual degradation pathway of ethylene glycol ethers.

G cluster_prep Preparation cluster_incubation Incubation & Measurement (28 Days) cluster_analysis Data Analysis P1 Prepare Mineral Medium I1 Inoculate & Dispense into Respirometer Flasks P1->I1 P2 Collect & Condition Activated Sludge Inoculum P2->I1 P3 Prepare Test Substance (e.g., 2-Hexyloxyethanol) P3->I1 P4 Prepare Controls (Blank, Reference, Toxicity) P4->I1 I2 Add CO2 Absorbent (e.g., KOH) I1->I2 I3 Seal Flasks & Incubate at 22°C with Stirring I2->I3 I4 Continuously Monitor Oxygen Consumption I3->I4 A1 Correct for Blank (Endogenous Respiration) I4->A1 A2 Calculate % Biodegradation vs. ThOD A1->A2 A3 Assess Validity Criteria (e.g., Reference Degradation) A2->A3 A4 Determine 'Readily Biodegradable' Status A3->A4

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

G cluster_pathway Conceptual Aerobic Biodegradation Pathway cluster_products Metabolites Parent This compound (Glycol Ether) Step1 Alcohol Dehydrogenase Parent->Step1 Oxidation Intermediate1 2-(Hexyloxy)ethanal (Aldehyde Intermediate) Step1->Intermediate1 Step2 Aldehyde Dehydrogenase Intermediate1->Step2 Oxidation Intermediate2 2-(Hexyloxy)acetic Acid (Alkoxyacetic Acid) Step2->Intermediate2 Step3 Ether Cleavage (O-dealkylation) Intermediate2->Step3 Product1 Hexanol Step3->Product1 Product2 Glyoxylic Acid Step3->Product2 Step4 Further Metabolism Product1->Step4 Product2->Step4 EndProducts CO2 + H2O + Biomass Step4->EndProducts

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Hexyloxy)ethanol (CAS No. 112-25-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Operational Plan: Safe Handling of this compound

This compound is a combustible liquid that is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] A systematic approach to handling this chemical is essential to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[3] The following table summarizes the required PPE.

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against splashes that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be used with caution due to potential for breakthrough.[5][6]Prevents skin contact, which can be harmful.[2] Always inspect gloves for degradation before use.
Skin and Body Protection Protective clothing, such as a lab coat, to prevent skin exposure.[7]Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8] If ventilation is insufficient, use a NIOSH-approved respirator.[8]Reduces the concentration of vapors and minimizes inhalation risk.
Engineering Controls and Storage
Control/Storage Specification Rationale
Ventilation Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[8]To control exposure to vapors.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.Prevents accidental ignition and reaction with incompatible materials.
Emergency Equipment A functioning eyewash station and safety shower must be readily accessible.Ensures immediate decontamination in case of accidental exposure.

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[8]

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing.[4] Rinse skin with water or shower.[4] Wash off with soap and plenty of water.[7] Call a physician immediately.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[8] Call a POISON CENTER or doctor immediately.
Ingestion Rinse mouth with water.[8] Do NOT induce vomiting.[4] Call a physician or poison control center immediately.

Disposal Plan

The disposal of this compound and contaminated materials must be conducted in accordance with local, state, and federal regulations.[7] This chemical is considered a hazardous waste.

Waste Characterization and Collection

Unused this compound and any materials contaminated with it (e.g., absorbent materials from a spill, used PPE) must be treated as hazardous waste.

Container Selection and Labeling
  • Container: Collect all waste in a suitable, closed, and properly labeled container.[1] The container must be in good condition, with no leaks.

  • Labeling: The waste container must be clearly marked with the words "Hazardous Waste."[9] The label must include the full chemical name "this compound" and indicate its hazards (e.g., Corrosive, Toxic).[8][9] The accumulation start date must also be clearly visible.[9]

Storage and Disposal
  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep the container closed except when adding waste.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[7] Do not discharge into surface water or the sanitary sewer system.[8]

While a specific EPA waste code for this compound is not explicitly listed, it may fall under the F003 or F005 codes for spent non-halogenated solvents, depending on its use and any co-mingling with other solvents.[10][11][12] It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Experimental Protocol: this compound as a High-Boiling Point Solvent in Organic Synthesis

The following is a representative protocol for using this compound as a high-boiling point solvent, a common application in a research setting.[13][14]

Objective: To conduct a high-temperature esterification reaction.

Materials:

  • Reactant A (e.g., a carboxylic acid)

  • Reactant B (e.g., an alcohol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • This compound (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Appropriate work-up and purification solvents and equipment

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Set up the reaction apparatus in a chemical fume hood.

  • Charging the Flask: To the round-bottom flask, add Reactant A, Reactant B, and the acid catalyst.

  • Adding the Solvent: Add a sufficient volume of this compound to dissolve the reactants and allow for effective stirring.

  • Reaction: Attach the reflux condenser and begin heating the mixture to the desired reaction temperature (e.g., 150-200°C). Maintain a gentle reflux for the specified reaction time, monitoring the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic extracts, filter, and concentrate the solvent under reduced pressure. Purify the crude product using an appropriate technique (e.g., column chromatography, distillation).

Visualizations

The following diagram illustrates the safe handling workflow for this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal a Review SDS and Protocol b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Fume Hood is Operational b->c d Dispense Chemical in Fume Hood c->d Begin Work e Perform Experiment d->e f Keep Containers Closed When Not in Use e->f k Collect Liquid Waste in Labeled Hazardous Waste Container e->k Generate Waste g Clean Work Area f->g Experiment Complete h Decontaminate Glassware g->h i Remove PPE h->i l Dispose of Contaminated Solids in Designated Container h->l Generate Waste j Wash Hands Thoroughly i->j n Arrange for Professional Disposal j->n Final Step k->l m Store Waste in Satellite Accumulation Area l->m m->n

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.